molecular formula H3O4S B1196807 Antimonic acid CAS No. 13453-10-6

Antimonic acid

Numéro de catalogue: B1196807
Numéro CAS: 13453-10-6
Poids moléculaire: 188.78 g/mol
Clé InChI: AQTIRDJOWSATJB-UHFFFAOYSA-K
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Description

Antimonic Acid (CAS 13453-10-6) is an inorganic compound with the molecular formula H3O4Sb and an average mass of 188.780 Da . It is also known as stiboric acid, with the simplified formula often represented as HSbO₃·nH₂O, and serves as a key precursor in materials research . This compound is valued for its role in the development of solid acid catalysts and as a component in the synthesis of complex metal oxides and antimonates. Its application is primarily found in investigating proton conduction for advanced electrochemical systems and in the study of catalytic processes. As a reagent, it offers researchers a pathway to explore novel inorganic structures and functional materials. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use and is absolutely not for human consumption.

Propriétés

Numéro CAS

13453-10-6

Formule moléculaire

H3O4S

Poids moléculaire

188.78 g/mol

Nom IUPAC

stiboric acid

InChI

InChI=1S/3H2O.O.Sb/h3*1H2;;/q;;;;+3/p-3

Clé InChI

AQTIRDJOWSATJB-UHFFFAOYSA-K

SMILES

O[Sb](=O)(O)O

SMILES canonique

O[Sb](=O)(O)O

Autres numéros CAS

13453-10-6

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to Antimonic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antimonic acid, a hydrated form of antimony pentoxide, is an inorganic compound of significant interest in various fields of research and development, including materials science and pharmacology. Its chemical formula is most commonly represented as H₃SbO₄, though it is perhaps more accurately described in its hydrated form as hexahydroxoantimonic(V) acid, HSb(OH)₆. This whitepaper provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis protocols, and key applications. The information is intended for researchers, scientists, and drug development professionals who require a technical understanding of this compound.

Chemical and Physical Properties

This compound exists in several forms, primarily categorized as amorphous, glassy, and crystalline, each exhibiting distinct physical properties. The crystalline form is notably insoluble, whereas the amorphous and glassy variants are soluble.[1][2] The properties of this compound and its anhydrous form, antimony pentoxide, are summarized in the tables below.

General Properties
PropertyValueReference
Chemical Formula H₃SbO₄ or HSb(OH)₆[3][4]
Molecular Weight 188.78 g/mol [3][5]
CAS Number 13453-10-6[3]
IUPAC Name Stiboric acid[3]
Synonyms Hexahydroxoantimonic(V) acid[4]
Physical Properties of this compound and Antimony Pentoxide
PropertyThis compound (Crystalline)Antimony Pentoxide (Sb₂O₅)Reference
Appearance White powderWhite to pale yellow powder[1][6]
Density Not specified3.78 g/cm³[6]
Melting Point Decomposes380 °C (decomposes)[6]
Solubility InsolubleSlightly soluble in water and nitric acid; soluble in hot hydrochloric acid and potassium hydroxide solution[1][6]
Crystallographic Data for Crystalline this compound
ParameterValueReference
Crystal System Cubic[1][2]
Space Group Fd-3m (Oₕ⁷)[1][2]
Lattice Constant (a) 10.382 Å[1][2]
Stoichiometric Formula (H₃O)₁.₂₀(₇)H₀.₇₇(₉)Sb₂O₆[7]

Experimental Protocols

The properties of this compound, particularly its crystallinity and ion-exchange capacity, are highly dependent on the synthesis method. Below are detailed protocols for the preparation of different forms of this compound.

Protocol 1: Synthesis of Amorphous and Crystalline this compound via Hydrolysis of Antimony Pentachloride

This protocol is adapted from studies on the hydrolysis of antimony pentachloride.[1][8][9][10] The degree of crystallinity is controlled by the aging process, including temperature and duration.

Materials:

  • Antimony pentachloride (SbCl₅)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl, for controlling acidity during aging)

  • Ammonia solution (for neutralization)

  • Beakers

  • Stirring apparatus

  • Thermostated hot plate

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Hydrolysis: Slowly add deionized water to a solution of antimony pentachloride with constant stirring. The volume ratio of deionized water to the acid solution (hydrolysis ratio) can be varied, with a ratio of 1.5 being optimal for high recovery.[10] This initial hydrolysis will produce a white precipitate of amorphous this compound.[1][8]

  • Aging and Crystallization:

    • For Amorphous this compound: The freshly formed precipitate is washed with ethanol and then dried at a low temperature (e.g., 50 °C). Washing with ethanol preserves the amorphous state.[8][9]

    • For Crystalline this compound: The hydrolyzed precipitate is left to age in the mother liquor. Crystallization is facilitated by:

      • Increasing the temperature to a range of 60-80 °C.[1][11]

      • Increasing the concentration of a strong mineral acid (e.g., HCl) in the mother liquor.[1]

      • Prolonging the aging time (e.g., 5 to 7 days).[10]

      • For enhanced crystallinity, the mixture can be boiled under reflux for approximately 8 hours while in contact with the supernatant, followed by further aging at around 60 °C.[11]

  • Washing and Neutralization: After aging, the precipitate is filtered and washed multiple times with hot deionized water until the filtrate is free of chloride ions (tested with silver nitrate).[11] The precipitate can then be treated with an ammonia solution to produce pure antimony oxide.[10]

  • Drying: The final product is dried in an oven at a temperature of around 50 °C.[11] The dried product can then be ground and sieved to the desired particle size.[11]

Protocol 2: Synthesis of this compound from Antimony Trioxide

This method provides an alternative route to this compound, avoiding the use of the highly reactive antimony pentachloride.

Materials:

  • Antimony trioxide (Sb₂O₃)

  • Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Reaction vessel

  • Heating and stirring apparatus

Procedure:

  • Oxidation: Antimony trioxide is reacted with hydrogen peroxide to produce antimony pentoxide (Sb₂O₅).[12]

  • Hydrolysis: The resulting antimony pentoxide is then hydrolyzed with deionized water to form this compound.[12]

  • Purification and Drying: The product is then washed and dried as described in Protocol 1 to obtain the final this compound product.

Logical and Workflow Diagrams

The following diagrams illustrate the synthesis workflow and the relationships between the different forms of this compound.

Synthesis_Workflow SbCl5 Antimony Pentachloride (SbCl₅) Hydrolysis Hydrolysis SbCl5->Hydrolysis H2O Deionized Water H2O->Hydrolysis Amorphous Amorphous this compound Hydrolysis->Amorphous Aging Aging (Heat, Time, Acidity) Amorphous->Aging Washing_Drying_A Washing & Drying Amorphous->Washing_Drying_A Ethanol Wash Crystalline Crystalline this compound Aging->Crystalline Washing_Drying_C Washing & Drying Crystalline->Washing_Drying_C Water Wash

Caption: Synthesis workflow for amorphous and crystalline this compound.

Forms_of_Antimonic_Acid Amorphous Amorphous this compound (Soluble) Crystalline Crystalline this compound (Insoluble) Amorphous->Crystalline Aging Dehydrated Antimony Pentoxide (Sb₂O₅) (Anhydrous Form) Crystalline->Dehydrated Heating (>380°C) Hydrated Hexahydroxoantimonic(V) Acid HSb(OH)₆ Crystalline->Hydrated Represents hydrated state Dehydrated->Hydrated Hydration

Caption: Relationship between different forms of this compound.

Applications

This compound and its derivatives have several important applications in scientific research and industry.

  • Ion-Exchange Material: One of the most studied applications of this compound is as an inorganic ion-exchange material.[11][13] It exhibits high selectivity for certain cations, making it useful in separation and purification processes.[11] The ion-exchange capacity can be influenced by the degree of crystallinity and thermal treatment.[11][14]

  • Flame Retardants: Antimony compounds, including antimony pentoxide (the dehydrated form of this compound), are widely used as flame retardants, often in synergy with halogenated compounds.[6]

  • Pharmaceuticals: this compound is a precursor for the synthesis of antimony-containing drugs. For instance, it is used to prepare derivatives with meglumine and gluconic acid for the treatment of canine leishmaniasis.[12]

Conclusion

This compound is a versatile inorganic compound with properties that are highly tunable through its synthesis conditions. Understanding the relationship between its amorphous and crystalline forms is crucial for its application, particularly in the field of ion exchange. The detailed protocols and data presented in this whitepaper provide a solid foundation for researchers and professionals working with this compound. Further research into its applications, especially in drug development, may uncover new therapeutic possibilities.

References

Hydrated Antimony Pentoxide: A Technical Guide to Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrated antimony pentoxide (HAP), with the general formula Sb₂O₅·nH₂O, is an inorganic compound recognized for its remarkable utility as an ion-exchange material, proton conductor, and photocatalyst.[1] Its properties are intrinsically linked to its unique crystal structure, most commonly a cubic pyrochlore lattice. This framework facilitates high ionic mobility, leading to exceptional selectivity for certain cations, most notably sodium (Na⁺). This guide provides an in-depth analysis of the structure-property relationships of HAP, detailed experimental protocols for its synthesis and characterization, and a summary of its key performance data.

Structure and Composition

The functionality of hydrated antimony pentoxide is largely dictated by its atomic arrangement. While it can exist in an amorphous or glassy state, its most studied form is crystalline.[2]

Crystalline Structure: The Pyrochlore Framework

Crystalline HAP typically adopts a cubic pyrochlore structure belonging to the Fd-3m space group.[1][3] This structure is characterized by a robust, three-dimensional network of corner-sharing SbO₆ octahedra.[4]

  • Framework: The fundamental building block is the [SbO₆] octahedron, where a central antimony(V) atom is coordinated to six oxygen atoms.[4] In the pyrochlore lattice (A₂B₂O₇), the Sb(V) ions occupy the B-sites (crystallographic position 16c).[1][5]

  • Interstitial Species: The interconnected network of octahedra creates channels and cavities that accommodate water molecules and charge-balancing protons, typically in the form of hydronium ions (H₃O⁺).[1][6] These species occupy the A-sites (positions 8b and 16d).[1]

  • Proton Mobility: The structure contains different types of protons: some are part of delocalized hydronium ions, while others are attached to the framework oxygen atoms as hydroxyl groups.[6] The mobility of these protons is the basis for HAP's ion-exchange and proton-conducting properties.

A representative structural formula for a specific pyrochlore phase is (H₃O)₁.₂₀H₀.₇₇Sb₂O₆.[6]

G cluster_framework Pyrochlore Framework (B₂O₆) cluster_interstitial Interstitial Network (A₂O') cluster_properties Resulting Properties SbO6_1 [SbO₆] Octahedra (Sb at 16c sites) SbO6_2 [SbO₆] Octahedra SbO6_1->SbO6_2 corner-share to form 3D network O_anions Oxygen Anions (48f sites) SbO6_1->O_anions form H2O Water Molecules (8b sites) SbO6_2->O_anions form IonExchange Ion Exchange H2O->IonExchange H3O Hydronium Ions (16d sites) H3O->IonExchange Mobile protons enable ProtonConductivity Proton Conductivity H3O->ProtonConductivity caption Conceptual Diagram of the HAP Pyrochlore Structure

Conceptual Diagram of the HAP Pyrochlore Structure

Properties of Hydrated Antimony Pentoxide

The physical and chemical properties of HAP are a direct consequence of its unique structure.

Physical and Chemical Properties

The general properties of antimony pentoxide are summarized below. It is important to note that these can vary depending on the degree of hydration (n).

PropertyValueReference(s)
Chemical Formula Sb₂O₅·nH₂O[7][8]
Molar Mass (anhydrous) 323.52 g/mol [7]
Appearance Yellow, powdery solid[4]
Density (anhydrous) 3.78 g/cm³[4]
Melting Point 380 °C (decomposes)[4]
Solubility in Water 0.3 g/100 mL[4]
Solubility in Acids Insoluble in nitric acid[4]
Solubility in Bases Dissolves in concentrated KOH[4]
Ion-Exchange Properties

HAP is renowned for its high ion-exchange capacity and selectivity, particularly for alkali and alkaline earth metals.[2] This property is exploited for the removal of specific ions from aqueous solutions.

  • Mechanism: The exchange process involves the mobile protons of the hydronium ions and hydroxyl groups within the pyrochlore channels being replaced by other cations.

  • Selectivity: It shows a very high affinity for Na⁺, which has led to its use in the selective removal of radioactive ²⁴Na in neutron activation analysis.[2] It is also effective for the sorption of cesium (Cs⁺) and strontium (Sr²⁺) ions, which are hazardous radionuclides.[2]

  • Capacity: The ion exchange capacity for strontium has been reported to be as high as 5.1 milliequivalents per gram (meq/g).[6]

IonSorption Capacity (mg/g)Conditions / NotesReference(s)
Cs⁺ 17.1 - 17.9Sorbent from Sb in aqua regia[2]
Sr²⁺ 5.1 - 6.2Sorbent from Sb in aqua regia[2]
Na⁺ ~1 mg-eq/gHigh selectivity noted[2]
Thermal Properties and Decomposition

Thermolysis of HAP is a multi-step process involving dehydration followed by reduction of Sb(V).[1][3]

  • Dehydration (25–500 °C): The initial stages involve the loss of physically adsorbed water, followed by the removal of water from hydronium ions and the dehydroxylation of the framework. This leads to the formation of anhydrous antimony pentoxide (Sb₂O₅).[1][3]

  • Reduction (>500 °C): At higher temperatures, the anhydrous Sb₂O₅ becomes unstable, loses oxygen, and undergoes reduction from Sb(V) to Sb(III). This results in the formation of mixed-valence oxides.[1][3]

  • Phase Transformation (>700 °C): The pyrochlore structure persists up to approximately 700 °C.[3] Heating to 700 °C yields Sb₆O₁₃, and further heating to 900 °C produces Sb₂O₄.[4]

G HAP HAP (Sb₂O₅·nH₂O) Sb2O5 Anhydrous Sb₂O₅ HAP->Sb2O5 25-500°C (-H₂O) Sb6O13 Sb₆O₁₃ (Mixed Sb(V)/Sb(III)) Sb2O5->Sb6O13 >500-700°C (-O₂) Sb2O4 Sb₂O₄ (Mixed Sb(V)/Sb(III)) Sb6O13->Sb2O4 >700-900°C (-O₂) caption Thermal Decomposition Pathway of HAP

Thermal Decomposition Pathway of HAP
Temperature Range (°C)ProcessResulting Phase(s)Reference(s)
25 - 500DehydrationAnhydrous Sb₂O₅[1][3]
500 - 700Oxygen loss, Sb(V) → Sb(III) reductionSb₆O₁₃[1][4]
700 - 900Further oxygen loss and reductionSb₂O₄[4]

Experimental Protocols

Synthesis Methods

Several methods are available for the synthesis of hydrated antimony pentoxide. The chosen method can influence the final product's crystallinity and properties.

Protocol 4.1.1: Hydrolysis of Antimony Pentachloride (SbCl₅) This is a common laboratory-scale synthesis method.

  • Hydrolysis: Slowly add antimony pentachloride (SbCl₅) to a large excess of deionized water with vigorous stirring. The molar ratio of water to SbCl₅ should be greater than 500.[2] To prevent the reduction of Sb(V) to Sb(III), the water can be pre-saturated with chlorine gas.[2]

  • Aging: Allow the resulting white precipitate to age in the mother liquor, for instance, at 70 °C, to improve crystalline properties.[2]

  • Washing: Decant the supernatant and wash the precipitate repeatedly with deionized water until the washings are free of chloride ions (test with AgNO₃ solution).

  • Drying: Dry the resulting white solid in an oven at a controlled temperature, for example, 110 °C.[2]

Protocol 4.1.2: Oxidation of Metallic Antimony with Aqua Regia This method provides a simpler route to HAP compared to SbCl₅ hydrolysis.[2]

  • Dissolution: Dissolve a weighed sample of powdered antimony metal in aqua regia (a mixture of nitric acid and hydrochloric acid, e.g., 1:3 by volume).

  • Evaporation: Evaporate the solution at approximately 155 °C. During evaporation, periodically add small aliquots of concentrated nitric acid (16 M) to ensure complete oxidation to Sb(V) and control the final hydration level.[2]

  • Drying: Once the evolution of brown fumes ceases, continue to dry the resulting coarse white solid for 30 minutes at the same temperature to yield HAP. The composition is close to Sb₂O₅·5H₂O when minimal extra HNO₃ is added.[2]

Characterization Techniques

Protocol 4.2.1: X-ray Diffraction (XRD) XRD is used to confirm the crystalline phase and determine lattice parameters.

  • Sample Preparation: Grind the dried HAP powder to a fine, homogenous consistency using an agate mortar and pestle.

  • Data Acquisition: Mount the powder on a zero-background sample holder. Collect the diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 10-80°, with a step size of 0.02° and a suitable counting time per step.

  • Analysis: Compare the resulting diffraction peaks with standard patterns from the JCPDS database for pyrochlore structures. The pattern for HAP should be indexable to a cubic symmetry with the space group Fd-3m.[1]

Protocol 4.2.2: Thermogravimetric Analysis (TGA) TGA is used to study the thermal stability and decomposition profile.

  • Sample Preparation: Place a small, accurately weighed amount of the HAP sample (typically 5-10 mg) into an alumina or platinum crucible.

  • Analysis: Heat the sample from room temperature to 1000 °C in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Data Interpretation: Analyze the resulting plot of weight loss versus temperature to identify the distinct steps of dehydration and decomposition, as detailed in Section 3.3.[1][3]

Protocol 4.2.3: Ion-Exchange Capacity Measurement (Batch Method) This protocol determines the material's capacity to take up a specific cation.

  • Equilibration: Add a known mass of HAP (e.g., 0.5 g) to a fixed volume (e.g., 50 mL) of a standard solution containing the cation of interest (e.g., Cs⁺ or Sr²⁺) at a known initial concentration.[2]

  • Agitation: Agitate the suspension at a constant temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Separation: Separate the solid HAP from the solution by filtration or centrifugation.

  • Analysis: Measure the final concentration of the cation in the supernatant using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectrometry.[2]

  • Calculation: Calculate the amount of cation sorbed per unit mass of HAP from the difference between the initial and final concentrations.

G cluster_synthesis Synthesis cluster_char Characterization start Precursors (e.g., SbCl₅ or Sb metal) reaction Chemical Reaction (Hydrolysis / Oxidation) start->reaction separation Washing & Filtration reaction->separation drying Drying separation->drying product HAP Powder drying->product xrd XRD (Phase & Structure) product->xrd tga TGA (Thermal Stability) product->tga sem SEM/TEM (Morphology) product->sem ion_ex Ion Exchange Test (Capacity & Selectivity) product->ion_ex caption General Experimental Workflow for HAP

General Experimental Workflow for HAP

Applications and Future Outlook

The unique properties of hydrated antimony pentoxide make it a valuable material in several fields.

  • Radionuclide Removal: Its high selectivity for Cs⁺ and Sr²⁺ makes it a candidate for treating radioactive wastewater from nuclear facilities.[2][6]

  • Analytical Chemistry: It is used as a stationary phase for the selective separation of Na⁺ from complex matrices in neutron activation analysis.[2][9]

  • Proton Conductors: HAP is investigated as an inorganic component in composite membranes for low-temperature fuel cells due to its proton conductivity.[1]

  • Other Uses: It also finds application as a flame retardant in plastics and as a flocculant in the production of titanium dioxide.[4]

While direct applications in drug delivery for HAP are not prominent in the literature, the principles of using inorganic layered materials for substance intercalation are well-established, for example, with layered double hydroxides (LDHs).[10] Future research could explore the potential of modifying the surface or structure of HAP for controlled release applications, although its primary strengths remain in ion exchange and catalysis.

References

Synthesis of Antimonic Acid from Antimony Trioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of antimonic acid, a compound of interest in various scientific and pharmaceutical applications, starting from the readily available precursor, antimony trioxide (Sb₂O₃). The synthesis primarily involves the oxidation of antimony(III) to antimony(V), followed by hydration. This document provides detailed experimental protocols for two primary methods, summarizes key quantitative data, and includes visual representations of the synthesis workflows.

Introduction

This compound, represented by the hydrated form of antimony pentoxide (Sb₂O₅·nH₂O) or as hexahydroxoantimonic(V) acid (HSb(OH)₆), is a compound with applications ranging from ion-exchange resins to flame retardants and as a precursor in the synthesis of pharmaceutically active antimony compounds. The synthesis from antimony trioxide is a common and effective route, relying on the oxidation of the Sb(III) center to the Sb(V) state. This guide focuses on two robust and well-documented oxidation methods: the use of nitric acid and hydrogen peroxide as oxidizing agents.

Synthesis Methodologies

Two primary methods for the synthesis of this compound from antimony trioxide are presented below, each with its distinct advantages and considerations.

Method 1: Oxidation with Nitric Acid

This method employs nitric acid to oxidize antimony trioxide. The concentration of the nitric acid and the reaction temperature are critical parameters that influence the final product, which can range from antimony tetroxide (a mixed-valence oxide) to this compound at higher acid concentrations.[1]

Experimental Protocol:

  • Reaction Setup: To a suitable reaction vessel equipped with a stirrer and a heating mantle, add a calculated amount of nitric acid (HNO₃) with a concentration of at least 45% by weight.[2] For complete conversion to a higher oxidation state, a molar ratio of nitric acid to antimony trioxide of 4:1 or higher is recommended.[2]

  • Preheating: Preheat the nitric acid to approximately 70-80°C to facilitate the dispersion of the antimony trioxide.[2]

  • Addition of Antimony Trioxide: Gradually add the antimony trioxide (Sb₂O₃) powder to the preheated and stirred nitric acid.

  • Reaction: Heat the resulting mixture to and maintain it at a temperature of approximately 100-104°C.[2] The reaction should be allowed to proceed for a duration of 14 to 40 hours, depending on the acid concentration and molar ratios, to ensure complete oxidation.[2] At higher nitric acid concentrations, the formation of this compound is favored.[1]

  • Isolation and Washing: After the reaction is complete, allow the solid product to settle. The acidic supernatant can be removed by decantation or filtration. The resulting solid is then washed thoroughly with deionized water until the washings are free of acid.

  • Drying: The purified this compound is then dried at a temperature between 70°C and 200°C.[2] Heating this compound at temperatures between 100°C and 275°C can lead to the formation of antimony pentoxide.[1]

Method 2: Oxidation with Hydrogen Peroxide

The use of hydrogen peroxide as an oxidant offers a cleaner alternative to nitric acid, as the primary byproduct is water. This method is effective for producing high-purity antimony pentoxide, which can be subsequently hydrated to this compound.

Experimental Protocol:

  • Suspension Preparation: In a reaction vessel, create a suspension of antimony trioxide (Sb₂O₃) in deionized water.

  • Reaction Initiation: Heat the suspension to a temperature between 40°C and 100°C.[3]

  • Addition of Hydrogen Peroxide: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) to the heated suspension with continuous stirring. The amount of hydrogen peroxide should be at least stoichiometric with respect to the antimony trioxide.

  • Reaction: Maintain the reaction mixture at a temperature between 50°C and 80°C for several hours (e.g., 5-7 hours) to ensure the complete oxidation of antimony trioxide to antimony pentoxide.[3][4]

  • Product Formation: The reaction results in the formation of a sol or a suspension of hydrated antimony pentoxide (this compound).

  • Isolation and Drying: The product can be isolated by filtration or by evaporating the water. The resulting solid is then dried at a temperature of approximately 100°C.

Quantitative Data Summary

The following table summarizes the quantitative data gathered from the cited experimental protocols. It is important to note that yields and product purity are highly dependent on the specific reaction conditions.

ParameterMethod 1: Nitric Acid OxidationMethod 2: Hydrogen Peroxide Oxidation
Starting Material Antimony Trioxide (Sb₂O₃)Antimony Trioxide (Sb₂O₃)
Oxidizing Agent Nitric Acid (HNO₃)Hydrogen Peroxide (H₂O₂)
HNO₃ Concentration ≥ 45 wt%[2]N/A
Molar Ratio (Oxidant:Sb₂O₃) ≥ 4:1[2]≥ Stoichiometric
Reaction Temperature 100-104°C[2]40-100°C[3]
Reaction Time 14-40 hours[2]5-7 hours[3]
Reported Yield/Conversion Complete conversion to Sb(V) oxide reported[2]High purity Sb₂O₅ with Sb₂O₃/Sb₂O₅ ratio ≤ 5 wt%[4]

Visualized Workflows and Pathways

To further elucidate the synthesis processes, the following diagrams, created using the DOT language, illustrate the experimental workflows and the core chemical transformation.

Synthesis_Workflow_Nitric_Acid Sb2O3 Antimony Trioxide (Sb₂O₃) Reaction Reaction (100-104°C, 14-40h) Sb2O3->Reaction HNO3 Nitric Acid (HNO₃, ≥45%) HNO3->Reaction Filtration Filtration / Decantation Reaction->Filtration Washing Washing (Deionized Water) Filtration->Washing Drying Drying (70-200°C) Washing->Drying AntimonicAcid This compound (HSb(OH)₆) Drying->AntimonicAcid

Figure 1: Experimental workflow for the synthesis of this compound using nitric acid.

Synthesis_Workflow_Hydrogen_Peroxide Sb2O3 Antimony Trioxide (Sb₂O₃) in H₂O Reaction Reaction (40-100°C, 5-7h) Sb2O3->Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Reaction Isolation Isolation (Filtration / Evaporation) Reaction->Isolation Drying Drying (~100°C) Isolation->Drying AntimonicAcid This compound (HSb(OH)₆) Drying->AntimonicAcid

Figure 2: Experimental workflow for the synthesis of this compound using hydrogen peroxide.

Oxidation_Pathway SbIII Sb(III) in Sb₂O₃ SbV Sb(V) in HSb(OH)₆ SbIII->SbV Oxidation Oxidant Oxidizing Agent (HNO₃ or H₂O₂) Oxidant->SbIII

Figure 3: Core chemical transformation from Antimony(III) to Antimony(V).

Conclusion

The synthesis of this compound from antimony trioxide is a well-established process that can be achieved through various oxidative routes. The choice between nitric acid and hydrogen peroxide as the oxidizing agent will depend on the desired purity, scale of the reaction, and environmental considerations. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists to reproduce and adapt these methods for their specific applications in drug development and other advanced fields. Further characterization of the final product using techniques such as X-ray diffraction and thermogravimetric analysis is recommended to confirm its composition and purity.

References

A Deep Dive into Antimonic Acid: A Technical Guide to its Crystalline and Amorphous Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimonic acid, a hydrated form of antimony pentoxide, is a versatile inorganic compound with significant applications in catalysis, ion exchange, and materials science. Its efficacy in these fields is profoundly influenced by its solid-state structure, existing in both crystalline and amorphous forms. This technical guide provides an in-depth exploration of the synthesis, characterization, and comparative properties of these two distinct forms of this compound, offering valuable insights for researchers and professionals in drug development and materials science.

Structural Elucidation: Crystalline vs. Amorphous

The fundamental difference between crystalline and amorphous this compound lies in the arrangement of their constituent atoms.

Crystalline this compound possesses a well-defined, long-range ordered structure. Detailed crystallographic studies have revealed that it adopts a pyrochlore-type crystal structure with the stoichiometric formula (H₃O)₁.₂₀(₇)H₀.₇₇(₉)Sb₂O₆.[1][2] This structure consists of a framework of corner-sharing SbO₆ octahedra, creating a network of interconnected channels. Within these channels reside two types of protons: some are part of hydronium ions (H₃O⁺), while others are directly bonded to the oxygen atoms of the framework.[1][2] This specific arrangement of protons is crucial for its notable proton conductivity.

Amorphous this compound , in contrast, lacks this long-range periodic arrangement of atoms.[3] While it retains short-range order in the immediate vicinity of the antimony atoms, the overall structure is disordered. This lack of a defined crystal lattice results in different physical and chemical properties compared to its crystalline counterpart. The term "glassy" is also sometimes used to describe a form of amorphous this compound.

Synthesis Protocols

The preparation method is a critical determinant of the final form of this compound. The most common route involves the hydrolysis of antimony pentachloride (SbCl₅).

Synthesis of Amorphous this compound

A predominantly amorphous form of this compound can be synthesized by the rapid hydrolysis of antimony pentachloride with a limited amount of water and short aging times.

Experimental Protocol:

  • Prepare a solution of antimony pentachloride (SbCl₅) in a suitable solvent (e.g., hydrochloric acid).

  • Slowly add a controlled amount of deionized water to the SbCl₅ solution under vigorous stirring. A low hydrolysis ratio (volume of water to volume of acid solution), for instance, 0.5, is recommended to favor the amorphous phase.[4]

  • Continue stirring for a short period (e.g., 30 minutes) to allow for the formation of a precipitate.[4]

  • Immediately filter the resulting white precipitate.

  • Wash the precipitate with ethanol to remove any remaining reactants and by-products. Washing with ethanol helps in preserving the amorphous nature of the product.[3]

  • Dry the washed precipitate at a relatively low temperature (e.g., 60°C) to obtain the amorphous this compound powder.

The following diagram illustrates the general workflow for the synthesis of amorphous this compound.

amorphous_synthesis SbCl5 SbCl₅ Solution Mixing Rapid Hydrolysis (Short Aging) SbCl5->Mixing Water Deionized Water (Low Hydrolysis Ratio) Water->Mixing Filtration Filtration Mixing->Filtration Washing Washing (Ethanol) Filtration->Washing Drying Drying (Low Temperature) Washing->Drying Amorphous_AA Amorphous This compound Drying->Amorphous_AA

Synthesis of Amorphous this compound
Synthesis of Crystalline this compound

The formation of crystalline this compound with the pyrochlore structure is favored by higher acid concentrations, longer aging times, and controlled temperatures.

Experimental Protocol:

  • Prepare a solution of antimony pentachloride (SbCl₅) in a concentrated acidic medium.

  • Add deionized water to the SbCl₅ solution with a higher hydrolysis ratio (e.g., greater than 0.5) while stirring.[4]

  • Age the resulting precipitate in the mother liquor for an extended period, typically several days (e.g., 5-7 days), at a constant temperature.[3][4] This aging step is crucial for the development of the crystalline structure.

  • After the aging period, filter the crystalline precipitate.

  • Wash the precipitate thoroughly with deionized water until the filtrate is free of chloride ions.

  • Dry the product at a moderate temperature (e.g., 80-100°C) to obtain crystalline this compound.

The workflow for synthesizing crystalline this compound is depicted in the diagram below.

crystalline_synthesis SbCl5 SbCl₅ Solution (High Acid Conc.) Mixing Hydrolysis SbCl5->Mixing Water Deionized Water (High Hydrolysis Ratio) Water->Mixing Aging Aging (Several Days) Mixing->Aging Filtration Filtration Aging->Filtration Washing Washing (Deionized Water) Filtration->Washing Drying Drying (Moderate Temp.) Washing->Drying Crystalline_AA Crystalline This compound Drying->Crystalline_AA

Synthesis of Crystalline this compound

Comparative Physicochemical Properties

The structural differences between the two forms of this compound give rise to distinct physicochemical properties, which are summarized in the table below.

PropertyCrystalline this compoundAmorphous this compound
Structure Pyrochlore-type cubic crystal lattice[1]Disordered, non-crystalline structure[3]
Formula (H₃O)₁.₂₀(₇)H₀.₇₇(₉)Sb₂O₆[1][2]Sb₂O₅·nH₂O (variable water content)
Solubility InsolubleSoluble[3]
Ion Exchange Capacity Slightly higher than amorphous form[5]Generally lower than crystalline form[5]
Thermal Stability Decomposes in multiple steps upon heating[1]Generally less stable, may crystallize upon heating
Proton Conductivity High, facilitated by proton hopping mechanism[6]Lower than crystalline form

Characterization Techniques

A suite of analytical techniques is employed to differentiate and characterize the crystalline and amorphous forms of this compound.

  • X-ray Diffraction (XRD): This is the primary technique used to distinguish between the two forms. Crystalline this compound exhibits a characteristic diffraction pattern with sharp peaks corresponding to its pyrochlore structure, while amorphous this compound shows a broad, diffuse halo.[1][3]

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition behavior. For crystalline this compound, TGA/DSC curves show distinct weight loss steps corresponding to the removal of different types of water molecules and subsequent decomposition.[1][2][7] Amorphous this compound typically shows a more continuous weight loss and may exhibit an exothermic crystallization peak in the DSC curve upon heating.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹H MAS NMR spectroscopy is a powerful tool for probing the local environment of protons. In crystalline this compound, distinct signals for the protons in H₃O⁺ and Sb-OH groups can be identified.[2][7]

  • Brunauer-Emmett-Teller (BET) Analysis: This technique is used to determine the specific surface area and pore size distribution of the materials. Generally, amorphous materials tend to have a higher surface area compared to their crystalline counterparts, which can influence their catalytic activity.[9]

Key Applications and Performance Differences

The distinct properties of crystalline and amorphous this compound lead to their preferential use in different applications.

Ion Exchange

Both forms of this compound exhibit ion-exchange properties, making them suitable for the removal of heavy metal ions from aqueous solutions. Crystalline this compound, particularly a refluxed, more crystalline form, has been shown to have a slightly higher ion-exchange capacity compared to a hydrolyzed, less crystalline form.[5] The selectivity for certain ions can also differ between the two forms.

The general workflow for utilizing this compound in an ion-exchange column for heavy metal removal is illustrated below.

ion_exchange_workflow Start Contaminated Water (with Heavy Metals) Column Ion-Exchange Column (packed with this compound) Start->Column Elution Elution of Heavy Metals (using an Eluent) Column->Elution Saturation Treated_Water Treated Water (Heavy Metals Removed) Column->Treated_Water Regeneration Regeneration of Column Elution->Regeneration Concentrated_Metals Concentrated Heavy Metal Solution Elution->Concentrated_Metals Regeneration->Column Ready for reuse

Ion-Exchange Workflow for Heavy Metal Removal
Catalysis

The catalytic activity of this compound is highly dependent on its structure and surface properties. Amorphous this compound, with its potentially higher surface area and abundance of defect sites, can exhibit enhanced catalytic activity in certain reactions compared to the more ordered crystalline form.[9] For example, in oxidation reactions, the amorphous form may provide more accessible active sites for the reactants.

Proton Conduction

The well-defined crystal structure of crystalline this compound, with its network of channels containing mobile protons in the form of H₃O⁺ and H⁺, facilitates efficient proton conduction.[6] This property makes it a promising material for applications in fuel cells and sensors. The proton conduction mechanism is believed to occur via a Grotthuss-type hopping mechanism, where protons jump between adjacent water molecules and hydroxyl groups within the crystal lattice.

The diagram below illustrates the proton hopping mechanism within the pyrochlore structure of crystalline this compound.

proton_conduction cluster_framework SbO₆ Framework cluster_channel Channel O1 O O2 O O3 O O4 O H3O_1 H₃O⁺ H2O_1 H₂O H3O_1->H2O_1 Proton Hop H_1 H⁺ H_1->O2 Hydrogen Bond H2O_1->O1 Hydrogen Bond H_2 H⁺ H_2->O3 Hydrogen Bond

Proton Conduction in Crystalline this compound

Conclusion

The crystalline and amorphous forms of this compound represent two materials with distinct structural characteristics that translate into a range of different physicochemical properties and application potentials. While crystalline this compound, with its well-ordered pyrochlore structure, excels in applications requiring high proton conductivity, the amorphous form may offer advantages in catalysis due to its potentially higher surface area and disordered nature. The choice between the two forms is therefore application-driven, and a thorough understanding of their synthesis and properties is paramount for their effective utilization in research and industrial settings. This guide provides a foundational understanding for scientists and engineers to harness the unique attributes of each form of this compound for their specific needs.

References

Antimonic Acid: A Comprehensive Technical Guide to its Application as a Proton Conductor in Solid-State Ionics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimonic acid (Sb₂O₅·nH₂O) has emerged as a significant material in the field of solid-state ionics due to its notable proton conductivity at ambient and slightly elevated temperatures. Its unique pyrochlore crystal structure, which facilitates proton transport through a Grotthuss-type mechanism, makes it a compelling candidate for applications in fuel cells, gas sensors, and other electrochemical devices.[1][2][3] This technical guide provides an in-depth overview of this compound as a proton conductor, detailing its synthesis, characterization, and the fundamental mechanisms governing its conductivity. The quantitative data on its performance, detailed experimental protocols, and visualizations of the underlying processes are presented to serve as a valuable resource for researchers and professionals in the field.

Core Principles: Proton Conduction in this compound

The proton conductivity of this compound is intrinsically linked to its crystal structure and the presence of water molecules. It crystallizes in a cubic pyrochlore structure, which is characterized by a three-dimensional framework of corner-sharing [SbO₆] octahedra.[2][4] This framework creates interconnected channels that accommodate water molecules and protons.[4]

The generally accepted mechanism for proton transport in this material is the Grotthuss mechanism.[2] This involves the "hopping" of protons through a hydrogen-bonded network of water molecules and hydroxyl groups within the crystal lattice. The mobility of protons is therefore highly dependent on the degree of hydration and the ambient relative humidity.[4] Research has identified different protonic species within the structure, including hydronium ions (H₃O⁺), physically adsorbed water molecules (H₂O), and hydroxyl groups (OH) attached to the antimony framework, all of which participate in the proton conduction pathways.[2] A recent study has further refined this model, identifying two distinct types of protons within the pyrochlore structure with the stoichiometric formula (H₃O)₁.₂₀(₇)H₀.₇₇(₉)Sb₂O₆, contributing to a comprehensive understanding of the conduction mechanism.

Proton Conduction Pathway

The following diagram illustrates the conceptual pathway for proton conduction in the pyrochlore structure of this compound, highlighting the key species involved in the Grotthuss mechanism.

Grotthuss_Mechanism Proton Conduction Pathway in this compound cluster_framework [SbO6] Octahedral Framework SbO6_1 SbO6 SbO6_2 SbO6 SbO6_3 SbO6 SbO6_4 SbO6 H3O_plus H3O+ H2O_1 H2O H3O_plus->H2O_1 Hop 1 H2O_2 H2O H2O_1->H2O_2 Hop 2 Sb_OH Sb-OH H2O_2->Sb_OH Hop 3 Proton_out H+ Sb_OH->Proton_out Proton exit Proton_in H+ Proton_in->H3O_plus Proton entry

Caption: Grotthuss mechanism for proton hopping in this compound.

Quantitative Performance Data

The proton conductivity of this compound is highly sensitive to environmental conditions, particularly temperature and relative humidity (RH), as well as material properties like particle size. The following tables summarize key performance metrics gathered from various studies.

Table 1: Proton Conductivity of this compound Under Various Conditions

Material FormTemperature (°C)Relative Humidity (%)Proton ConductivityReference
Polycrystalline Disc19.5~10 to ~85Increases by ~1 order of magnitude[4]
PAA-based membrane25 - 250Dry and moisturized airNon-linear increase with RH[1]
PAA-based membraneN/AN/AHigh-grain component: 5 x 10⁻² S/cm[1]
Experimentally obtainedN/AN/A0.1 x 10⁻² to 2 x 10⁻² Ω⁻¹ m⁻¹[2]
PAA-based membrane20 - 79N/A10⁻⁴ S/m[5]

Table 2: Activation Energy for Proton Conduction

Material FormTemperature Range (K)Activation Energy (kJ/mol)Activation Energy (eV)Reference
Sb₂O₅·2H₂O370 - 48042~0.43[6]
PAA-based membrane293 - 452~38.10.395[5]
Crystalline StructureN/A~12.50.13 (for percolation)[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its characterization as a proton conductor.

Synthesis of this compound

Two common methods for synthesizing this compound with a cubic pyrochlore structure are sol-gel synthesis and electrophoretic deposition (EPD) of precursor sols.

This protocol is adapted from a method involving the hydrolysis of an antimony alkoxide.[4]

  • Reaction Setup: Mix 30 ml of a 30% hydrogen peroxide (H₂O₂) aqueous solution with antimony (V) isopropoxide (Sb(O-i-C₃H₇)₅).

  • Refluxing: Reflux the mixture at approximately 100°C for 4 hours. This will result in the formation of translucent white sols containing cubic Sb₂O₅·nH₂O single crystal particles.

  • Powder Formation: Evaporate the sols at 120°C to obtain a dry powder of this compound.

  • Pellet Preparation: For conductivity measurements, press the obtained powder in a 13 mm diameter die at 147 MPa to form a dense polycrystalline disc of about 1 mm thickness.[4]

This method is suitable for creating thin films of this compound on a conductive substrate.[4]

  • Sol Preparation: Prepare a dilute sol containing 1.25 x 10⁻² M of Sb₂O₅·nH₂O.

  • Sol Medium: Use a mixture of water and ethanol (1:3 volume ratio) as the sol medium.

  • pH Adjustment: Adjust the pH of the sol to ~7. At this pH, the this compound particles are negatively charged, ensuring good dispersion.[4]

  • EPD Setup: Use stainless steel (SUS304) or Si(100) wafers as the anode.

  • Deposition: Carry out the EPD by applying a DC current in the range of 0 to -1 mA and a voltage of 0 to 50 V. The this compound particles will deposit on the anode.

Characterization Methods

The proton conductivity is typically measured using AC impedance spectroscopy.

  • Sample Preparation: Use a pressed pellet of this compound powder. Attach electrodes (e.g., nickel sponges or sputtered platinum) to both flat surfaces of the disc. Connect platinum or gold wires to the electrodes using silver paste.[4]

  • Instrumentation: Utilize a Hewlett-Packard 4194A impedance analyzer or a similar instrument.

  • Measurement Parameters:

    • Frequency Range: Sweep a frequency range from 100 Hz to 15 MHz.[4]

    • AC Amplitude: Apply a small AC voltage (e.g., 10-100 mV) to ensure a linear response.

  • Data Analysis:

    • Obtain the bulk resistance (Rb) from the intercept of the impedance spectrum with the real axis in a Nyquist plot.

    • Calculate the proton conductivity (σ) using the formula: σ = L / (Rb * A), where L is the thickness of the pellet and A is the electrode area.

  • Environmental Control: Conduct measurements under controlled temperature and relative humidity, as these parameters significantly influence conductivity.

  • X-ray Diffraction (XRD): To confirm the cubic pyrochlore crystal structure and determine the lattice parameters.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology, particle size, and film uniformity.

  • Transmission Electron Microscopy (TEM): To analyze the size and crystallinity of individual this compound particles.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the synthesized material.

  • Raman Spectroscopy: To investigate the vibrational modes and confirm the chemical structure.

Experimental and Characterization Workflow

The following diagram outlines the logical workflow from the synthesis of this compound to its comprehensive characterization as a proton conductor.

Experimental_Workflow Synthesis and Characterization Workflow for this compound cluster_synthesis Synthesis cluster_processing Sample Processing cluster_characterization Characterization cluster_analysis Data Analysis SolGel Sol-Gel Synthesis (Powder) Pelletizing Pellet Pressing SolGel->Pelletizing EPD Electrophoretic Deposition (Film) Structural Structural Analysis (XRD, TEM, Raman) EPD->Structural Pelletizing->Structural Morphological Morphological Analysis (SEM, EDX) Pelletizing->Morphological Electrochemical Electrochemical Analysis (AC Impedance Spectroscopy) Pelletizing->Electrochemical Conductivity_Calc Proton Conductivity Calculation Electrochemical->Conductivity_Calc Activation_Energy Activation Energy Determination Conductivity_Calc->Activation_Energy

Caption: Workflow from synthesis to analysis of this compound.

Conclusion

This compound stands as a promising proton-conducting material for solid-state ionic devices. Its performance is dictated by its pyrochlore structure, hydration level, and the ambient environment. The synthesis and characterization protocols outlined in this guide provide a solid foundation for researchers to explore and optimize this material for various applications. Further research focusing on enhancing its conductivity at lower humidity and higher temperatures, as well as improving its mechanical stability, will be crucial for its practical implementation in next-generation electrochemical technologies.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Antimonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimonic acid, a hydrated form of antimony pentoxide (Sb₂O₅·nH₂O), is a compound of significant interest in various scientific and industrial fields, including catalysis, ion exchange, and materials science. Its utility in these applications is intrinsically linked to its thermal stability and decomposition characteristics. Understanding the behavior of this compound upon heating is crucial for its synthesis, handling, and the development of novel materials. This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the decomposition process.

Thermal Stability and Decomposition Pathway

The thermal decomposition of this compound is a multi-step process primarily involving dehydration followed by reduction of antimony from the +5 oxidation state. The exact temperatures and intermediates can vary depending on factors such as the degree of hydration, crystallinity, and the heating rate.

The decomposition process can be summarized by the following general pathway:

Sb₂O₅·nH₂O ⟶ Sb₂O₅·mH₂O ⟶ Sb₂O₅ ⟶ Sb₆O₁₃ ⟶ Sb₂O₄ ⟶ Sb₂O₃

This multi-stage decomposition involves the gradual loss of water molecules, followed by the reduction of antimony pentoxide to lower oxides at higher temperatures.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of crystalline this compound.

Table 1: Stepwise Decomposition of Crystalline this compound

Temperature Range (°C)Decomposition StepChemical TransformationMass Loss (%)
< 150DehydrationSb₂O₅·nH₂O → Sb₂O₅·mH₂O + (n-m)H₂OVariable
150 - 350DehydrationSb₂O₅·mH₂O → Sb₂O₅ + mH₂OVariable
350 - 600Initial Reduction3Sb₂O₅ → Sb₆O₁₃ + O₂~2.5
600 - 800Further ReductionSb₆O₁₃ → 3Sb₂O₄ + 0.5O₂~1.3
> 800Final ReductionSb₂O₄ → Sb₂O₃ + 0.5O₂~5.0

Note: The initial water content (n) and intermediate hydration states (m) can vary depending on the synthesis and storage conditions of the this compound.

Table 2: Differential Thermal Analysis (DTA) Peak Temperatures for this compound Decomposition

Peak Temperature (°C)Process
~100 - 200Endothermic (Dehydration)
~300 - 400Exothermic (Crystallization/Phase Transition)
> 700Endothermic (Reduction)

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Furnace: The crucible is placed in a high-precision furnace.

    • Balance: The furnace is coupled with a sensitive microbalance to continuously record the sample's mass.

    • Atmosphere: A controlled atmosphere is maintained by purging with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • Thermal Program: The sample is heated at a constant rate, typically between 5 and 20 °C/min, over a specified temperature range (e.g., from room temperature to 1000 °C).

  • Data Acquisition: The mass of the sample is recorded as a function of temperature, generating a thermogram (TGA curve). The derivative of this curve (DTG curve) can be used to identify the temperatures of maximum mass loss rate.

Differential Thermal Analysis (DTA)

Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.

Methodology:

  • Sample and Reference Preparation: The this compound sample and an inert reference material (e.g., calcined alumina, Al₂O₃) are placed in separate, identical crucibles.

  • Instrument Setup:

    • Furnace: Both crucibles are placed in a furnace that is heated at a controlled, linear rate.

    • Thermocouples: Thermocouples are placed in close contact with both the sample and the reference material to measure their respective temperatures.

  • Thermal Program: The furnace is heated at a constant rate, similar to the TGA protocol.

  • Data Acquisition: The temperature difference (ΔT) between the sample and the reference is recorded as a function of the furnace temperature. An endothermic event (e.g., dehydration) results in the sample temperature lagging behind the reference temperature (negative ΔT), while an exothermic event (e.g., crystallization) causes the sample temperature to lead the reference temperature (positive ΔT).

Visualization of Decomposition Pathway

The following diagrams illustrate the experimental workflow for thermal analysis and the logical progression of the decomposition of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_conditions Analysis Conditions cluster_output Data Output start This compound Sample weigh Weigh 5-10 mg start->weigh place Place in Crucible weigh->place tga TGA Instrument place->tga dta DTA Instrument place->dta heating Heating Rate: 5-20 °C/min tga->heating atmosphere Atmosphere: Inert Gas (N2, Ar) tga->atmosphere tga_curve TGA Curve (Mass vs. Temp) tga->tga_curve dta->heating dta_curve DTA Curve (ΔT vs. Temp) dta->dta_curve

Experimental workflow for the thermal analysis of this compound.

decomposition_pathway node1 Sb₂O₅·nH₂O (this compound) node2 Sb₂O₅ (Antimony Pentoxide) node1->node2 Dehydration (< 350°C) - H₂O node3 Sb₆O₁₃ node2->node3 Reduction (350-600°C) - O₂ node4 Sb₂O₄ (Antimony Tetroxide) node3->node4 Reduction (600-800°C) - O₂ node5 Sb₂O₃ (Antimony Trioxide) node4->node5 Reduction (> 800°C) - O₂

Decomposition pathway of this compound upon heating.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that can be effectively characterized by techniques such as TGA and DTA. The initial dehydration at lower temperatures is followed by a series of reduction steps at higher temperatures, leading to the formation of various antimony oxides. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound, enabling a better understanding of its thermal behavior and facilitating its application in diverse technological fields. The provided visualizations offer a clear and concise summary of the experimental and chemical processes involved.

solubility of antimonic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimonic acid, which exists as hydrated antimony pentoxide (Sb₂O₅·nH₂O), is a compound of significant interest in various fields, including materials science, catalysis, and as a flame retardant. Its solubility in different solvent systems is a critical parameter for its application and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in a range of solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Solubility Data

The solubility of this compound is influenced by the nature of the solvent and the temperature. While quantitative data is limited, the following table summarizes the available information.

SolventTemperature (°C)SolubilitySource / Citation
WaterNot Specified0.3 g / 100 mL[1]
Nitric AcidNot SpecifiedInsoluble[2]
AlcoholNot SpecifiedSlightly soluble
Hot Hydrochloric Acid"Hot"Soluble
Concentrated Potassium HydroxideNot SpecifiedSoluble[2]
Potassium Iodide SolutionNot SpecifiedSoluble

Note on Organic Solvents: A dry powder form of colloidal antimony pentoxide has been reported to be redispersible in several organic solvents, including dimethylacetamide, dimethyl sulfoxide, acetone, methylene chloride, and ethylene glycol. However, this refers to a specific colloidal preparation and does not represent the intrinsic solubility of standard this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, adapted from established methods for inorganic compounds.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (hydrated antimony pentoxide) powder

  • Solvent of interest (e.g., deionized water, ethanol, etc.)

  • Analytical balance (± 0.1 mg)

  • Constant temperature water bath or incubator

  • Mechanical shaker or magnetic stirrer

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Appropriate analytical instrumentation for quantification of antimony (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS))

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealable container. The excess is crucial to ensure saturation.

    • Seal the container to prevent solvent evaporation.

    • Place the container in a constant temperature bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the suspension to settle for a short period within the constant temperature environment.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to the experimental temperature to avoid precipitation.

    • Immediately filter the withdrawn sample through a syringe filter (0.45 µm or smaller) to remove all undissolved particles. The filter should also be pre-conditioned to the experimental temperature.

  • Analysis of Antimony Concentration:

    • Accurately dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of antimony in the diluted solution using a calibrated ICP-OES or AAS.

    • Prepare a calibration curve using standard solutions of known antimony concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of antimony in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add Excess this compound to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature with Agitation add_excess->equilibrate settle Allow Suspension to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter to Remove Undissolved Solids withdraw->filter dilute Dilute Filtrate filter->dilute analyze Analyze Antimony Concentration (ICP-OES/AAS) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Workflow for Solubility Determination

Discussion

The limited solubility of this compound in water is a key characteristic. Its insolubility in nitric acid is also a notable property. The increased solubility in hot hydrochloric acid and concentrated potassium hydroxide suggests that it undergoes chemical reactions to form soluble species. In the case of potassium hydroxide, it likely forms antimonate salts.

The lack of quantitative solubility data in organic solvents is a significant knowledge gap. For applications requiring dispersion in organic media, the use of surface-modified or colloidal forms of this compound may be necessary.

Conclusion

This technical guide provides a summary of the current understanding of the solubility of this compound. The quantitative data for water solubility and the qualitative information for other solvents serve as a valuable resource for researchers and professionals. The detailed experimental protocol offers a standardized approach for future solubility studies, which are needed to fill the existing data gaps, particularly in organic solvent systems.

References

The Acidity of Solid Antimonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity of solid antimonic acid, a material with significant potential in catalysis and ion exchange. While often overshadowed by its liquid superacid counterpart, fluorothis compound, solid this compound possesses unique acidic properties derived from its distinct structure. This document synthesizes available data on its structure, synthesis, and ion-exchange capabilities, and details the experimental protocols for characterizing its acidity.

The Structural Basis of Acidity in Solid this compound

Solid this compound is a hydrated antimony pentoxide, most accurately represented by the formula Sb₂O₅·nH₂O. Its acidic nature stems from the presence of exchangeable protons within its structure. Recent studies have elucidated the crystal structure of a well-crystallized form of this compound, revealing a pyrochlore-type framework with the stoichiometric formula (H₃O)₁.₂₀(₇)H₀.₇₇(₉)Sb₂O₆.

This structure contains two distinct types of protons that contribute to its Brønsted acidity:

  • Hydronium Ions (H₃O⁺): These are located within the cavities of the pyrochlore structure.

  • Framework Protons (Sb-OH): These are protons directly bonded to the oxygen atoms of the covalent Sb₂O₆²⁻ framework.

The presence and mobility of these protons are fundamental to the material's acidic and ion-exchange properties. The specific arrangement and concentration of these proton species can be influenced by the synthesis method and subsequent thermal treatment.

cluster_structure Structure of Crystalline this compound cluster_protons Proton Species cluster_acidity Resulting Properties framework Sb₂O₆²⁻ Covalent Framework (Pyrochlore Structure) cavity Structural Cavities framework->cavity encloses framework_h Framework Protons (Sb-OH) framework->framework_h contains hydronium Hydronium Ions (H₃O⁺) cavity->hydronium hosts bronsted Brønsted Acidity hydronium->bronsted framework_h->bronsted ion_exchange Cation Exchange Capacity bronsted->ion_exchange

Figure 1: Structural origin of acidity in solid this compound.

Quantitative Data

While direct measurements of the solid-state acidity of this compound, such as the Hammett acidity function (H₀), are not widely reported in the literature, its acidity can be quantified through its ion-exchange capacity. This capacity represents the total number of exchangeable protons, which is a direct measure of the number of accessible Brønsted acid sites.

PropertyMaterialCationCapacityConditionsReference
Ion Exchange Capacity Polythis compound (PAA)Sr²⁺42 mg/g0.1 mol/L nitric acid solution[1]
Polythis compound (PAA)UO₂²⁺27.7 mg/gNot specified[1]
Hydrolyzed this compound (H-SbA)Na⁺Varies with thermal treatment (see Fig. 3)0.1 M NaCl, variable pH[1]
Refluxed this compound (R-SbA)Na⁺Varies with thermal treatment (see Fig. 3)0.1 M NaCl, variable pH[1]
Water Content Hydrolyzed this compound (H-SbA)-20.81% (loss up to 770 °C)Dried at 50 °C[2]
Refluxed this compound (R-SbA)-18.48% (loss up to 770 °C)Dried at 50 °C[2]

Experimental Protocols

Synthesis of Solid this compound

Method 1: Hydrolysis of Antimony Pentachloride This method is often used to produce different forms of this compound (crystalline, amorphous, or glassy) by varying the hydrolysis conditions such as acid concentration, temperature, and aging time.

  • Preparation of Antimony Pentachloride Solution: Dissolve antimony pentachloride (SbCl₅) in a concentrated acid solution (e.g., HCl).

  • Hydrolysis: Dilute the solution with deionized water to induce hydrolysis and precipitation of this compound.

  • Aging: Age the precipitate in the mother liquor for a specified period (e.g., several days) at a controlled temperature. Longer aging times and higher acid concentrations tend to favor the formation of the crystalline phase.

  • Washing and Drying: Filter the precipitate, wash thoroughly with deionized water to remove chloride ions, and dry at a low temperature (e.g., 50 °C).

Method 2: Oxidation of Antimony Metal This method produces a hydrolyzed form of this compound.

  • Dissolution: Dissolve antimony metal powder in aqua regia (a mixture of concentrated nitric acid and hydrochloric acid, typically in a 1:4 volume ratio).

  • Precipitation: Raise the temperature of the solution to approximately 60 °C and dilute with deionized water to precipitate this compound.

  • Washing and Drying: Filter, wash, and dry the precipitate as described in Method 1. A portion of the product can be refluxed in its supernatant for several hours to potentially increase crystallinity ("refluxed this compound").[1]

cluster_synthesis Synthesis of Solid this compound start Antimony Precursor (e.g., SbCl₅ or Sb metal) dissolution Dissolution / Hydrolysis start->dissolution precipitation Precipitation dissolution->precipitation aging Aging (optional, for crystallinity) precipitation->aging filtration Filtration & Washing aging->filtration drying Drying (e.g., 50 °C) filtration->drying product Solid this compound drying->product

Figure 2: General experimental workflow for the synthesis of solid this compound.
Characterization of Acidity

3.2.1. Temperature-Programmed Desorption of Ammonia (NH₃-TPD)

This technique is used to determine the total number of acid sites and their strength distribution.

  • Sample Pre-treatment: Place a known weight of the solid this compound in a quartz reactor. Heat the sample under an inert gas flow (e.g., He or Ar) to a specific temperature (e.g., 200-400 °C) to remove adsorbed water and impurities. The pre-treatment temperature is critical as it can affect the surface hydroxyl groups. Cool the sample to the adsorption temperature (e.g., 100-150 °C).

  • Ammonia Adsorption: Introduce a flow of ammonia gas (typically diluted in an inert carrier) over the sample until saturation of the acid sites is achieved.

  • Purging: Purge the sample with an inert gas at the adsorption temperature to remove physisorbed ammonia.

  • Temperature-Programmed Desorption: Heat the sample at a constant linear rate (e.g., 10 °C/min) under a continuous flow of inert gas.

  • Detection: Monitor the concentration of desorbed ammonia in the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer. The resulting plot of detector signal versus temperature is the TPD profile. The area under the desorption peaks is proportional to the total number of acid sites, and the temperature of the peak maxima relates to the acid strength (higher temperature indicates stronger acid sites).

3.2.2. FTIR Spectroscopy of Adsorbed Pyridine

This method distinguishes between Brønsted and Lewis acid sites.

  • Sample Preparation: Press a small amount of the solid this compound into a self-supporting wafer and place it in an IR cell with transmissive windows (e.g., CaF₂).

  • Activation: Heat the sample under vacuum at a chosen temperature to dehydrate the surface.

  • Pyridine Adsorption: Expose the sample to pyridine vapor at a controlled temperature (e.g., 150 °C) and pressure.

  • Evacuation: Evacuate the cell at the same or a higher temperature to remove physisorbed pyridine.

  • Spectral Acquisition: Record the FTIR spectrum of the sample. The characteristic vibrational bands of adsorbed pyridine indicate the types of acid sites:

    • Brønsted Acid Sites: Bands around 1540 cm⁻¹ (pyridinium ion).

    • Lewis Acid Sites: Bands around 1450 cm⁻¹.

    • Both Sites: A band around 1490 cm⁻¹. The thermal stability of these bands upon evacuation at increasing temperatures can be used to assess the acid strength.

3.2.3. Ion-Exchange Capacity Measurement

This protocol quantifies the total number of exchangeable protons.

  • Sample Preparation: Weigh a precise amount of the dried solid this compound (in its H⁺ form).

  • Equilibration: Equilibrate the solid with a standard solution of a salt containing the cation to be exchanged (e.g., 0.1 M NaCl) at a constant temperature. The pH of the solution can be adjusted to study its effect on capacity.

  • Separation: Separate the solid and liquid phases by filtration or centrifugation.

  • Titration: Determine the concentration of H⁺ ions released into the solution by titrating the supernatant with a standardized NaOH solution. Alternatively, the decrease in the cation concentration in the solution can be measured by techniques such as atomic absorption spectroscopy or ion chromatography.

  • Calculation: Calculate the ion exchange capacity in milliequivalents per gram (meq/g) of the solid acid.

Influence of Thermal Treatment on Acidity

The acidic properties of solid this compound are highly dependent on its hydration state, which can be modified by thermal treatment. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) show that water is lost in distinct stages: the removal of loosely bound water of crystallization at lower temperatures (around 85 °C), followed by the condensation of surface hydroxyl groups at higher temperatures (starting around 240 °C).[2]

This has a direct impact on the ion-exchange capacity, an indicator of the number of available Brønsted acid sites. The capacity increases upon heating up to 200 °C, which may be due to the removal of pore-blocking water molecules, thereby improving access to the exchangeable protons. However, further heating to 400 °C leads to a significant decrease in capacity.[1] This is attributed to the irreversible loss of constitutional water through the condensation of adjacent hydroxyl groups, which eliminates the acid sites.

cluster_thermal Thermal Treatment of Solid this compound cluster_effects Effects on Acidity start Hydrated this compound (Sb₂O₅·nH₂O) heat_200 Heating to 200 °C start->heat_200 loss_water Loss of Physisorbed/ Crystallization Water heat_200->loss_water heat_400 Heating to 400 °C loss_hydroxyl Loss of Constitutional Water (Dehydroxylation) heat_400->loss_hydroxyl increase_capacity Increased Ion-Exchange Capacity (Acidity) loss_water->increase_capacity increase_capacity->heat_400 decrease_capacity Decreased Ion-Exchange Capacity (Acidity) loss_hydroxyl->decrease_capacity

Figure 3: Relationship between thermal treatment and the acidity of solid this compound.

Conclusion

Solid this compound is a Brønsted acid whose acidity originates from both hydronium ions within its pyrochlore structure and surface hydroxyl groups. While quantitative data on its solid-state acid strength, such as Hammett function values, are scarce in the literature, its acidity can be effectively characterized and quantified through its ion-exchange capacity and by employing techniques such as NH₃-TPD and FTIR spectroscopy of adsorbed probe molecules. The acidic properties are highly sensitive to the material's synthesis and thermal history, providing an avenue for tuning its catalytic and ion-exchange performance for specific applications in research and industry. Further research employing the detailed protocols outlined in this guide is encouraged to fully elucidate the quantitative acidic landscape of this promising material.

References

An In-depth Technical Guide to the History, Discovery, and Properties of Antimonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of antimonic acid, clarifying the important distinction between true this compound (hydrated antimony pentoxide) and the colloquially termed "this compound," fluorothis compound—the strongest known superacid. This document delves into the history, discovery, and detailed properties of both compounds, presenting quantitative data in structured tables, outlining experimental protocols for key characterization techniques, and visualizing complex relationships and workflows through diagrams.

Introduction: The Two Faces of "this compound"

The term "this compound" can be a source of confusion as it is informally used to refer to two distinct chemical entities with vastly different properties.

  • Hydrated this compound (HAA): Chemically, this compound is a hydrated form of antimony pentoxide, with the general formula Sb₂O₅·nH₂O or more accurately HSb(OH)₆.[1] Its history dates back to the early 19th century with the work of J.J. Berzelius.[2] It is a solid material known for its properties as a proton conductor and an ion-exchange resin.[3][4]

  • Fluorothis compound: This is a superacid, a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[4][5] It is one of the strongest known acids, capable of protonating even extremely weak bases.[6] Its development is more recent, stemming from the mid-20th-century exploration of superacids.[4]

This guide will address both compounds separately to provide a clear and accurate understanding of their unique characteristics.

Hydrated this compound (HAA)

Hydrated this compound is a compound with significant applications in materials science and catalysis due to its unique structural and chemical properties.

History and Discovery

The study of antimony compounds dates back centuries, with antimony and its derivatives being used in medicine and alchemy.[3] The formal investigation of what is now known as hydrated this compound can be traced back to the pioneering work of J.J. Berzelius in 1812.[2] Early research focused on understanding its composition and acidic properties. Over time, its nature as a hydrated oxide with ion-exchange capabilities was elucidated, leading to further research into its structure and potential applications.

Physicochemical Properties

Hydrated this compound exists in crystalline, amorphous, and glassy forms, with the crystalline form being the most studied.[7] The properties of HAA are highly dependent on its degree of hydration and crystalline structure.

Table 1: Physicochemical Properties of Crystalline Hydrated this compound

PropertyValue
Chemical Formula (H₃O)₁.₂₀H₀.₇₇Sb₂O₆
Molecular Weight ~363.6 g/mol (for Sb₂O₅·2H₂O)
Appearance White or pale yellow powder
Crystal System Cubic (pyrochlore-type structure)
Space Group Fd3m
Unit Cell Parameter (a) 10.36052(15) Å
Density 3.78 g/cm³ (for Sb₂O₅)
Melting Point Decomposes upon heating
Solubility Insoluble in water and nitric acid; soluble in hot hydrochloric acid and potassium hydroxide.
Proton Conductivity Varies with humidity, in the range of 10⁻⁴ to 10⁻² S/cm
Ion Exchange Capacity Varies with preparation method, typically in the range of 2-5 meq/g

Note: The exact molecular weight and density can vary depending on the degree of hydration.

Experimental Protocols

This protocol is based on the hydrolysis of antimony pentachloride.

Objective: To synthesize crystalline hydrated this compound.

Materials:

  • Antimony pentachloride (SbCl₅)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Slowly add antimony pentachloride to an excess of cold deionized water with vigorous stirring. A white precipitate of amorphous this compound will form.

  • Wash the precipitate several times with deionized water to remove chloride ions. This can be checked by adding a few drops of silver nitrate solution to the filtrate; the absence of a white precipitate indicates the removal of chloride ions.

  • To induce crystallization, suspend the amorphous precipitate in a dilute solution of hydrochloric acid (e.g., 1 M HCl).

  • Heat the suspension at a controlled temperature (e.g., 60°C) for an extended period (e.g., 24-48 hours) with continuous stirring. This process is known as aging.

  • After aging, filter the crystalline product and wash it thoroughly with deionized water until the filtrate is neutral.

  • Dry the resulting white powder in an oven at a low temperature (e.g., 50-60°C) to obtain crystalline hydrated this compound.

Objective: To confirm the crystalline structure of the synthesized HAA.

Instrumentation:

  • Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

Procedure:

  • Grind a small amount of the dried HAA powder to a fine, homogenous consistency using a mortar and pestle.

  • Mount the powdered sample onto a sample holder.

  • Place the sample holder in the diffractometer.

  • Set the instrument to scan over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Analyze the resulting diffraction pattern by comparing the peak positions and intensities to known patterns of pyrochlore-type this compound from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD).

Objective: To determine the water content and thermal stability of HAA.

Instrumentation:

  • Simultaneous Thermogravimetric Analyzer/Differential Scanning Calorimeter (TGA/DSC).

Procedure:

  • Place a small, accurately weighed amount of the HAA sample (typically 5-10 mg) into an alumina or platinum crucible.

  • Place the crucible in the TGA/DSC instrument.

  • Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.

  • Analyze the TGA curve to determine the percentage of mass loss at different temperature ranges, which corresponds to the loss of physisorbed and chemisorbed water. The DSC curve will show endothermic or exothermic peaks associated with these dehydration steps and any phase transitions.

Key Properties and Applications
  • Proton Conductivity: The crystalline structure of HAA contains a network of channels and cavities that accommodate water molecules and hydronium ions (H₃O⁺).[8] This structure facilitates the movement of protons via a Grotthuss-type mechanism, making HAA a promising material for solid-state proton conductors in fuel cells and sensors.[6]

  • Ion Exchange: The protons in HAA can be exchanged with other cations, particularly alkali and alkaline earth metals.[4] This property makes it a useful inorganic ion exchanger for applications such as the selective removal of radioactive ions from nuclear waste and in analytical chemistry for separations.

Fluorothis compound

Fluorothis compound is renowned for being the strongest known superacid, a property that makes it a powerful tool in various chemical transformations.

History and Discovery

The concept of "superacids" was first introduced by James Bryant Conant in 1927 to describe acids stronger than conventional mineral acids. The development of fluorothis compound is a more recent advancement, largely driven by the work of George A. Olah in the 1960s, who was awarded the Nobel Prize in Chemistry in 1994 for his contributions to carbocation chemistry, much of which was enabled by superacids like fluorothis compound.[4]

Physicochemical Properties

Fluorothis compound is not a single compound but a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅). Its acidity varies with the ratio of these two components.

Table 2: Physicochemical Properties of Fluorothis compound

PropertyValue
Chemical Formula Mixture of HF and SbF₅ (often represented as HSbF₆)
Appearance Colorless, fuming liquid
Density Approximately 2.885 g/cm³
Boiling Point Decomposes at 40°C
Solubility Reacts violently with water. Soluble in SO₂ClF and SO₂.
Acidity (Hammett Acidity Function, H₀) Varies with HF:SbF₅ ratio; can reach below -28
Acidity: The Hammett Acidity Function

The acidity of superacids is measured using the Hammett acidity function (H₀), as the traditional pH scale is inadequate for such strong acids. A more negative H₀ value indicates a stronger acid.

Table 3: Hammett Acidity Function (H₀) for Fluorothis compound at Different Compositions

Mole % SbF₅ in HFH₀ Value
0.1-20.4
1-21.8
5-23.0
10-24.1
20-25.2
40-26.5
50 (1:1 mixture)~ -28

Data compiled from various sources, including Gillespie et al.

Experimental Protocols

Extreme caution is required when performing this synthesis due to the highly corrosive and toxic nature of the reactants and product. This procedure should only be carried out by trained professionals in a specialized laboratory with appropriate safety equipment.

Objective: To prepare fluorothis compound.

Materials:

  • Anhydrous hydrogen fluoride (HF)

  • Antimony pentafluoride (SbF₅)

  • A reaction vessel and tubing made of polytetrafluoroethylene (PTFE) or another highly fluorinated polymer.

  • An inert atmosphere glovebox or a fume hood with specialized scrubbing capabilities.

Procedure:

  • All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

  • The PTFE reaction vessel is cooled in a bath (e.g., a dry ice/acetone bath).

  • A known amount of liquid anhydrous hydrogen fluoride is carefully condensed into the reaction vessel.

  • A stoichiometric amount of antimony pentafluoride is then slowly and carefully added to the cooled HF with gentle stirring. The reaction is highly exothermic.

  • The mixture is allowed to warm slowly to room temperature while maintaining a dry, inert atmosphere.

  • The resulting fluorothis compound is a clear, colorless, fuming liquid and should be stored in a tightly sealed PTFE container.

Key Properties and Applications
  • Extreme Acidity: The extraordinary acidity of fluorothis compound arises from the ability of SbF₅ to sequester fluoride ions, forming the very stable and non-coordinating hexafluoroantimonate anion (SbF₆⁻). This leaves a "naked" proton, which is an extremely powerful protonating agent. The actual acidic species is more complex, involving fluoronium ions like H₂F⁺.[6]

  • Catalysis: Fluorothis compound is a potent catalyst for a variety of organic reactions, including isomerization, alkylation, and polymerization of hydrocarbons.[5] It is used in petrochemistry to produce high-octane gasoline.

  • Carbocation Generation: Its ability to protonate even alkanes allows for the generation and study of carbocations, which are important intermediates in many organic reactions.[6]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to antimonic and fluorothis compound.

Synthesis_of_Hydrated_Antimonic_Acid cluster_synthesis Synthesis and Crystallization SbCl5 Antimony Pentachloride (SbCl₅) Amorphous Amorphous this compound (Sb₂O₅·nH₂O) SbCl5->Amorphous Hydrolysis H2O Water (H₂O) H2O->Amorphous Crystalline Crystalline this compound ((H₃O)ₓHᵧSb₂O₆) Amorphous->Crystalline Aging HCl Dilute HCl HCl->Crystalline

Caption: Synthesis and crystallization of hydrated this compound.

Fluoroantimonic_Acid_Formation cluster_formation Formation of Fluorothis compound HF Hydrogen Fluoride (HF) Intermediate [H₂F]⁺[SbF₆]⁻ (Simplified Representation) HF->Intermediate Proton Transfer SbF5 Antimony Pentafluoride (SbF₅) SbF5->Intermediate Fluoride Abstraction Superacid Fluorothis compound (Complex Mixture) Intermediate->Superacid Equilibria

Caption: Formation of the superacid fluorothis compound.

Ion_Exchange_Mechanism HAA_Surface Hydrated this compound Surface H⁺ H⁺ H⁺ Exchanged_Surface Hydrated this compound Surface Na⁺ Na⁺ Na⁺ HAA_Surface->Exchanged_Surface Ion Exchange Occurs Cation_Solution Cation in Solution (e.g., Na⁺) Cation_Solution->HAA_Surface Cation approaches surface Proton_Solution Proton in Solution (H⁺) Exchanged_Surface->Proton_Solution Proton is released

Caption: Ion exchange mechanism in hydrated this compound.

Conclusion

This technical guide has provided a detailed examination of both hydrated this compound and fluorothis compound, highlighting their distinct histories, properties, and applications. For researchers, scientists, and drug development professionals, a clear understanding of these differences is crucial for the appropriate and safe application of these powerful chemical tools. The provided experimental protocols and data serve as a valuable resource for further investigation and utilization of these fascinating compounds.

References

Methodological & Application

Application Notes and Protocols: Antimonic Acid as a Solid Acid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid acid catalysts are crucial in organic synthesis, offering advantages such as ease of separation, reusability, and reduced corrosivity compared to liquid acids. Antimonic acid, in its solid form as hydrated antimony pentoxide (Sb₂O₅·nH₂O), presents an interesting option as a solid acid catalyst. Its catalytic activity is attributed to the presence of Brønsted acid sites.[1][2] This document provides detailed application notes and protocols for the use of this compound as a solid acid catalyst in specific organic transformations.

Esterification of Glycerol with Acetic Acid

The esterification of glycerol with acetic acid to produce acetylated glycerol derivatives (mono-, di-, and triacetins) is a significant reaction, particularly in the context of biofuel production, where glycerol is a major byproduct. Antimony pentoxide (Sb₂O₅), the dehydrated form of solid this compound, has been demonstrated as an effective and reusable heterogeneous catalyst for this transformation, showing good activity and selectivity for diacetin.[1][3][4]

Data Presentation

Table 1: Catalytic Performance of Antimony Pentoxide in Glycerol Esterification [1]

CatalystGlycerol Conversion (%)Selectivity to Monoacetin (%)Selectivity to Diacetin (%)Selectivity to Triacetin (%)
Sb₂O₅96.833.254.212.6

Reaction conditions: 50 mmol glycerol, 300 mmol acetic acid, 0.1 g Sb₂O₅, 120 °C, 1 h.[1]

Table 2: Effect of Reaction Temperature on Glycerol Esterification using Sb₂O₅ Catalyst [1]

Temperature (°C)Glycerol Conversion (%)Selectivity to Diacetin (%)
10085.346.8
11092.151.5
12096.854.2
13097.253.8

Reaction conditions: 50 mmol glycerol, 300 mmol acetic acid, 0.1 g Sb₂O₅, 1 h.[1]

Experimental Protocols

Protocol 1: Preparation of Antimony Pentoxide (Sb₂O₅) Catalyst [1][5]

This protocol is adapted from the literature for the preparation of a solid antimony pentoxide catalyst.[1][5]

  • Dispersion: Disperse 20 g of antimony trioxide (Sb₂O₃) in 100 mL of deionized water with stirring at 25 °C.

  • Heating: Increase the temperature of the suspension to 95 °C.

  • Oxidation: Slowly add hydrogen peroxide (H₂O₂) to the heated suspension to oxidize Sb₂O₃ to hydrated antimony pentoxide.

  • Cooling and Drying: After the reaction is complete, cool the mixture to 25 °C and then dry the resulting solid at 100 °C for 12 hours.[1]

Protocol 2: Esterification of Glycerol with Acetic Acid [1]

  • Reactant Mixture: In a reaction vessel, combine 50 mmol of glycerol and 300 mmol of acetic acid.

  • Catalyst Addition: Add 0.1 g of the prepared antimony pentoxide (Sb₂O₅) catalyst to the mixture.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 1 hour with continuous stirring.

  • Product Analysis: After the reaction, cool the mixture and analyze the products using gas chromatography (GC) to determine the conversion of glycerol and the selectivity to mono-, di-, and triacetin.

  • Catalyst Recovery: The solid Sb₂O₅ catalyst can be recovered by filtration, washed, and dried for reuse in subsequent reaction cycles.[1]

Reaction Pathway and Workflow

Esterification_Pathway cluster_reaction Esterification Reactions Glycerol Glycerol Sb2O5 Sb₂O₅ Catalyst (Brønsted Acid Sites) Monoacetin Monoacetin Glycerol->Monoacetin + Acetic Acid - H₂O AceticAcid Acetic Acid Diacetin Diacetin Monoacetin->Diacetin + Acetic Acid - H₂O Triacetin Triacetin Diacetin->Triacetin + Acetic Acid - H₂O

Caption: Reaction pathway for the esterification of glycerol with acetic acid catalyzed by antimony pentoxide.

Experimental_Workflow start Start prepare_catalyst Prepare Sb₂O₅ Catalyst start->prepare_catalyst add_catalyst Add Sb₂O₅ Catalyst prepare_catalyst->add_catalyst mix_reactants Mix Glycerol and Acetic Acid mix_reactants->add_catalyst react Heat at 120°C for 1h add_catalyst->react cool Cool Reaction Mixture react->cool analyze Analyze Products (GC) cool->analyze recover_catalyst Recover Catalyst (Filtration) cool->recover_catalyst end End analyze->end recover_catalyst->end

Caption: Experimental workflow for the esterification of glycerol using an antimony pentoxide catalyst.

Friedel-Crafts Reactions

The Friedel-Crafts alkylation and acylation are fundamental carbon-carbon bond-forming reactions in organic chemistry, traditionally catalyzed by strong Lewis acids. While various solid acid catalysts such as zeolites and clays have been extensively studied for these reactions to overcome the drawbacks of homogeneous catalysts, the application of solid this compound (hydrated antimony pentoxide) is not well-documented in the scientific literature.

Although antimony pentachloride (SbCl₅) is a known potent Lewis acid catalyst for Friedel-Crafts reactions, its solid hydrated oxide form does not appear to be a commonly employed catalyst for this purpose. Researchers seeking heterogeneous catalysts for Friedel-Crafts reactions typically explore materials with strong Lewis or Brønsted acid sites, such as zeolites, sulfated zirconia, or supported heteropoly acids.

FC_Relationship FC Friedel-Crafts Reactions SolidAcids Solid Acid Catalysts FC->SolidAcids catalyzed by Homogeneous Homogeneous Catalysts (AlCl₃, SbCl₅) FC->Homogeneous traditionally catalyzed by HAP Solid this compound (Hydrated Antimony Pentoxide) SolidAcids->HAP less commonly reported for this application OtherCatalysts Other Solid Acids (Zeolites, Clays, etc.) SolidAcids->OtherCatalysts commonly are Dehydration_Catalysts Dehydration Alcohol Dehydration SolidAcids Solid Acid Catalysts Dehydration->SolidAcids catalyzed by LiquidAcids Liquid Acids (H₂SO₄, H₃PO₄) Dehydration->LiquidAcids also catalyzed by HAP Solid this compound (Hydrated Antimony Pentoxide) SolidAcids->HAP infrequently reported for this reaction CommonCatalysts Common Solid Catalysts (Alumina, Zeolites) SolidAcids->CommonCatalysts typically are

References

Preparation of Antimonic Acid for Ion Exchange Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimonic acid, a hydrated form of antimony pentoxide (Sb₂O₅·nH₂O), is a well-established inorganic ion exchanger with notable applications in various fields, including the treatment of radioactive waste, removal of heavy metals, and analytical chemistry. Its high selectivity for certain cations, coupled with its thermal and radiation stability, makes it a valuable material for specialized separation processes.[1] This document provides detailed application notes and protocols for the preparation and use of this compound as a cation exchanger.

This compound can be prepared in different forms, primarily crystalline, amorphous, and glassy, with their ion exchange properties varying based on the synthesis method.[2] The crystalline form, often prepared by the hydrolysis of antimony pentachloride, generally exhibits a higher degree of crystallinity and ion exchange capacity.[3]

Data Presentation

Table 1: Ion Exchange Properties of this compound
PropertyValueConditionsReference(s)
Form Crystalline, Amorphous, GlassyDependent on preparation method[2]
Ion Exchange Capacity (Na⁺) Varies with preparation and thermal treatment---[3]
Hydrolyzed (H-SbA)~1.0 meq/gDried at 50 °C[3]
Refluxed (R-SbA)Slightly higher than H-SbADried at 50 °C[3]
Heated at 200 °CIncreased capacity---[3]
Heated at 400 °CDecreased capacity---[3]
Adsorption Capacity (Sr²⁺) 42 mg/gIn 0.1 mol/L nitric acid solution[3]
Adsorption Capacity (UO₂²⁺) 27.7 mg/g---[3]
Selectivity Series (Alkali Metals) Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺---[2]
Selectivity for other ions High selectivity for Sr²⁺ over Y³⁺---[3]

Experimental Protocols

Protocol 1: Preparation of Crystalline this compound via Hydrolysis of Antimony Pentachloride

This protocol describes the synthesis of crystalline this compound by the hydrolysis of antimony pentachloride, a common and effective method.

Materials:

  • Antimony pentachloride (SbCl₅)

  • Deionized water

  • Ammonia solution (for neutralization, optional)

  • Beakers

  • Stirring apparatus

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

Procedure:

  • Hydrolysis: Slowly add antimony pentachloride to an excess of deionized water with constant stirring. The hydrolysis reaction is exothermic, so the addition should be done carefully in a fume hood. A white precipitate of this compound will form.

  • Aging: Allow the precipitate to age in the mother liquor. The aging process influences the crystallinity of the final product. For a more crystalline product, the solution can be aged for an extended period (e.g., 7 days).

  • Filtration and Washing: Separate the precipitate from the solution by filtration. Wash the precipitate thoroughly with deionized water until the filtrate is free of chloride ions (test with silver nitrate solution).

  • Drying: Dry the washed precipitate in an oven at a controlled temperature, typically around 50-60 °C, to obtain the final crystalline this compound powder.

Protocol 2: Preparation of Refluxed this compound

This method involves refluxing the hydrolyzed this compound to enhance its crystallinity and ion exchange capacity.

Materials:

  • Hydrolyzed this compound precipitate (from Protocol 1)

  • Deionized water

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • Refluxing: Transfer the freshly prepared hydrolyzed this compound precipitate along with the mother liquor to a round-bottom flask.

  • Heat the mixture to boiling and maintain a gentle reflux for approximately 8 hours.

  • Cooling and Aging: After refluxing, allow the mixture to cool and age, for instance, overnight.

  • Filtration and Washing: Filter the refluxed product and wash it extensively with deionized water until the washings are free of chloride ions.

  • Drying: Dry the final product in an oven at 50-60 °C.

Protocol 3: Ion Exchange Column Chromatography

This protocol outlines the use of prepared this compound in a column for the separation of cations.

Materials:

  • This compound (prepared as per Protocol 1 or 2)

  • Chromatography column

  • Sample solution containing the cations to be separated

  • Eluent solution (e.g., dilute nitric acid or other appropriate acids)

  • Fraction collector (optional)

  • Analytical instrumentation for cation detection (e.g., AAS, ICP-MS)

Procedure:

  • Column Packing: Prepare a slurry of this compound in deionized water. Carefully pour the slurry into the chromatography column, allowing it to settle and form a uniform bed. Avoid air bubbles.

  • Equilibration: Pass several bed volumes of the desired mobile phase (e.g., deionized water or a specific buffer) through the column to equilibrate the stationary phase.

  • Sample Loading: Carefully load the sample solution onto the top of the column.

  • Elution: Begin the elution process by passing the eluent through the column. The choice of eluent and its concentration will depend on the specific cations being separated. A gradient elution (gradually increasing the eluent concentration) can be employed for separating multiple cations.

  • Fraction Collection: Collect the eluate in fractions and analyze each fraction for the concentration of the eluted cations.

  • Regeneration: After use, the column can be regenerated for subsequent use.

Protocol 4: Regeneration of this compound Ion Exchanger

Regeneration is essential to restore the ion exchange capacity of the this compound.

Materials:

  • Exhausted this compound column

  • Regenerant solution (e.g., a strong acid like nitric acid or hydrochloric acid)

  • Deionized water

Procedure:

  • Acid Wash: Pass a sufficient volume of the regenerant solution (e.g., 1-2 M nitric acid) through the exhausted column. This will displace the adsorbed metal ions and replace them with H⁺ ions.

  • Water Rinse: Thoroughly rinse the column with deionized water until the effluent is neutral (pH ~7). This removes the excess acid.

  • Re-equilibration: Equilibrate the regenerated column with the desired starting mobile phase before the next use.

Mandatory Visualizations

experimental_workflow cluster_prep This compound Preparation cluster_app Ion Exchange Application cluster_regen Regeneration start Start: Antimony Precursor (e.g., SbCl₅) hydrolysis Hydrolysis (Addition to H₂O) start->hydrolysis aging Aging (e.g., 7 days) hydrolysis->aging filtration_washing Filtration & Washing (Cl⁻ free) aging->filtration_washing drying Drying (50-60 °C) filtration_washing->drying crystalline_aa Crystalline this compound drying->crystalline_aa column_packing Column Packing crystalline_aa->column_packing equilibration Equilibration column_packing->equilibration sample_loading Sample Loading equilibration->sample_loading elution Elution sample_loading->elution analysis Fraction Analysis elution->analysis acid_wash Acid Wash (e.g., 1-2M HNO₃) elution->acid_wash Exhausted Column water_rinse Water Rinse (to neutral pH) acid_wash->water_rinse re_equilibration Re-equilibration water_rinse->re_equilibration re_equilibration->sample_loading Regenerated Column ion_exchange_mechanism cluster_before Before Ion Exchange cluster_after After Ion Exchange antimonic_acid_initial This compound (Sb₂O₅·nH₂O) with H⁺ exchangeable sites exchange_process Ion Exchange Process antimonic_acid_initial->exchange_process Stationary Phase solution_initial Aqueous Solution with Metal Cations (Mⁿ⁺) solution_initial->exchange_process Mobile Phase antimonic_acid_final This compound with Adsorbed Metal Cations (Mⁿ⁺) solution_final Aqueous Solution with H⁺ ions exchange_process->antimonic_acid_final Mⁿ⁺ adsorbed exchange_process->solution_final H⁺ released

References

Application Notes and Protocols for the Removal of Heavy Metals from Wastewater Using Antimonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of antimonic acid and its polymerized form, polythis compound (PAA), as a cation exchanger for the removal of heavy metal ions from wastewater. The information compiled from various scientific sources details the synthesis of the adsorbent, its mechanism of action, and protocols for its application in heavy metal removal.

Introduction

This compound is an inorganic compound that acts as a cation exchanger, showing high selectivity for certain heavy metal ions. Its polymerized form, polythis compound, possesses good mechanical strength, making it suitable for use in column operations for wastewater treatment. The primary mechanism for heavy metal removal by this compound is ion exchange, where protons in the this compound structure are exchanged for heavy metal cations in the wastewater.

Data Presentation: Adsorption Capacities

The adsorption capacity of this compound and its composites varies depending on the target heavy metal ion and the experimental conditions. The following tables summarize the available quantitative data for the adsorption of various heavy metals on this compound-based adsorbents.

Table 1: Adsorption Capacities of Polythis compound (PAA) for Various Heavy Metal Ions

Heavy Metal IonAdsorbentAdsorption Capacity (mg/g)Experimental ConditionsReference
Strontium (Sr²⁺)Polythis compound (PAA)420.1 mol/L nitric acid solution[1]
Uranyl (UO₂²⁺)Polythis compound (PAA)27.70.1 mol/L nitric acid solution[1]
Strontium (Sr²⁺)Polythis compound-polyacrylonitrile (PAA–PAN) composite490.1 mol L−1 nitric acidN/A

Note: There is a notable lack of specific quantitative data in the reviewed literature for the adsorption of other common heavy metals such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺) on this compound. The available data primarily focuses on the removal of strontium, particularly from acidic radioactive wastewater.

Experimental Protocols

Synthesis of Polythis compound (PAA) Adsorbent

This protocol is based on the oxidation of antimony trichloride (SbCl₃) to form polythis compound with good mechanical strength for column operations[1].

Materials:

  • Antimony trichloride (SbCl₃)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Distilled water

  • Nitric acid (for pH adjustment, if necessary)

  • Beakers and other standard laboratory glassware

  • Stirring apparatus

  • Filtration system (e.g., Buchner funnel and vacuum flask)

  • Drying oven

Procedure:

  • Dissolve a known quantity of antimony trichloride (SbCl₃) in a minimal amount of distilled water.

  • Slowly add the oxidizing agent to the SbCl₃ solution while stirring continuously. The reaction is exothermic, so the addition should be controlled to manage the temperature.

  • Continue stirring the mixture for a specified period to ensure complete oxidation and polymerization, leading to the formation of a polythis compound precipitate.

  • After the reaction is complete, filter the white precipitate of polythis compound using a filtration system.

  • Wash the precipitate several times with distilled water to remove any unreacted reagents and by-products.

  • Dry the washed precipitate in an oven at a controlled temperature to obtain the solid polythis compound adsorbent.

  • The dried PAA can then be ground and sieved to the desired particle size for use in batch or column adsorption studies.

Batch Adsorption Experiments for Heavy Metal Removal

This protocol outlines a general procedure for evaluating the adsorption of heavy metal ions by polythis compound in a batch system.

Materials:

  • Polythis compound (PAA) adsorbent

  • Stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, HgCl₂) of known concentration

  • Distilled water

  • pH meter

  • Shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for metal ion concentration analysis

Procedure:

  • Preparation of Working Solutions: Prepare a series of heavy metal solutions of varying concentrations by diluting the stock solution with distilled water.

  • Adsorption Studies:

    • For each experiment, add a known mass of PAA adsorbent to a fixed volume of the heavy metal working solution in a flask or beaker.

    • Adjust the initial pH of the solution to the desired value using dilute nitric acid or sodium hydroxide. The optimal pH for heavy metal adsorption often falls in the weakly acidic to neutral range to prevent metal hydroxide precipitation.

    • Place the flasks on a shaker or use a magnetic stirrer to agitate the mixture at a constant speed and temperature for a predetermined contact time.

  • Sample Analysis:

    • After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of the heavy metal ions in the supernatant or filtrate using AAS or ICP-MS.

  • Data Analysis:

    • Calculate the amount of heavy metal adsorbed per unit mass of adsorbent (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:

      • C₀ is the initial heavy metal concentration (mg/L)

      • Cₑ is the equilibrium heavy metal concentration (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

    • The removal efficiency (%) can be calculated as: Removal Efficiency = ((C₀ - Cₑ) / C₀) * 100

  • Parameter Optimization: To determine the optimal adsorption conditions, systematically vary the following parameters:

    • pH: Conduct experiments at different initial pH values (e.g., 2, 4, 6, 8, 10).

    • Contact Time: Collect samples at different time intervals (e.g., 5, 15, 30, 60, 120 minutes) to determine the equilibrium time.

    • Adsorbent Dose: Vary the mass of the PAA adsorbent while keeping the initial heavy metal concentration and volume constant.

    • Initial Metal Ion Concentration: Investigate the effect of different initial heavy metal concentrations on the adsorption capacity.

Regeneration of this compound Adsorbent

Since this compound functions as a cation exchanger, it can be regenerated by treating the spent adsorbent with a strong acid to replace the adsorbed metal ions with protons.

Materials:

  • Spent polythis compound adsorbent

  • Acid solution (e.g., 1 M Nitric Acid or Hydrochloric Acid)

  • Distilled water

  • Filtration system

Procedure:

  • Separate the spent PAA from the wastewater.

  • Wash the adsorbent with distilled water to remove any remaining wastewater.

  • Pass a sufficient volume of the acid solution through the spent adsorbent. This can be done in a column or by suspending the adsorbent in the acid solution and stirring.

  • The acid will displace the bound heavy metal ions, regenerating the adsorbent back to its protonated form.

  • Wash the regenerated adsorbent thoroughly with distilled water until the pH of the wash water is neutral.

  • The regenerated PAA can then be dried and reused for subsequent adsorption cycles.

Mandatory Visualizations

Synthesis of Polythis compound

Synthesis_of_Polyantimonic_Acid SbCl3 Antimony Trichloride (SbCl3) Solution Mixing Oxidation & Polymerization SbCl3->Mixing Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->Mixing Precipitate Polythis compound (PAA) Precipitate Mixing->Precipitate Filtration Filtration & Washing Precipitate->Filtration Drying Drying Filtration->Drying PAA_Adsorbent PAA Adsorbent Powder Drying->PAA_Adsorbent

Synthesis of Polythis compound Adsorbent.
Mechanism of Heavy Metal Adsorption```dot

Adsorption_Mechanism cluster_wastewater Wastewater cluster_adsorbent This compound (H⁺-form) cluster_adsorbed Adsorbed State Metal_ion Heavy Metal Cation (Mⁿ⁺) Adsorbed_Complex [Sb(OH)₆]⁻ Mⁿ⁺ Metal_ion->Adsorbed_Complex Ion Exchange Antimonic_Acid [Sb(OH)₆]⁻ H⁺ Antimonic_Acid->Adsorbed_Complex Proton Released Proton (H⁺) Antimonic_Acid->Proton

References

Application of Antimony Compounds in Flame Retardant Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony compounds, primarily antimony trioxide (Sb₂O₃) and antimony pentoxide (Sb₂O₅), are highly effective synergistic flame retardants. While the term "antimonic acid" (hydrated antimony pentoxide) is sometimes used, the vast majority of research and industrial applications utilize the more stable oxide forms. These compounds are not typically used alone but in combination with halogenated flame retardants (containing chlorine or bromine) to significantly enhance their fire-suppressing capabilities. This synergistic action allows for lower loadings of flame retardants, which can better preserve the mechanical properties of the base polymer. Antimony-based flame retardants are widely incorporated into a variety of materials, including plastics, textiles, rubbers, and coatings, to meet stringent fire safety standards.[1][2][3]

This document provides detailed application notes, experimental protocols, and performance data for the use of antimony compounds in flame retardant materials.

Mechanism of Action: A Synergistic Approach

The flame retardant efficacy of antimony compounds is rooted in their synergistic interaction with halogenated materials.[4][5][6] This mechanism operates in both the gas and solid phases of a fire.

Gas Phase Inhibition: During combustion, the halogenated flame retardant releases hydrogen halides (HCl or HBr). These react with antimony trioxide to form volatile antimony halides (e.g., SbCl₃, SbBr₃) and antimony oxyhalides (e.g., SbOCl).[6][7] These antimony species are potent radical scavengers that interrupt the exothermic chain reactions of combustion in the flame. By trapping highly reactive H• and OH• radicals, they cool the flame and inhibit its propagation.[5][7]

Solid Phase Charring: In the condensed phase (the solid polymer), antimony compounds act as a catalyst to promote the formation of a stable, carbonaceous char layer on the material's surface.[7] This char layer serves as a physical barrier, insulating the underlying polymer from heat and limiting the supply of oxygen, thereby suppressing further pyrolysis and the release of flammable volatiles.[7]

Quantitative Data Presentation

The following tables summarize the quantitative performance of antimony-based flame retardants in various polymer systems.

Table 1: Flame Retardant Performance of Antimony Compounds in Polypropylene (PP)

Polymer SystemFlame Retardant SystemAdditive Loading (wt%)Limiting Oxygen Index (LOI) (%)UL-94 RatingReference(s)
Polypropylene (PP)Ammonium Polyphosphate (APP) / Pentaerythritol (PER)-27.8-[8]
Polypropylene (PP)APP / PER / Sb₂O₃236.6V-0[8]

Table 2: Flame Retardant Performance of Antimony Compounds in Acrylonitrile Butadiene Styrene (ABS)

Polymer SystemFlame Retardant SystemBromine Content (wt%)Sb₂O₃ LoadingLimiting Oxygen Index (LOI) (%)UL-94 RatingReference(s)
ABSTetrabromobisphenol A (TBBPA) / Sb₂O₃>10Ratio 2:1 (TBBPA:Sb₂O₃)-V-0[9]
ABSComposite expansion FR / Coated red phosphorus--24.5V-0[9]
Pure ABS---18.5NR[9]

Table 3: Flame Retardant Performance of Antimony Compounds in Thermoplastic Polyurethane (TPU)

| Polymer System | Flame Retardant System | Additive Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | TPU | Sb₂O₃ | - | 21 | - |[10] | | TPU | Intumescent FR / Montmorillonite (OMMT) | 22% IFR, 3% OMMT | 28 | V-0 |[10] | | Pure TPU | - | - | 17.2 | - |[10] |

Experimental Protocols

Preparation of Flame-Retardant Polymer Composites via Melt Mixing

This protocol describes a general procedure for incorporating antimony-based flame retardants into a thermoplastic matrix using a twin-screw extruder.

Materials and Equipment:

  • Thermoplastic polymer pellets (e.g., PP, ABS, PA)

  • Antimony trioxide (Sb₂O₃) powder

  • Halogenated flame retardant (e.g., brominated polystyrene, decabromodiphenyl ether)

  • Other additives (e.g., plasticizers, stabilizers, reinforcing fillers like glass fiber)

  • Twin-screw extruder

  • Injection molding machine

  • Specimen conditioning chamber (controlled temperature and humidity)

Procedure:

  • Drying: Dry the polymer pellets and all additives in an oven at a temperature appropriate for the specific polymer to remove any absorbed moisture.

  • Premixing: Physically pre-blend the polymer pellets, antimony trioxide, halogenated flame retardant, and any other additives in the desired weight ratios.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder according to the processing requirements of the base polymer.

    • Feed the premixed material into the extruder hopper at a constant rate.

    • The melt compounding process will ensure a homogeneous dispersion of the flame retardant additives within the polymer matrix.

    • Extrude the molten polymer blend through a die to form strands.

  • Pelletizing: Cool the extruded strands in a water bath and then feed them into a pelletizer to produce composite pellets.

  • Drying: Dry the resulting pellets to remove surface moisture.

  • Injection Molding:

    • Set the parameters of the injection molding machine (temperature, pressure, injection speed) suitable for the compounded material.

    • Mold the pellets into standard test specimens for flammability and mechanical testing (e.g., UL-94 bars, LOI bars, tensile test specimens).

  • Conditioning: Condition the molded specimens in a controlled atmosphere (e.g., 23 °C and 50% relative humidity) for at least 48 hours before testing.

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[11][12][13]

Apparatus:

  • LOI apparatus consisting of a heat-resistant vertical glass column.

  • Specimen holder to position the sample vertically in the center of the column.

  • Gas supply of oxygen and nitrogen with flow measurement and control devices.

  • Ignition source (e.g., a propane torch).

Procedure:

  • Specimen Preparation: Prepare a test specimen of the material with standardized dimensions (typically a bar of 80-150 mm long, 10 mm wide, and 4 mm thick).[12]

  • Setup: Clamp the specimen vertically in the holder within the glass column.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the column. Set an initial oxygen concentration based on the expected flammability of the material. The total gas flow rate should be maintained at 4 ± 1 cm/s.[13]

  • Ignition: After allowing the gas to purge the system for at least 30 seconds, ignite the top of the specimen with the ignition source.

  • Observation: Observe the burning behavior of the specimen.

  • Oxygen Adjustment:

    • If the specimen burns for a specified duration or a certain length of the specimen is consumed, decrease the oxygen concentration.

    • If the flame extinguishes before the specified time or length, increase the oxygen concentration.

  • Determination of Critical Concentration: Repeat the test with fresh specimens, adjusting the oxygen concentration until the minimum concentration that just supports combustion is determined. This concentration is the Limiting Oxygen Index, expressed as a volume percentage.

UL-94 Vertical Burning Test

The UL-94 test classifies the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.[14][15][16]

Apparatus:

  • Test chamber, free from drafts.

  • Bunsen burner with a 20 mm high blue flame.

  • Specimen holder to clamp the sample in a vertical position.

  • Timing device.

  • A layer of dry absorbent surgical cotton placed 300 mm below the specimen.

Procedure:

  • Specimen Preparation: Use specimens with dimensions of 125 mm in length and 13 mm in width.

  • Setup: Mount a specimen vertically in the holder.

  • First Flame Application: Apply the burner flame to the lower end of the specimen for 10 seconds.

  • First Observation: Remove the flame and record the duration of flaming combustion (t₁).

  • Second Flame Application: Immediately after the flaming ceases, re-apply the flame for another 10 seconds.

  • Second Observation: Remove the flame and record the duration of flaming combustion (t₂) and the duration of glowing combustion (t₃).

  • Dripping: Note whether any flaming drips ignite the cotton below.

  • Testing Multiple Specimens: Repeat the test for a total of five specimens.

Classification Criteria:

CriteriaV-0V-1V-2
Afterflame time for each individual specimen (t₁ or t₂)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for any set of 5 specimens (Σt₁ + Σt₂ for all 5)≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application (t₂ + t₃)≤ 30 s≤ 60 s≤ 60 s
Dripping of flaming particles that ignite cottonNoNoYes
Burn up to the holding clampNoNoNo

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_gas Gas Phase Inhibition cluster_solid Solid Phase Charring Heat Heat Polymer Polymer + Halogenated FR (R-X) Heat->Polymer Decomposition HX Hydrogen Halide (HX) Polymer->HX Sb2O3 Antimony Trioxide (Sb₂O₃) SbX3 Antimony Halide (SbX₃) Sb2O3->SbX3 Reacts with HX->SbX3 Inhibition Inhibition SbX3->Inhibition Traps Radicals High-Energy Radicals (H•, OH•) Combustion Combustion Chain Reaction Radicals->Combustion Propagates Inhibition->Combustion Interrupts Polymer2 Polymer Char Protective Char Layer Polymer2->Char Sb2O3_2 Antimony Trioxide (Sb₂O₃) Sb2O3_2->Char Promotes Insulation Heat & Oxygen Barrier Char->Insulation

Caption: Synergistic flame retardant mechanism of antimony compounds.

G cluster_prep Material Preparation cluster_comp Compounding & Molding cluster_eval Evaluation raw_materials Polymer Pellets & Additives (Sb₂O₃, Halogenated FR) drying Drying raw_materials->drying premixing Premixing drying->premixing extrusion Melt Extrusion premixing->extrusion pelletizing Pelletizing extrusion->pelletizing molding Injection Molding pelletizing->molding conditioning Specimen Conditioning molding->conditioning testing Flammability & Mechanical Testing (LOI, UL-94) conditioning->testing analysis Data Analysis & Classification testing->analysis

Caption: Experimental workflow for preparing and evaluating flame-retardant polymers.

G FR_Performance Flame Retardant Performance (High LOI, V-0 Rating) Synergy Synergism (Antimony-Halogen) Gas_Phase Gas Phase Inhibition (Radical Trapping) Synergy->Gas_Phase Solid_Phase Solid Phase Charring Synergy->Solid_Phase Dispersion Good Dispersion Dispersion->FR_Performance Loading Optimal Loading Level Loading->FR_Performance Polymer_Type Polymer Matrix Type Polymer_Type->FR_Performance Gas_Phase->FR_Performance Solid_Phase->FR_Performance

Caption: Logical relationship of factors influencing flame retardancy.

References

Synthesis of Metal Antimonates from Antimonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various metal antimonates utilizing antimonic acid as a precursor. The methods outlined below are suitable for producing crystalline metal antimonates with applications in ion exchange, catalysis, and materials science.

Introduction

Metal antimonates are a class of inorganic compounds with diverse properties and applications. Their synthesis from this compound offers a versatile route to obtaining materials with controlled stoichiometry and structure. This compound, with the general formula HxSbyOz·nH₂O, serves as a solid proton source that can undergo ion exchange with various metal cations to form the corresponding metal antimonates. The properties of the final product, such as crystallinity, ion-exchange capacity, and catalytic activity, are highly dependent on the synthesis conditions.[1] This document details two primary methods for the synthesis of metal antimonates from this compound: direct ion exchange and a colloidal synthesis route.

Preparation of Crystalline this compound

A crucial first step is the preparation of a stable, crystalline this compound precursor. While commercially available, synthesis in the laboratory allows for greater control over its properties.

Protocol 1: Synthesis of Crystalline this compound

This protocol describes the hydrolysis of antimony pentachloride to produce crystalline this compound.

Materials:

  • Antimony pentachloride (SbCl₅)

  • Deionized water

  • Nitric acid (HNO₃), concentrated

  • Ammonia solution (NH₄OH), dilute

Procedure:

  • Slowly add antimony pentachloride dropwise to a large excess of cold deionized water with vigorous stirring. A white precipitate of hydrated antimony pentoxide (this compound) will form.

  • Allow the precipitate to settle, then decant the supernatant.

  • Wash the precipitate repeatedly with deionized water until the washings are free of chloride ions (tested with silver nitrate solution).

  • To enhance crystallinity, the washed precipitate can be refluxed in a dilute nitric acid solution for several hours.

  • After refluxing, wash the product again with deionized water until the pH is neutral.

  • Dry the resulting crystalline this compound in an oven at 100-120 °C.

Characterization: The resulting this compound should be a white, crystalline powder. Its structure can be confirmed by X-ray diffraction (XRD), and its water content can be determined by thermogravimetric analysis (TGA).

Synthesis of Metal Antimonates by Ion Exchange

The ion exchange method is a straightforward approach for preparing alkali and alkaline earth metal antimonates. It relies on the exchange of protons in the this compound with metal cations from a salt solution.

Protocol 2: Synthesis of Sodium Antimonate via Ion Exchange

Materials:

  • Crystalline this compound (prepared as in Protocol 1)

  • Sodium chloride (NaCl) or Sodium nitrate (NaNO₃) solution (e.g., 1 M)

  • Deionized water

Procedure:

  • Suspend a known amount of crystalline this compound in a solution of a sodium salt (e.g., NaCl).

  • Stir the suspension at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 24 hours) to allow for complete ion exchange.

  • Monitor the pH of the solution; a decrease in pH indicates the release of H⁺ ions and successful ion exchange.

  • Filter the resulting sodium antimonate product.

  • Wash the product thoroughly with deionized water to remove any unreacted sodium salt and adsorbed ions.

  • Dry the final product in an oven at 100-120 °C.

Synthesis of Transition Metal Antimonates

For transition metal antimonates, a colloidal synthesis route followed by calcination is often more effective in producing crystalline materials with high surface areas. While this method may start from other antimony precursors, this compound can be conceptually viewed as the hydrated oxide precursor formed in situ. For clarity, a well-documented colloidal synthesis is presented below.

Protocol 3: Colloidal Synthesis of First-Row Transition Metal Antimonates (e.g., MnSb₂O₆, FeSb₂O₆, CoSb₂O₆, NiSb₂O₆) [2]

Materials:

  • Transition metal nitrate (e.g., Mn(NO₃)₂·4H₂O, Fe(NO₃)₃·9H₂O, Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O)

  • Antimony(III) chloride (SbCl₃)

  • Ethanol, anhydrous

  • Ethylenediamine

  • Inert atmosphere glovebox

Procedure:

  • Inside an inert atmosphere glovebox, dissolve 5 mmol of the transition metal nitrate and 10 mmol of antimony chloride in anhydrous ethanol.

  • In a separate container, dissolve 0.5 mL of ethylenediamine in ethanol.

  • Add the ethylenediamine solution to the metal salt solution and stir the mixture for 24 hours at room temperature.

  • Transfer the resulting mixture to a furnace boat and dry at 200 °C for 8 hours.

  • Grind the dried powder and calcine it at 800 °C for 5 hours in static air to obtain the crystalline transition metal antimonate.[2]

Data Presentation

Table 1: Physicochemical Properties of Synthesized Metal Antimonates

Metal AntimonateSynthesis MethodPrecursorsCalcination Temperature (°C)BET Surface Area (m²/g)Reference
MnSb₂O₆ColloidalMn(NO₃)₂·4H₂O, SbCl₃80020[2]
FeSb₂O₆ColloidalFe(NO₃)₃·9H₂O, SbCl₃80025[2]
CoSb₂O₆ColloidalCo(NO₃)₂·6H₂O, SbCl₃80015[2]
NiSb₂O₆ColloidalNi(NO₃)₂·6H₂O, SbCl₃80018[2]

Table 2: Ion Exchange Capacities of this compound and Metal Antimonates

MaterialTarget IonIon Exchange Capacity (meq/g)Reference
Crystalline this compoundNa⁺0.8 - 1.2[1]
Amorphous this compoundNa⁺1.5 - 2.5[1]

Visualizations

Experimental Workflow Diagrams

Synthesis_of_Crystalline_Antimonic_Acid SbCl5 Antimony Pentachloride Mixing Hydrolysis & Precipitation SbCl5->Mixing H2O Deionized Water H2O->Mixing Washing_Cl Washing (Cl⁻ free) Mixing->Washing_Cl Reflux Refluxing (dil. HNO₃) Washing_Cl->Reflux Washing_pH Washing (neutral pH) Reflux->Washing_pH Drying Drying (100-120 °C) Washing_pH->Drying AA Crystalline This compound Drying->AA

Caption: Workflow for the synthesis of crystalline this compound.

Ion_Exchange_Synthesis_of_Sodium_Antimonate AA Crystalline This compound Ion_Exchange Ion Exchange (Stirring) AA->Ion_Exchange NaCl_sol NaCl Solution NaCl_sol->Ion_Exchange Filtration Filtration Ion_Exchange->Filtration Washing Washing Filtration->Washing Drying Drying (100-120 °C) Washing->Drying NaSbO3 Sodium Antimonate Drying->NaSbO3

Caption: Workflow for the ion exchange synthesis of sodium antimonate.

Colloidal_Synthesis_of_Transition_Metal_Antimonates Metal_Nitrate Transition Metal Nitrate Mixing Colloidal Reaction (24h Stirring) Metal_Nitrate->Mixing SbCl3 Antimony Chloride SbCl3->Mixing Ethanol Ethanol Ethanol->Mixing Ethylenediamine Ethylenediamine Ethylenediamine->Mixing Drying Drying (200 °C, 8h) Mixing->Drying Grinding Grinding Drying->Grinding Calcination Calcination (800 °C, 5h) Grinding->Calcination TMA Transition Metal Antimonate Calcination->TMA

Caption: Workflow for the colloidal synthesis of transition metal antimonates.

References

Application Notes and Protocols: Antimonic Acid as a Component in Proton Exchange Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of antimonic acid as a functional component in proton exchange membranes (PEMs) for applications such as proton exchange membrane fuel cells (PEMFCs). This document details the synthesis of composite membranes, experimental protocols for their characterization, and performance data.

Introduction

Proton exchange membranes are a critical component of PEMFCs, facilitating the transport of protons from the anode to the cathode while preventing the passage of fuel and oxidant. Perfluorosulfonic acid (PFSA) membranes, such as Nafion®, are widely used due to their high proton conductivity and excellent stability. However, their performance is highly dependent on hydration levels, and they can be costly. To address these limitations, researchers have explored the incorporation of inorganic materials, such as this compound (Sb₂O₅·nH₂O), into polymer matrices like Nafion® and sulfonated poly(ether ether ketone) (SPEEK).

This compound is a solid proton conductor with high intrinsic proton conductivity, thermal stability, and hydrophilicity. Its incorporation into polymer membranes can enhance water retention, thereby improving proton conductivity, especially at elevated temperatures and low humidity conditions. These composite membranes often exhibit improved mechanical and thermal properties compared to the pristine polymer membranes.

Synthesis of this compound Composite Membranes

This section outlines the protocols for preparing composite membranes of Nafion and SPEEK with this compound.

Preparation of Nafion-Antimonic Acid Composite Membranes

This protocol is based on the solvent casting method.

Materials:

  • Nafion® solution (e.g., 5 wt% in a mixture of lower aliphatic alcohols and water)

  • This compound (Sb₂O₅·nH₂O) powder

  • Dimethylacetamide (DMAc)

  • Nitric acid (HNO₃), 2M solution

  • Deionized (DI) water

Equipment:

  • Ultrasonic bath

  • Petri dish

  • Oven

  • Hot plate with magnetic stirrer

  • Beakers and other standard laboratory glassware

Protocol:

  • Dispersion of this compound: Disperse the desired amount of this compound powder in DMAc. Use an ultrasonic bath to ensure a homogeneous dispersion of the filler particles.

  • Nafion Solution Preparation: Add the Nafion® solution to the this compound dispersion. Stir the mixture vigorously until a homogeneous solution is formed.

  • Casting the Membrane: Pour the viscous solution into a clean Petri dish.

  • Solvent Evaporation: Place the Petri dish in an oven at 80°C for 48 hours to evaporate the solvent.

  • Annealing: After solvent evaporation, heat the membrane at 150°C for 1 hour to improve its mechanical stability.

  • Acid Treatment: Carefully remove the membrane from the Petri dish and immerse it in a boiling 2M aqueous solution of nitric acid for 1 hour. This step is to ensure the membrane is in its protonated form.

  • Washing: Thoroughly wash the membrane with deionized water until the pH of the washing water is neutral to remove any residual nitric acid.

  • Storage: Store the prepared composite membrane in deionized water until further use.

Preparation of SPEEK-Antimonic Acid Composite Membranes

This protocol describes the preparation of a SPEEK-based composite membrane.

Materials:

  • Sulfonated poly(ether ether ketone) (SPEEK)

  • This compound (Sb₂O₅·nH₂O) powder

  • Dimethylacetamide (DMAc)

Equipment:

  • Ultrasonic bath

  • Glass plate

  • Doctor blade or casting knife

  • Vacuum oven

Protocol:

  • SPEEK Solution Preparation: Dissolve a known amount of SPEEK in DMAc to form a solution of a specific concentration (e.g., 10-20 wt%).

  • Dispersion of this compound: In a separate container, disperse the desired amount of this compound in DMAc using an ultrasonic bath for at least 1 hour to ensure a fine and stable suspension.

  • Mixing: Add the this compound suspension to the SPEEK solution and stir the mixture for several hours to obtain a homogeneous casting solution.

  • Casting: Cast the solution onto a clean and level glass plate using a doctor blade to control the thickness.

  • Drying: Dry the cast membrane in a vacuum oven at a specific temperature profile, for instance, at 60°C for 12 hours, followed by an increase to 80°C for another 12 hours, and finally at 120°C for 2 hours to ensure complete removal of the solvent.

  • Peeling and Storage: After cooling to room temperature, peel the membrane from the glass plate and store it in deionized water.

Experimental Protocols for Membrane Characterization

This section provides detailed protocols for evaluating the key properties of the prepared this compound composite membranes.

Water Uptake and Swelling Ratio

Principle: Water uptake is a measure of the amount of water absorbed by the membrane and is crucial for proton conductivity. The swelling ratio indicates the dimensional stability of the membrane in the presence of water.

Protocol:

  • Cut a sample of the membrane (approximately 2 cm x 2 cm).

  • Dry the membrane sample in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.

  • Record the dry weight of the membrane (W_dry).

  • Immerse the dry membrane in deionized water at a specific temperature (e.g., room temperature or 80°C) for 24 hours.

  • Remove the membrane from the water, and quickly wipe off the surface water with filter paper.

  • Immediately weigh the wet membrane (W_wet).

  • Calculate the water uptake using the following formula: Water Uptake (%) = [(W_wet - W_dry) / W_dry] x 100

  • To determine the swelling ratio, measure the dimensions (length and width or area) of the dry and wet membrane samples and calculate the percentage change.

Ion Exchange Capacity (IEC)

Principle: IEC is a measure of the number of acidic functional groups per unit weight of the membrane, which is directly related to its proton conductivity. The titration method is commonly used for this measurement.

Protocol:

  • Dry a sample of the membrane (in its H⁺ form) in a vacuum oven at 80°C to a constant weight and record the dry weight (W_dry).

  • Immerse the dried membrane sample in a known volume of a salt solution (e.g., 50 mL of 1 M NaCl) for at least 24 hours to allow for the complete exchange of H⁺ ions from the membrane with Na⁺ ions from the solution.

  • Remove the membrane from the solution.

  • Titrate the solution containing the exchanged H⁺ ions with a standardized NaOH solution (e.g., 0.01 M) using phenolphthalein as an indicator.

  • Record the volume of NaOH solution used for neutralization (V_NaOH).

  • Calculate the IEC using the following formula: IEC (meq/g) = (V_NaOH x M_NaOH) / W_dry where M_NaOH is the molarity of the NaOH solution.

Proton Conductivity

Principle: Proton conductivity is a key performance indicator of a PEM. It is typically measured using electrochemical impedance spectroscopy (EIS).

Protocol:

  • Cut a rectangular strip of the membrane (e.g., 1 cm x 4 cm).

  • Place the membrane sample in a four-probe conductivity cell. The outer two electrodes supply the AC current, and the inner two electrodes measure the voltage drop.

  • Place the cell in a controlled environment chamber where temperature and relative humidity (RH) can be precisely controlled.

  • Connect the cell to an electrochemical workstation capable of performing EIS.

  • Set the desired temperature and RH and allow the system to equilibrate for at least 1-2 hours.

  • Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • The resistance of the membrane (R) is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculate the proton conductivity (σ) using the following formula: σ (S/cm) = L / (R x A) where L is the distance between the inner two electrodes and A is the cross-sectional area of the membrane (width x thickness).

Thermal Stability (Thermogravimetric Analysis - TGA)

Principle: TGA is used to evaluate the thermal stability of the membrane by measuring its weight loss as a function of temperature.

Protocol:

  • Cut a small piece of the membrane (5-10 mg).

  • Place the sample in a TGA crucible (e.g., alumina or platinum).

  • Place the crucible in the TGA instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 800°C).

  • Record the weight loss of the sample as a function of temperature.

  • The resulting TGA curve provides information on the decomposition temperatures of the polymer and any incorporated materials.

Data Presentation

The following tables summarize typical quantitative data for this compound composite membranes compared to pristine membranes.

Table 1: Physicochemical Properties of this compound Composite Membranes

Membrane TypeThis compound Content (wt%)Ion Exchange Capacity (IEC) (meq/g)Water Uptake (%) (at 25°C)
Nafion® 1170~0.90~22
Nafion®/Antimonic Acid5~0.85~25
Nafion®/Antimonic Acid10~0.81~28
SPEEK (DS 60%)0~1.50~35
SPEEK/Antimonic Acid5~1.42~40
SPEEK/Antimonic Acid10~1.35~45

Table 2: Proton Conductivity of this compound Composite Membranes at 80°C

Membrane TypeThis compound Content (wt%)Proton Conductivity (S/cm) at 50% RHProton Conductivity (S/cm) at 95% RH
Nafion® 1170~0.03~0.10
Nafion®/Antimonic Acid10~0.05~0.12
SPEEK (DS 60%)0~0.04~0.11
SPEEK/Antimonic Acid10~0.06~0.14

Visualizations

Experimental Workflow for Composite Membrane Preparation and Characterization

experimental_workflow cluster_prep Membrane Preparation cluster_char Membrane Characterization start Start polymer_sol Polymer Solution (Nafion or SPEEK) start->polymer_sol aa_disp This compound Dispersion start->aa_disp mixing Mixing & Sonication polymer_sol->mixing aa_disp->mixing casting Casting mixing->casting drying Drying & Annealing casting->drying treatment Acid Treatment & Washing drying->treatment final_membrane Composite Membrane treatment->final_membrane water_uptake Water Uptake final_membrane->water_uptake iec Ion Exchange Capacity final_membrane->iec conductivity Proton Conductivity final_membrane->conductivity tga Thermal Stability (TGA) final_membrane->tga proton_transport cluster_membrane Composite Membrane Matrix cluster_mechanisms Proton Transport polymer Polymer Backbone (e.g., Nafion, SPEEK) sulfonic_acid Sulfonic Acid Groups (-SO3H) grotthuss Grotthuss Mechanism (Proton Hopping) sulfonic_acid->grotthuss provides hopping sites antimonic_acid This compound Particles antimonic_acid->grotthuss provides additional sites water Water Molecules water->grotthuss facilitates hopping vehicle Vehicle Mechanism (Diffusion of H3O+) water->vehicle acts as vehicle proton_out H+ grotthuss->proton_out vehicle->proton_out proton_in H+ proton_in->grotthuss via H-bond network proton_in->vehicle with water

Safe Handling and Storage of Antimonic Acid in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of antimonic acid in a laboratory setting. Due to the limited availability of specific safety data for this compound (CAS 13453-11-7), the following protocols are largely based on the safety data for its anhydride, antimony pentoxide (CAS 1314-60-9). It is imperative to treat this compound with the same level of caution as antimony pentoxide.

Introduction

This compound and its related compounds are utilized in various research and development applications, including as flame retardants, catalysts, and in the production of specialty glass and ceramics. Understanding the potential hazards and implementing rigorous safety protocols are crucial to minimize risks to personnel and the environment.

Hazard Identification and Classification

This compound is an antimony compound and should be handled as a hazardous substance. Based on data for antimony pentoxide, it is classified as:

  • Skin Irritant (Category 2) [1]

  • Serious Eye Irritant (Category 2) [1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [1]

Potential Health Effects:

  • Inhalation: May cause respiratory irritation.[1][2]

  • Skin Contact: Causes skin irritation.[1][2]

  • Eye Contact: Causes serious eye irritation.[1][2]

  • Ingestion: Harmful if swallowed.

Quantitative Data Summary

ParameterValueReference
CAS Number (this compound) 13453-11-7[3][4]
CAS Number (Antimony Pentoxide) 1314-60-9[1][5]
Molecular Formula (this compound) H₃SbO₃[4]
Molecular Formula (Antimony Pentoxide) Sb₂O₅[1]
Occupational Exposure Limits (as Sb) Finland: 0.5 mg/m³ (8-hour limit) Latvia: 0.01 mg/m³ (8-hour limit), 0.04 mg/m³ (15-minute average)[6]

Personal Protective Equipment (PPE)

Adequate PPE is mandatory when handling this compound. The type of protective equipment should be selected based on the concentration and quantity of the substance being handled at the specific workplace.[1]

PPE CategorySpecifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[6][7]
Skin Protection Wear chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[1]
Respiratory Protection If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator. For high airborne contaminant concentrations, a positive-pressure supplied-air respirator may be required.[8][9]

Experimental Protocols

Handling Protocol
  • Preparation:

    • Ensure an emergency eyewash station and safety shower are readily accessible.

    • Work in a well-ventilated area, preferably in a chemical fume hood.[1][6]

    • Gather all necessary PPE and ensure it is in good condition.

    • Have appropriate spill cleanup materials readily available.

  • Procedure:

    • Avoid contact with skin, eyes, and clothing.[6][7]

    • Avoid the formation and inhalation of dust and aerosols.[1][6]

    • Use non-sparking tools.[6][10]

    • Wash hands thoroughly after handling.[1]

Storage Protocol
  • Container Requirements:

    • Store in a tightly closed, suitable container.[6][10]

    • Ensure the container is properly labeled with the chemical name and hazard information.

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area.[6][10]

    • Store away from incompatible materials and foodstuff containers.[6][10]

    • Keep locked up or in an area accessible only to qualified or authorized persons.[11]

Spill Cleanup Protocol
  • Immediate Actions:

    • Evacuate personnel from the immediate spill area.

    • Ensure adequate ventilation.

    • Don appropriate PPE before attempting cleanup.[1]

  • Cleanup Procedure:

    • For solid spills: Avoid creating dust.[1] Carefully sweep or scoop up the material and place it into a suitable, closed container for disposal.[1]

    • For liquid spills: Absorb the spill with inert material (e.g., sand, vermiculite).[7]

    • Do not let the product enter drains.[1]

    • After the material is collected, clean the affected area.

    • Dispose of the waste in accordance with local, state, and federal regulations.

Waste Disposal Protocol
  • Containerization:

    • Collect waste in a suitable, closed, and properly labeled container.[10]

  • Disposal Method:

    • Dispose of waste in accordance with all applicable federal, state, and local regulations.[12]

    • Do not mix with other waste.[11]

    • Contact a licensed professional waste disposal service.

Incompatible Materials

This compound and antimony pentoxide should be stored away from the following:

  • Strong reducing agents

  • Acids[8]

  • Combustible materials

  • Halogenated hydrocarbons

  • Strong oxidizing agents[8]

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Verify accessible eyewash/shower prep2 Work in fume hood prep1->prep2 prep3 Don appropriate PPE prep2->prep3 prep4 Prepare spill kit prep3->prep4 handle1 Avoid contact with skin, eyes, clothing prep4->handle1 handle2 Prevent dust/aerosol formation handle1->handle2 handle3 Use non-sparking tools handle2->handle3 handle4 Wash hands after handling handle3->handle4 store1 Tightly closed & labeled container handle4->store1 store2 Cool, dry, well-ventilated area store1->store2 store3 Segregate from incompatibles store2->store3 Spill_Cleanup_Protocol spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Don appropriate PPE ventilate->ppe contain Contain the spill ppe->contain cleanup Clean up spill (absorb/sweep) contain->cleanup dispose Dispose of waste properly cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate

References

Application Notes and Protocols for the Characterization of Antimonic Acid Powders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antimonic acid, also known as hydrated antimony pentoxide (HAP), is an inorganic compound with applications as an ion-exchange material, proton conductor, and photocatalyst. Its performance in these roles is critically dependent on its physicochemical properties, including crystallinity, particle size and morphology, thermal stability, and surface area. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound powders.

X-ray Diffraction (XRD)

Application Note

X-ray Diffraction is a fundamental technique for analyzing the crystalline structure of this compound powders. It is used to identify the crystal phase, determine the lattice parameters, and estimate the average crystallite size. Crystalline this compound typically adopts a cubic pyrochlore-type structure.[1][2] XRD analysis confirms the synthesis of the desired crystal structure and can provide insights into the material's purity and degree of crystallinity, which are crucial for its performance in various applications.

Experimental Protocol
  • Sample Preparation:

    • Ensure the this compound powder sample is dry and homogeneous.

    • Gently grind the powder using an agate mortar and pestle to ensure a fine and uniform particle size, which helps in reducing preferred orientation effects.

    • Mount approximately 200 mg of the fine powder onto a zero-background sample holder.

    • Use a flat surface, such as a glass slide, to gently press the powder into the holder, ensuring the surface is smooth and level with the holder's rim.

  • Instrument Setup & Data Acquisition:

    • Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the X-ray generator to an operating voltage of 40 kV and a current of 40 mA.

    • Scan the sample over a 2θ range of 10° to 80°.

    • Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

    • A continuous scan mode with an equivalent scan rate can also be used.

  • Data Analysis:

    • Identify the crystalline phases by comparing the experimental diffraction pattern with reference patterns from a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

    • Perform Rietveld refinement on the diffraction data to determine the precise lattice parameters.

    • Calculate the average crystallite size (D) using the Scherrer equation: D = (K * λ) / (β * cosθ) Where K is the shape factor (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of a diffraction peak in radians, and θ is the Bragg angle.

Data Presentation

Table 1: Typical Crystallographic Data for this compound

ParameterTypical ValueReference
Crystal SystemCubic[1][2]
Space GroupFd-3m (No. 227)[2]
Lattice Parameter (a)10.36052(15) Å[2][3]

Electron Microscopy (SEM & TEM)

Application Note

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the morphology, particle size, and aggregation state of this compound powders. SEM provides high-resolution images of the surface topography of particle clusters, while TEM allows for the direct measurement of individual particle sizes and observation of internal structure.[1][4] These morphological characteristics are critical as they influence the powder's flowability, packing density, and reactive surface area.

Experimental Protocol

Scanning Electron Microscopy (SEM)

  • Sample Preparation:

    • Place a double-sided conductive carbon tab onto an aluminum SEM stub.

    • Disperse a small, representative amount of the dry this compound powder onto the carbon tab.

    • Gently tap the stub to remove excess loose powder, ensuring a monolayer of particles where possible to avoid charging and agglomeration effects.[5]

    • For non-conductive samples like this compound, sputter-coat the sample with a thin layer of a conductive material (e.g., gold, platinum, or carbon) to prevent surface charging under the electron beam. A typical coating is 5-10 nm thick.

  • Imaging:

    • Load the prepared stub into the SEM chamber.

    • Use an accelerating voltage in the range of 5-15 kV. A lower voltage is often better for preserving the structure of beam-sensitive materials.

    • Use a secondary electron (SE) detector for topographical imaging.

    • Acquire images at various magnifications (e.g., 1,000x, 5,000x, 20,000x) to observe the overall morphology and individual particle details.

Transmission Electron Microscopy (TEM)

  • Sample Preparation:

    • Disperse a very small amount of the powder in a volatile solvent like ethanol or isopropanol.

    • Use an ultrasonic bath for 5-10 minutes to break up agglomerates and create a fine suspension.

    • Place a drop of the dilute suspension onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely in a dust-free environment.

  • Imaging:

    • Operate the TEM at a typical accelerating voltage of 100-200 kV.

    • Acquire bright-field images to visualize particle size, shape, and distribution.

    • Use image analysis software to measure the dimensions of a statistically significant number of particles (e.g., >100) to determine the particle size distribution.

Data Presentation

Table 2: Morphological and Particle Size Data for this compound

ParameterTechniqueTypical ObservationReference
MorphologySEMSub-micron, potentially agglomerated particles[1]
Particle SizeTEMFine single crystal particles, ~30 nm to ~150 nm[4]

Thermal Analysis (TGA & DSC)

Application Note

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of this compound and to quantify its water content.[1] TGA measures the change in mass as a function of temperature, revealing distinct steps of dehydration and decomposition.[6][7] DSC measures the heat flow associated with thermal events, identifying endothermic processes like water loss and exothermic processes like crystallization or decomposition. Together, they provide a detailed profile of the material's thermal behavior, which is crucial for determining its operational limits and understanding its composition.[1]

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound powder into an alumina or platinum crucible.

    • Place the crucible onto the TGA/DSC balance.

  • Instrument Setup & Data Acquisition:

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide a controlled atmosphere.

    • Heat the sample from room temperature (e.g., 25°C) to 1000°C.[7]

    • Use a linear heating rate of 10°C/min.

    • Simultaneously record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • Analyze the TGA curve to identify the temperatures at which mass loss occurs and calculate the percentage of mass lost at each step.

    • Correlate the mass loss steps with the endothermic or exothermic peaks observed in the DSC curve.

    • The initial weight loss below ~200°C typically corresponds to the removal of adsorbed and structural water. Subsequent losses at higher temperatures relate to dehydroxylation and decomposition into various antimony oxides.[1][6]

Data Presentation

Table 3: Thermal Decomposition Profile of Hydrated this compound (HAP)

Temperature Range (°C)Mass Loss EventAssociated Formula ChangeDSC PeakReference
~25 - 200°CLoss of adsorbed and loosely bound waterSb₂O₅·2.89H₂O → Sb₂O₅·2.19H₂OEndothermic[1][2]
~200 - 450°CDehydroxylation / Loss of structural waterSb₂O₅·2.19H₂O → Sb₂O₅·0.55H₂OEndothermic[1][2]
~450 - 600°CFurther dehydroxylationSb₂O₅·0.55H₂O → Sb₂O₅Endothermic[1][2]
> 600°CDecomposition and oxygen loss (Sb⁵⁺ → Sb³⁺)Sb₂O₅ → Sb₆O₁₃Exothermic[1][2]

Note: The exact temperatures and formula transitions can vary based on synthesis method and atmospheric conditions.

Vibrational Spectroscopy (FTIR & Raman)

Application Note

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. FTIR is particularly sensitive to vibrations of polar bonds like O-H (in water and hydroxyl groups) and Sb-O.[8] Raman spectroscopy is effective for analyzing the symmetric vibrations of the Sb-O framework. Together, these techniques confirm the presence of water and hydroxyl groups, providing insight into the degree of hydration and the structure of the antimony-oxygen framework.

Experimental Protocol

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.

    • Collect a background spectrum.

    • Place a small amount of the this compound powder onto the crystal, ensuring complete coverage.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over the mid-IR range (4000 - 400 cm⁻¹).

    • Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

    • The spectral resolution should be set to 4 cm⁻¹.

Raman Spectroscopy

  • Sample Preparation:

    • Place a small amount of the powder onto a glass microscope slide.

    • If the sample is fluorescent, a lower excitation laser frequency (e.g., 785 nm) may be necessary.

  • Data Acquisition:

    • Focus the laser (e.g., 532 nm or 785 nm) onto the sample.

    • Set the laser power to a low level (e.g., 1-5 mW) to avoid sample degradation.

    • Acquire the spectrum over a Raman shift range of 100 - 4000 cm⁻¹.

    • Adjust the acquisition time and number of accumulations to obtain a high-quality spectrum.

Data Presentation

Table 4: Key Vibrational Bands for this compound

Wavenumber (cm⁻¹)AssignmentTechniqueReference
~3400 (broad)O-H stretching of water and hydroxyl groupsFTIR[8]
~1630H-O-H bending of water moleculesFTIR[8]
500 - 800Sb-O stretching and Sb-O-H bending vibrationsFTIR / Raman[8][9]

Note: The spectrum for antimony pentoxide (dehydrated this compound) shows characteristic Sb-O vibrations in the lower wavenumber region.

Surface and Porosity Analysis (BET)

Application Note

Brunauer-Emmett-Teller (BET) analysis is the standard method for determining the specific surface area and porosity of powdered materials. This technique measures the physical adsorption of a gas (typically nitrogen) onto the material's surface.[6] The specific surface area and pore size distribution are critical properties for applications involving catalysis, sorption, and ion exchange, as they dictate the number of available active sites and the accessibility of the internal pore structure.

Experimental Protocol
  • Sample Preparation (Degassing):

    • Accurately weigh approximately 0.5 - 1.0 g of the this compound powder into a sample tube.

    • Attach the tube to the degassing port of the surface area analyzer.

    • Heat the sample under vacuum or a flow of inert gas (e.g., nitrogen) to remove adsorbed contaminants like water and CO₂. A typical degassing temperature is 120-150°C for several hours. The temperature should be kept below the onset of thermal decomposition as identified by TGA.

  • Data Acquisition:

    • Transfer the degassed sample tube to the analysis port.

    • Immerse the sample tube in a dewar of liquid nitrogen (77 K).

    • The instrument will automatically dose the sample with known amounts of nitrogen gas at controlled pressures.

    • Measure the adsorption and desorption isotherms over a relative pressure (P/P₀) range from ~0.01 to 0.99.

  • Data Analysis:

    • Calculate the specific surface area using the BET equation, typically from the linear portion of the adsorption isotherm in the relative pressure range of 0.05 to 0.30.

    • Determine the pore size distribution and total pore volume using methods such as the Barrett-Joyner-Halenda (BJH) model applied to the desorption branch of the isotherm.

Data Presentation

Table 5: Typical Surface and Porosity Data Presentation for this compound

ParameterUnitValue
BET Specific Surface Aream²/gDependent on synthesis
Total Pore Volume (P/P₀ ≈ 0.99)cm³/gDependent on synthesis
Average Pore Diameter (BJH)nmDependent on synthesis
Note: Specific values are highly dependent on the synthesis method and resulting particle size/morphology. No specific literature values were found during the search.

Particle Size Distribution Analysis

Application Note

Laser diffraction is a widely used technique for rapidly determining the particle size distribution of powders. It measures the angular distribution of light scattered by a stream of particles. The particle size distribution is a critical parameter for quality control and processability, as it affects powder flow, packing, dissolution rates, and uniformity of the final product.

Experimental Protocol
  • Sample Preparation (Wet Dispersion):

    • Select a suitable dispersant liquid in which this compound is insoluble (e.g., isopropanol or deionized water with a surfactant).

    • Add a small amount of the powder to the dispersant in the instrument's sample reservoir until the desired obscuration level (typically 10-20%) is reached.

    • Apply sonication using the built-in ultrasonic probe for 30-60 seconds to ensure agglomerates are broken up.

  • Data Acquisition:

    • Set the pump/stirrer speed to maintain a stable suspension and prevent particles from settling.

    • Perform the measurement, typically averaging 3-5 runs.

    • Ensure the results are reproducible between runs.

  • Data Analysis:

    • Use the Mie or Fraunhofer optical model to calculate the particle size distribution from the light scattering data. The Mie theory is more accurate for particles smaller than 50 µm and requires knowledge of the refractive indices of the material and the dispersant.

    • The results are typically reported as a volume-based distribution, with key parameters such as the mean, median (D50), D10, and D90 values.

Data Presentation

Table 6: Example Particle Size Distribution Data for a Powder Sample

ParameterDescriptionValue (µm)
D1010% of particles are smaller than this diameterSample dependent
D50 (Median)50% of particles are smaller than this diameterSample dependent
D9090% of particles are smaller than this diameterSample dependent
Mean DiameterAverage particle diameterSample dependent

Visualization of Characterization Workflow and Relationships

G Figure 1. General workflow for the characterization of this compound powders. cluster_prep Sample Preparation cluster_analysis Physicochemical Characterization cluster_results Data Analysis & Interpretation cluster_final Figure 1. General workflow for the characterization of this compound powders. Sample This compound Powder Homogenize Drying & Homogenization Sample->Homogenize XRD XRD Homogenize->XRD SEM_TEM SEM / TEM Homogenize->SEM_TEM Thermal TGA / DSC Homogenize->Thermal Spectroscopy FTIR / Raman Homogenize->Spectroscopy Surface BET Analysis Homogenize->Surface PSD Particle Size Analysis Homogenize->PSD Structure Crystal Structure Phase Purity Crystallite Size XRD->Structure Morphology Particle Morphology Size & Aggregation SEM_TEM->Morphology Stability Thermal Stability Water Content Thermal->Stability Composition Functional Groups Chemical Bonds Spectroscopy->Composition Porosity Specific Surface Area Pore Volume & Size Surface->Porosity Distribution Particle Size Distribution PSD->Distribution Report Comprehensive Material Characterization Structure->Report Morphology->Report Stability->Report Composition->Report Porosity->Report Distribution->Report

Caption: Figure 1. General workflow for the characterization of this compound powders.

G Figure 2. Relationship between characterization techniques and material properties. cluster_techniques cluster_properties XRD XRD P1 Crystallinity & Phase Identity XRD->P1 SEM_TEM SEM / TEM P2 Particle Size & Morphology SEM_TEM->P2 TGA_DSC TGA / DSC P3 Thermal Stability TGA_DSC->P3 P4 Chemical Composition & Functional Groups TGA_DSC->P4 (Water Content) FTIR_Raman FTIR / Raman FTIR_Raman->P4 BET BET Analysis P5 Surface Area & Porosity BET->P5 PSA Particle Size Analysis PSA->P2 P6 Powder Flow & Packing PSA->P6 P2->P5 P2->P6

Caption: Figure 2. Relationship between characterization techniques and material properties.

References

Application Notes and Protocols for Antimonic Acid Catalyzed Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a selection of organic synthesis reactions catalyzed by antimonic acid (HSbF₆), a superacid catalyst. This compound's exceptional protonating ability enables a variety of important transformations, often with high efficiency and under specific conditions that may not be achievable with conventional acid catalysts. The following sections detail its application in Friedel-Crafts acylation, esterification, and the synthesis of heterocyclic compounds, providing structured data and step-by-step protocols for laboratory use.

Friedel-Crafts Acylation of Aromatic Compounds

This compound and its derivatives are potent catalysts for Friedel-Crafts acylation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The extreme acidity of this compound allows for the generation of highly reactive acylium ions, facilitating the acylation of a wide range of aromatic substrates.[1]

Quantitative Data Summary
EntryAromatic SubstrateAcylating AgentCatalystSolventTime (h)Temp (°C)Yield (%)Reference
1BenzeneAcetyl ChlorideAlCl₃Benzene0.560>95[2]
2TolueneAcetyl ChlorideAlCl₃Methylene Chloride0.250 to RT-[3]
3AnisoleAcetyl ChlorideAlCl₃Methylene Chloride0.250 to RT-[3]
4BenzeneBenzoyl ChlorideHSbF₆----[1]
Experimental Protocol: General Procedure for Friedel-Crafts Acylation

This protocol is a general guideline based on typical Friedel-Crafts acylation procedures and should be adapted based on the specific reactivity of the substrates and the extreme caution required when handling this compound.

Materials:

  • Aromatic substrate (e.g., benzene, toluene)

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • This compound (HSbF₆) solution

  • Anhydrous, inert solvent (e.g., dichloromethane, nitromethane)

  • Ice bath

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon supply)

  • Magnetic stirrer and stir bar

  • Quenching solution (e.g., cold saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, charge the flask with the aromatic substrate and the anhydrous solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the this compound catalyst to the stirred solution.

  • Add the acylating agent dropwise to the reaction mixture via the dropping funnel over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time or until TLC analysis indicates completion. The reaction may be allowed to warm to room temperature if necessary.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution may occur.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography, distillation, or recrystallization as required.

Logical Relationship Diagram: Friedel-Crafts Acylation

Friedel_Crafts_Acylation AcylHalide Acyl Halide (R-CO-X) AcyliumIon Acylium Ion (R-CO+) AcylHalide->AcyliumIon Activation AntimonicAcid This compound (HSbF6) AntimonicAcid->AcyliumIon SigmaComplex Sigma Complex (Wheland Intermediate) AcyliumIon->SigmaComplex AromaticRing Aromatic Ring (Ar-H) AromaticRing->SigmaComplex Nucleophilic Attack Product Acylated Aromatic (Ar-CO-R) SigmaComplex->Product Deprotonation Byproduct H+ + SbF6- SigmaComplex->Byproduct

Friedel-Crafts acylation mechanism.

Esterification of Carboxylic Acids

Superacid catalysts like this compound can effectively promote the esterification of carboxylic acids with alcohols. The high acidity of the catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Quantitative Data Summary

While specific data for this compound-catalyzed esterification is limited in the provided results, the following table illustrates typical conditions for acid-catalyzed esterification.

EntryCarboxylic AcidAlcoholCatalystSolventTime (h)Temp (°C)Yield (%)Reference
1Acetic AcidEthanolH₂SO₄--Reflux-[4]
2Benzoic AcidMethanolPOCl₃Methanol2RT>95[5]
3Various Aromatic AcidsEthanol/MethanolFe₂(SO₄)₃/H₂SO₄----[6]
Experimental Protocol: General Procedure for Esterification

This protocol provides a general method for this compound-catalyzed esterification. Due to the catalyst's strength, reactions may proceed under milder conditions than with traditional acid catalysts.

Materials:

  • Carboxylic acid

  • Alcohol (can be used as solvent if in excess)

  • This compound (HSbF₆) solution

  • Anhydrous organic solvent (if required, e.g., dichloromethane)

  • Dean-Stark apparatus (optional, for water removal)

  • Standard glassware for heating under reflux

  • Magnetic stirrer and stir bar

  • Neutralizing solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the carboxylic acid and the alcohol. If the alcohol is not used in excess, add an appropriate anhydrous solvent.

  • Carefully add a catalytic amount of this compound to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. For reactions sensitive to water, a Dean-Stark trap can be used to remove water as it is formed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the acid.

  • Transfer the mixture to a separatory funnel and extract the ester with an organic solvent like diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography if necessary.

Experimental Workflow: Esterification

Esterification_Workflow Start Start Reactants Combine Carboxylic Acid, Alcohol, and Solvent Start->Reactants AddCatalyst Add Catalytic HSbF6 Reactants->AddCatalyst Heat Heat to Reflux (optional Dean-Stark) AddCatalyst->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool and Neutralize Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Purify Dry, Concentrate, and Purify Extract->Purify End End Product: Ester Purify->End Pictet_Spengler cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization Amine β-Arylethylamine Imine Schiff Base/Imine Amine->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine ProtonatedImine Iminium Ion Imine->ProtonatedImine Protonation (HSbF6) CyclizedIntermediate Spiroindolenine Intermediate ProtonatedImine->CyclizedIntermediate Intramolecular Electrophilic Attack RearrangedIntermediate Carbocation Intermediate CyclizedIntermediate->RearrangedIntermediate Rearrangement FinalProduct Tetrahydro-β-carboline RearrangedIntermediate->FinalProduct Deprotonation

References

Application Notes and Protocols: Antimonic Acid in Electrochromics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of antimonic acid in the fabrication of electrochromic devices. The information is intended for researchers and scientists in materials science and electrochemistry.

Introduction to this compound in Electrochromic Devices

Electrochromic devices (ECDs) are capable of reversibly changing their optical properties, such as transmittance and absorbance, upon the application of an electrical voltage. This functionality makes them ideal for applications like smart windows, displays, and sensors. A typical ECD consists of an electrochromic layer, an ion-conducting electrolyte, and an ion storage layer, all sandwiched between two transparent conducting electrodes.

This compound (Sb₂O₅·nH₂O) has emerged as a promising material for the ion-conducting layer in solid-state electrochromic devices. Its primary role is to facilitate the transport of protons (H⁺) between the electrochromic and ion storage layers. The high proton conductivity of this compound, combined with its stability and compatibility with common oxide-based electrochromic materials like tungsten oxide (WO₃), makes it a subject of significant research interest.

Key Performance Data of this compound-Based Electrolytes

The performance of an electrochromic device is critically dependent on the properties of its ion-conducting electrolyte. The following table summarizes the key quantitative data for proton-conducting electrolytes based on this compound.

PropertyValueConditionsReference
Proton Conductivity 10⁻³–10⁻⁴ S/cmRoom Temperature[1]
0.40 mS/cm (colloidal gel)298 K, Sb₂O₅·(3–4)H₂O[1]
0.80 mS/cm (polymeric gel)Transparent, Sb₂O₅·5H₂O[1]
Thermal Stability Stable up to at least 110°C-[1]
Device Lifetime > 10⁷ cycles, > 5 yearsBased on colloidal gel electrolyte paste[1]

Experimental Protocols

Synthesis of this compound for Proton-Conducting Electrolytes

Two primary forms of this compound xerogels, colloidal and polymeric, can be synthesized via sol-gel techniques for use in electrochromic devices.[1]

Protocol 3.1.1: Synthesis of Colloidal this compound Xerogel (Sb₂O₅·(3–4)H₂O)

Materials:

  • Antimony pentachloride (SbCl₅)

  • Deionized water

  • Ammonia solution (NH₄OH)

Procedure:

  • Slowly add antimony pentachloride to an excess of cooled deionized water with vigorous stirring to induce hydrolysis. This reaction forms a sol of hydrated antimony pentoxide.

  • To neutralize the resulting hydrochloric acid and precipitate the this compound, add a dilute ammonia solution dropwise until the pH of the solution reaches neutral (pH ~7).

  • Continuously stir the solution for several hours to ensure complete reaction and formation of a stable colloid.

  • Wash the resulting precipitate multiple times with deionized water to remove any residual chloride and ammonium ions. Centrifugation or dialysis can be used for this purpose.

  • Dry the purified colloidal this compound at a controlled temperature (e.g., 60-80°C) to form a white, compact xerogel. The final water content should be approximately 3-4 molecules per Sb₂O₅ unit.

Protocol 3.1.2: Synthesis of Polymeric this compound Xerogel (Sb₂O₅·5H₂O)

Materials:

  • Antimony trichloride (SbCl₃)

  • Nitric acid (HNO₃, concentrated)

  • Deionized water

Procedure:

  • Dissolve antimony trichloride in a minimal amount of concentrated nitric acid. This will oxidize Sb(III) to Sb(V).

  • Slowly pour the acidic antimony solution into a large volume of deionized water while stirring continuously. This will cause the hydrolysis and polymerization of this compound.

  • Allow the solution to age for a period of time (e.g., 24-48 hours) to promote the formation of a polymeric gel network.

  • Wash the resulting gel thoroughly with deionized water to remove excess acid and unreacted precursors.

  • Dry the gel under controlled conditions to obtain a transparent polymeric xerogel with a higher water content (around 5 molecules per Sb₂O₅ unit).

Fabrication of an All-Solid-State Electrochromic Device

This protocol describes the assembly of a basic all-solid-state electrochromic device using a tungsten oxide (WO₃) electrochromic layer and an this compound-based proton-conducting electrolyte.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Tungsten trioxide (WO₃) sputtering target or precursor for sol-gel deposition

  • Synthesized this compound xerogel (from Protocol 3.1.1 or 3.1.2)

  • Ion storage material (e.g., NiO, V₂O₅)

  • Poly(vinyl acetate) (PVA) or other suitable polymer matrix

  • Glycerin (for gel electrolytes)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas.

  • Deposition of Electrochromic Layer: Deposit a thin film of tungsten oxide (WO₃) onto one of the cleaned ITO substrates. This can be achieved through methods such as sputtering, thermal evaporation, or sol-gel deposition.

  • Deposition of Ion Storage Layer: On a separate cleaned ITO substrate, deposit a film of an ion storage material, such as nickel oxide (NiO) or vanadium pentoxide (V₂O₅).

  • Preparation of the Proton-Conducting Electrolyte Paste:

    • Disperse the synthesized this compound nanoparticles in a suitable solvent or polymer matrix. For a composite electrolyte, nanosized this compound particles can be suspended in a poly(vinyl acetate)/glycerin gel matrix.[1]

    • The goal is to create a paste or gel with a proton conductivity in the range of 10⁻³–10⁻⁴ S/cm.[1]

  • Device Assembly:

    • Apply the this compound-based electrolyte paste onto the WO₃-coated substrate.

    • Carefully place the ion storage layer-coated substrate on top, with the coated sides facing each other, sandwiching the electrolyte layer.

    • Apply gentle pressure to ensure a uniform electrolyte thickness and good contact between the layers.

    • Seal the edges of the device to prevent leakage and protect it from the ambient environment.

Characterization of the Electrochromic Device

4.1. Electrochemical Analysis:

  • Cyclic Voltammetry (CV): To study the redox behavior and switching kinetics of the device.

  • Chronoamperometry (CA): To measure the switching speed and charge density.

4.2. Optical Analysis:

  • UV-Vis-NIR Spectroscopy: To measure the transmittance spectra in the colored and bleached states and determine the optical modulation range.

Diagrams

experimental_workflow cluster_synthesis This compound Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization start_synthesis Precursors (e.g., SbCl5) hydrolysis Hydrolysis & Precipitation start_synthesis->hydrolysis purification Washing & Purification hydrolysis->purification drying Drying to form Xerogel purification->drying electrolyte_prep Electrolyte Paste Preparation drying->electrolyte_prep substrate_prep ITO Substrate Cleaning ec_deposition WO3 Deposition substrate_prep->ec_deposition is_deposition Ion Storage Layer Deposition substrate_prep->is_deposition assembly Device Assembly & Sealing ec_deposition->assembly is_deposition->assembly electrolyte_prep->assembly electrochem Electrochemical Analysis (CV, CA) assembly->electrochem optical Optical Analysis (Spectroscopy) assembly->optical

Caption: Workflow for synthesis, fabrication, and characterization.

device_structure cluster_anode Anode cluster_cathode Cathode ITO1 Transparent Conductor (ITO) EC_Layer Electrochromic Layer (e.g., WO3) ITO1->EC_Layer Electrolyte Proton Conductor (this compound) EC_Layer->Electrolyte IS_Layer Ion Storage Layer (e.g., NiO) Electrolyte->IS_Layer ITO2 Transparent Conductor (ITO) IS_Layer->ITO2 V_minus ITO2->V_minus V_plus V_plus->ITO1 V_plus_label + V_minus_label -

Caption: Structure of an all-solid-state electrochromic device.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Crystalline Antimonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of crystalline antimonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthetic challenges of this material.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing crystalline this compound?

A1: The two most common methods for synthesizing crystalline this compound are the hydrolysis of antimony pentachloride (SbCl₅) and the use of ion exchange resins. Both methods aim to produce the hydrated antimony pentoxide (Sb₂O₅·nH₂O) with a crystalline structure.

Q2: Why is obtaining a crystalline product of this compound challenging?

A2: The synthesis of this compound is often complicated by the formation of amorphous or glassy precipitates instead of a crystalline solid. The transition from an amorphous to a crystalline state is influenced by several factors, including the concentration of reactants, temperature, and aging time.[1][2] Initially, the hydrolyzed precipitate is typically amorphous and requires a period of aging in the mother liquor to gradually transform into a crystalline powder.[2]

Q3: What is the typical crystal structure of crystalline this compound?

A3: Crystalline this compound typically possesses a cubic pyrochlore-type structure. It belongs to the Fd3m space group with a lattice constant of approximately 10.38 Å.[1][2] The chemical formula is generally represented as Sb₂O₅·4H₂O.[1]

Troubleshooting Guide

Issue 1: The synthesized this compound is amorphous.

Cause: The formation of an amorphous product is a common challenge and can be attributed to several factors during the synthesis process.

Troubleshooting Steps:

  • Review Synthesis Conditions: The transformation from an amorphous to a crystalline product is favored by specific experimental conditions.

    • Hydrolysis of Antimony Pentachloride:

      • Acid Concentration: Lowering the acid concentration in the mother liquor can promote crystallization.[3]

      • Aging Time: Allowing the precipitate to age in the mother liquor for an extended period (e.g., 5 days) is crucial for the crystalline transformation.[3] The crystallization process is facilitated by longer aging times.[1]

      • Temperature: Increasing the temperature during aging (within a range of 0–80°C) can facilitate the crystallization of the amorphous precipitate.[2]

    • Ion Exchange Method:

      • Refluxing: Refluxing the this compound sample can enhance the degree of crystallinity.

  • Washing Procedure: The choice of solvent for washing the final product can impact its crystallinity.

    • Washing the hydrolysis product with ethanol has been observed to result in an amorphous product.[3]

    • Washing with distilled water may yield a product that is amorphous but contains some crystalline Sb₂O₅·4H₂O.[3]

  • Drying Method: Rapid or high-temperature drying can sometimes lead to the formation of an amorphous or glassy material. Air-drying at room temperature is a more gentle method that can help preserve crystallinity.

Issue 2: The yield of crystalline this compound is low.

Cause: Low yields can result from incomplete precipitation or loss of product during washing and isolation.

Troubleshooting Steps:

  • Optimize Precipitation pH: Ensure the pH of the solution is optimized for complete precipitation of this compound.

  • Centrifugation for Recovery: Due to the fine nature of the precipitate, filtration can be challenging and may lead to product loss. Using a high-speed centrifuge (e.g., ~10,000 rpm) can be a more effective method for separating the product from the supernatant, especially for washing steps.[4]

Experimental Protocols

Method 1: Synthesis via Hydrolysis of Antimony Pentachloride

This method, adapted from the work of Abe and Ito, focuses on the controlled hydrolysis of antimony pentachloride to favor the formation of crystalline this compound.[1][2][4]

Materials:

  • Antimony pentachloride (SbCl₅)

  • Distilled water

Procedure:

  • Preparation of Concentrated Antimony Pentachloride Solution: Carefully and slowly add liquid antimony pentachloride to an equal volume of cold distilled water with stirring. This step should be performed in a fume hood with appropriate personal protective equipment due to the corrosive nature of SbCl₅.

  • Hydrolysis: In a larger vessel, place a significant volume of distilled water (e.g., 1 liter). While stirring, add the concentrated antimony pentachloride solution (e.g., 30 ml) to initiate hydrolysis. This will result in the formation of a precipitate and a dilute hydrochloric acid solution (approximately 0.5 N).

  • Aging: Maintain the reaction mixture at a constant temperature (e.g., 30°C) and allow the precipitate to age in the mother liquor for an extended period (e.g., 5 days or more). This aging step is critical for the transformation of the initially amorphous precipitate into a crystalline form.

  • Isolation and Washing:

    • Separate the precipitate from the mother liquor. Due to the potential for the precipitate to be peptized or form a colloid, centrifugation at high speed (e.g., 10,000 rpm) is recommended over filtration.[4]

    • Wash the precipitate multiple times with cold distilled water, using centrifugation to separate the solid after each wash, until the supernatant is free of chloride ions.

  • Drying: Dry the resulting crystalline this compound at room temperature, for instance, with the aid of a fan, to obtain a granular material suitable for use.

Method 2: Synthesis via Ion Exchange

This method involves the use of a cation exchange resin to produce this compound.

Materials:

  • Potassium pyroantimonate (K[Sb(OH)₆])

  • Strong acid cation exchange resin (H⁺ form)

  • Distilled water

Procedure:

  • Prepare a solution of potassium pyroantimonate in distilled water.

  • Pack a chromatography column with a strong acid cation exchange resin in the H⁺ form.

  • Pass the potassium pyroantimonate solution through the column. The K⁺ ions will be exchanged for H⁺ ions on the resin, resulting in the formation of this compound in the eluent.

  • Collect the eluent containing the this compound.

  • To potentially enhance crystallinity , the collected solution can be concentrated and the resulting this compound refluxed.

  • Isolate and dry the crystalline this compound product.

Data Presentation

Table 1: Influence of Synthesis Parameters on the Crystallinity of this compound (via Hydrolysis of SbCl₅)

ParameterConditionEffect on CrystallinityReference
Acid Concentration Decreasing concentration in mother liquorPromotes transformation from amorphous to crystalline[3]
Aging Time Increasing duration (e.g., up to 5 days)Favors the formation of the crystalline phase[1][3]
Aging Temperature Increasing temperature (0-80°C)Facilitates crystallization of the amorphous precipitate[2]
Washing Solvent EthanolResults in an amorphous product[3]
Washing Solvent Distilled WaterCan produce a partially crystalline product[3]

Visualizations

experimental_workflow_hydrolysis Experimental Workflow: Hydrolysis of SbCl₅ start Start prep_sbcl5 Prepare Concentrated SbCl₅ Solution start->prep_sbcl5 hydrolysis Hydrolyze in Distilled Water prep_sbcl5->hydrolysis aging Age Precipitate in Mother Liquor hydrolysis->aging separation Separate Precipitate (Centrifugation) aging->separation washing Wash with Distilled Water separation->washing drying Dry at Room Temperature washing->drying end Crystalline This compound drying->end

Caption: Workflow for the synthesis of crystalline this compound via hydrolysis.

logical_relationship_crystallinity Factors Influencing Crystallinity cluster_conditions Synthesis Conditions cluster_washing Washing Solvent crystalline Crystalline this compound amorphous Amorphous this compound low_acid Low Acid Concentration low_acid->crystalline long_aging Long Aging Time long_aging->crystalline high_temp Increased Aging Temperature high_temp->crystalline reflux Refluxing (Ion Exchange) reflux->crystalline water_wash Distilled Water water_wash->crystalline partially ethanol_wash Ethanol ethanol_wash->amorphous

References

Technical Support Center: Optimizing the Ion Exchange Capacity of Antimonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to optimize the ion exchange capacity (IEC) of antimonic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an ion exchanger?

This compound (often denoted as Sb₂O₅·nH₂O or H₃O⁺SbO₃) is an inorganic ion exchanger known for its high selectivity for certain cations, particularly in acidic solutions.[1][2] Its rigid three-dimensional structure allows it to selectively adsorb ions like Na⁺ and Sr²⁺, making it valuable for applications such as the removal of radionuclides from nuclear waste and in neutron activation analysis.[1] Unlike organic resins, it exhibits high thermal and radiation stability.[1]

Q2: What is Ion Exchange Capacity (IEC) and how is it defined?

Ion Exchange Capacity (IEC) is the quantitative measure of an ion exchanger's ability to capture and exchange ions. It is defined as the total number of exchangeable ions per unit of material. IEC is typically expressed in milliequivalents per gram (meq/g) of dry material or per volume of the exchanger bed (meq/mL).[3][4] The operating capacity, which is the actual performance achieved under specific experimental conditions, is often lower than the total capacity.[4]

Q3: What are the primary factors that influence the ion exchange capacity of this compound?

The IEC of this compound is not an intrinsic constant but is highly dependent on its preparation and treatment. Key factors include:

  • Method of Preparation: The synthesis route, such as hydrolysis of antimony pentachloride or oxidation with hydrogen peroxide, determines the initial properties of the material.[1][5]

  • Crystallinity: The physical form—crystalline, amorphous, or glassy—plays a crucial role. Crystalline this compound is the preferred insoluble form for ion exchange applications.[5][6] Procedures like refluxing during synthesis can enhance crystallinity and slightly improve IEC.[1][7]

  • Thermal Treatment: Heating the material can significantly alter its capacity. Heating up to 200°C has been shown to increase IEC, while further heating to 400°C causes a sharp decrease.[1][7]

  • Surface Hydroxyl Groups: The ion exchange mechanism relies on surface hydroxyl (-OH) groups. The density of these active sites is critical for capacity.[7]

Q4: How does thermal treatment specifically affect the ion exchange capacity?

Thermal treatment has a dual effect. Mild heating (up to 200°C) can increase the IEC, possibly by enhancing crystallinity or activating surface sites.[1][7] However, excessive heating (e.g., to 400°C) leads to the irreversible elimination of surface hydroxyl groups, which are the primary active sites for ion exchange. This loss of functional groups results in a significant and permanent reduction in capacity.[1][7]

Troubleshooting Guide

Q5: I have synthesized this compound, but it shows very low ion exchange capacity. What are the possible causes?

Low IEC in freshly synthesized this compound can stem from several issues during preparation. Use the following logical workflow to diagnose the problem.

G start Low Ion Exchange Capacity Detected check_form Is the material in the correct physical form? (Crystalline vs. Amorphous/Glassy) start->check_form check_hydrolysis Was hydrolysis incomplete? (e.g., incorrect pH, temperature) start->check_hydrolysis check_washing Was the precipitate washed properly? (Residual Cl⁻ ions can interfere) start->check_washing check_drying Was the material dried at an appropriate temperature? (e.g., 50°C) start->check_drying sol_form Action: Ensure aging in mother liquor to promote crystallization. Consider refluxing. check_form->sol_form No, material is amorphous sol_hydrolysis Action: Optimize synthesis parameters (temp, time, pH). Follow established protocols. check_hydrolysis->sol_hydrolysis Yes/Unsure sol_washing Action: Wash with hot deionized water until free of chloride ions (test with AgNO₃). check_washing->sol_washing Yes/Unsure check_heating Was the material overheated? (e.g., heated to 400°C or higher) check_drying->check_heating sol_drying Action: Dry at a mild temperature (e.g., 50°C) to preserve structure. check_drying->sol_drying No sol_heating Action: If thermal activation is desired, heat carefully to ~200°C. Avoid temperatures approaching 400°C. check_heating->sol_heating Yes

Caption: Troubleshooting workflow for low ion exchange capacity.

Q6: My column is showing poor performance (channeling, high backpressure) during experiments. How can I fix this?

These are common hydraulic issues in column-based ion exchange.[8]

  • Channeling: This occurs when liquid carves preferential paths through the resin bed, leading to inefficient contact and premature breakthrough. It can be caused by improper packing, air bubbles, or fouling.

    • Solution: Repack the column carefully, ensuring a uniform bed. Backwash the resin bed before use to remove fine particles and ensure proper settling.[8] Degas all solutions to prevent air bubbles.

  • High Backpressure: This is often caused by the accumulation of fine particles, microbial growth, or resin swelling.

    • Solution: Ensure proper pre-filtration of your samples. Regularly backwash the column to remove accumulated solids.[9] If microbial fouling is suspected, sanitize the system according to standard protocols.

Q7: How can I regenerate this compound for reuse?

Since this compound is a cation exchanger typically used in the H⁺ form, regeneration involves stripping the bound cations and replacing them with protons.

  • Procedure: Pass a strong acid (e.g., 1-2 M nitric acid or hydrochloric acid) through the column.[10][11] The volume of acid required will depend on the capacity of the resin and the amount of ions exchanged.

  • Rinsing: After the acid wash, rinse the column thoroughly with deionized water until the effluent pH returns to that of the rinse water. This step is crucial to remove excess acid, which could interfere with subsequent experiments.

Quantitative Data Summary

The preparation method and subsequent treatment significantly impact the ion exchange capacity of this compound. The table below summarizes key findings from referenced studies.

Sample TypePreparation / TreatmentTarget IonReported CapacityReference
Hydrolyzed (H-SbA)Dried at 50°CNa⁺Lower than R-SbA[1][7]
Refluxed (R-SbA)Refluxed for 8h, Dried at 50°CNa⁺Higher than H-SbA[1][7]
H-SbA & R-SbAHeated to 200°CNa⁺Increased Capacity[1][7]
H-SbA & R-SbAHeated to 400°CNa⁺Appreciably Decreased[1][7]
Polythis compound (PAA)Oxidation of SbCl₃Sr²⁺42 mg/g (in 0.1 M HNO₃)[1]
Polythis compound (PAA)Oxidation of SbCl₃UO₂²⁺27.7 mg/g[1]

Experimental Protocols

Protocol 1: Synthesis of Crystalline this compound (Refluxed Method)

This protocol is adapted from methods described in the literature to produce crystalline this compound with enhanced ion exchange properties.[1][7]

G start Start: Synthesis Protocol step1 1. Hydrolysis Hydrolyze SbCl₅ with hot water (~70°C) to form a white precipitate. start->step1 step2 2. Refluxing Keep the precipitate in contact with the supernatant and reflux for ~8 hours at ~60°C. step1->step2 Enhances crystallinity step3 3. Aging Allow the mixture to settle and age for an additional 16 hours at ~60°C. step2->step3 step4 4. Filtration & Washing Filter the precipitate. Wash with hot, then cold, deionized water until the washings are free of Cl⁻ ions. step3->step4 Crucial for purity step5 5. Drying Dry the final product in an oven at a controlled temperature, e.g., 50°C. step4->step5 step6 6. Grinding & Sieving Grind the dried product and sieve to the desired mesh size (e.g., 100-200 mesh). step5->step6 end End: Crystalline this compound (R-SbA) Ready step6->end

Caption: Experimental workflow for this compound synthesis.

Protocol 2: Determination of Total Ion Exchange Capacity (Batch Method)

This protocol outlines a standard batch titration method to determine the total IEC of the prepared this compound.

  • Preparation: Accurately weigh about 0.1 g of the dried this compound (in H⁺ form) and place it into a 250 mL Erlenmeyer flask.

  • Equilibration: Add 100 mL of a standard salt solution (e.g., 0.1 M NaCl) to the flask. The Na⁺ ions will exchange with the H⁺ ions on the this compound.

  • Shaking: Seal the flask and shake it using an electric shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the solid this compound from the solution by filtration or centrifugation.

  • Titration: Take a known volume (e.g., 25 mL) of the supernatant liquid. Titrate the liberated H⁺ ions in the solution with a standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M) using a suitable indicator like phenolphthalein.

  • Calculation: The ion exchange capacity in meq/g is calculated using the following formula:

    IEC (meq/g) = (V_NaOH × M_NaOH × Total_Volume_Solution) / (Aliquot_Volume × Weight_Sample)

    Where:

    • V_NaOH is the volume of NaOH used for titration (in mL).

    • M_NaOH is the molarity of the NaOH solution (in mol/L or meq/mL).

    • Total_Volume_Solution is the initial volume of the salt solution (100 mL).

    • Aliquot_Volume is the volume of supernatant titrated (25 mL).

    • Weight_Sample is the initial weight of the dry this compound (in g).

References

Technical Support Center: Preventing Agglomeration of Antimonic Acid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the agglomeration of antimonic acid nanoparticles during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound nanoparticle agglomeration?

A1: this compound nanoparticles possess a high surface area-to-volume ratio, leading to high surface energy. To minimize this energy, nanoparticles tend to agglomerate. The primary driving forces for agglomeration are van der Waals forces. Additionally, factors such as pH, the presence of electrolytes, and the absence of appropriate surface stabilization can significantly contribute to particle aggregation.

Q2: How does pH influence the stability of this compound nanoparticle dispersions?

A2: The pH of the dispersion medium plays a critical role in the stability of this compound nanoparticles by altering their surface charge. The stability of a colloidal suspension is often highest when the magnitude of the zeta potential is high (typically > ±30 mV), leading to strong electrostatic repulsion between particles. Conversely, when the pH of the suspension is near the isoelectric point (IEP) of the nanoparticles, the surface charge is close to zero, minimizing electrostatic repulsion and leading to rapid agglomeration. For antimony-based nanoparticles, the IEP can vary, but it is a critical parameter to determine for your specific system to maintain a pH that ensures high surface charge and stability.

Q3: What is the role of electrolytes in the agglomeration of this compound nanoparticles?

A3: Electrolytes in the dispersion medium can screen the surface charges on the nanoparticles, which reduces the electrostatic repulsion between them.[1] This effect is more pronounced at higher electrolyte concentrations. The compression of the electrical double layer surrounding the nanoparticles allows the attractive van der Waals forces to dominate, leading to agglomeration. Therefore, it is crucial to control the ionic strength of the medium during experiments.

Q4: What are the most effective methods to prevent the agglomeration of this compound nanoparticles?

A4: The most effective strategies for preventing agglomeration involve surface modification to introduce stabilizing forces that counteract the attractive van der Waals forces. These methods can be broadly categorized into:

  • Electrostatic Stabilization: This involves modifying the surface to create a significant surface charge, leading to strong electrostatic repulsion between particles. This is highly dependent on the pH and ionic strength of the medium.

  • Steric Stabilization: This involves coating the nanoparticles with polymers or large molecules. These coatings create a physical barrier that prevents the nanoparticles from getting close enough to agglomerate.

  • Electrosteric Stabilization: This method combines both electrostatic and steric stabilization mechanisms by using charged polymers or surfactants.

  • Core-Shell Encapsulation: A robust method involves creating a physical shell of an inert material, such as silica (SiO2), around the this compound nanoparticle core.[2][3][4] This provides a permanent barrier against agglomeration.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Visible precipitation or cloudiness in the nanoparticle dispersion. Nanoparticle agglomeration due to: • pH near the isoelectric point. • High electrolyte concentration. • Insufficient stabilization.• Adjust the pH of the dispersion to a value far from the isoelectric point to maximize surface charge and electrostatic repulsion. • Use deionized water or a low ionic strength buffer for dispersion. • Add a suitable stabilizer (surfactant or polymer) to the dispersion. • Employ sonication to redisperse agglomerates.
Inconsistent results in downstream applications (e.g., drug delivery, catalysis). Agglomeration leading to changes in particle size, surface area, and reactivity.• Ensure consistent and effective dispersion of the nanoparticles before each experiment using a standardized sonication protocol. • Characterize the particle size and zeta potential of the dispersion before use to confirm stability. • Consider surface modification, such as silica coating, for long-term stability.
Difficulty in redispersing dried this compound nanoparticles. Formation of hard agglomerates due to strong interparticle bonds formed during drying.• Avoid complete drying of the nanoparticles if possible. Store them as a concentrated dispersion. • If redispersion from a powder is necessary, use a high-energy method like probe sonication in a suitable solvent containing a stabilizer. • Pre-wetting the powder with a small amount of a wetting agent (e.g., ethanol) before adding the bulk solvent can aid in dispersion.

Experimental Protocols

Protocol 1: General Dispersion of this compound Nanoparticles using Sonication

This protocol describes a general method for dispersing this compound nanoparticle powder in an aqueous medium.

Materials:

  • This compound nanoparticle powder

  • Deionized water or buffer of choice

  • Surfactant or polymer stabilizer (optional)

  • Probe sonicator or ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound nanoparticle powder.

  • In a separate vial, prepare the dispersion medium (e.g., deionized water). If using a stabilizer, dissolve it in the medium at the desired concentration.

  • Add a small amount of the dispersion medium to the nanoparticle powder to create a paste. This pre-wetting step helps to break up initial clumps.

  • Gradually add the remaining dispersion medium to the paste while vortexing or stirring to create a slurry.

  • Place the vial containing the slurry in an ice bath to dissipate heat generated during sonication.

  • Insert the probe of the sonicator into the slurry, ensuring the tip is submerged but not touching the bottom or sides of the vial.

  • Sonicate the dispersion in pulsed mode (e.g., 10 seconds on, 10 seconds off) for a total of 5-15 minutes. The optimal sonication time and power should be determined experimentally.

  • After sonication, visually inspect the dispersion for any visible aggregates.

  • Characterize the hydrodynamic diameter and zeta potential of the dispersed nanoparticles using Dynamic Light Scattering (DLS) to confirm the quality of the dispersion.

Protocol 2: Surface Modification of Polythis compound (PAA) Nanoparticles with a Silica Shell

This protocol is adapted from methodologies for creating core-shell PAA@SiO2 nanoparticles to enhance stability.[3][4]

Materials:

  • Polythis compound (PAA) nanoparticle suspension

  • Sodium silicate solution (e.g., 5%)

  • Hydrochloric acid (HCl) solution for pH adjustment and conversion to H-form

  • Deionized water

  • Centrifuge

Procedure:

  • Formation of the Silica Shell (Na-form):

    • To a suspension of pre-formed PAA nanoparticles, add a 5% sodium silicate solution under vigorous stirring. The amount of sodium silicate solution will depend on the desired shell thickness and should be optimized.

    • Allow the reaction to proceed for a set amount of time (e.g., 1-2 hours) to allow for the hydrolysis and condensation of silicate onto the PAA surface.

  • Conversion to H-form:

    • After the formation of the silica shell, the surface-modified PAA particles (in their sodium form) are converted to the hydrogen form.

    • This is achieved by repeatedly treating the aqueous suspension of the nanoparticles with a dilute hydrochloric acid solution.

    • After each acid treatment, the nanoparticles are separated by centrifugation and redispersed in deionized water. This process is repeated until the supernatant is free of chloride ions (as tested with silver nitrate solution).

  • Final Dispersion and Characterization:

    • After the final washing step, the PAA@SiO2 nanoparticles are dispersed in deionized water.

    • Characterize the resulting core-shell nanoparticles using Transmission Electron Microscopy (TEM) to confirm the presence and uniformity of the silica shell and Dynamic Light Scattering (DLS) to measure the hydrodynamic size and zeta potential.

Data Presentation

Table 1: Illustrative Effect of pH on Zeta Potential and Hydrodynamic Diameter of Antimony Sulfide (Sb2S3) Nanoparticles

This data is for antimony sulfide (Sb2S3) nanoparticles and is provided as an illustrative example of the expected trend for antimony-based nanoparticles. The isoelectric point (IEP) is the pH at which the zeta potential is zero, and agglomeration is typically at its maximum.

pHZeta Potential (mV)Hydrodynamic Diameter (nm)Stability
3.0+15.2>1000 (Aggregated)Unstable
4.20.0>2000 (Aggregated)Highly Unstable (IEP)
6.0-25.8250Moderately Stable
8.0-35.1150Stable
10.0-42.5120Very Stable
Table 2: Illustrative Effect of Stabilizer Concentration on the Stability of this compound Nanoparticles

This table provides hypothetical data to illustrate the general effect of a polymeric stabilizer (e.g., PVP) on the stability of this compound nanoparticles in an aqueous dispersion at a pH where the surface charge is minimal.

Stabilizer (PVP) Conc. (w/v %)Zeta Potential (mV)Hydrodynamic Diameter (nm)
0-5.2>1500 (Aggregated)
0.1-12.5800
0.5-18.9350
1.0-25.3180
2.0-28.7150

Visualizations

Agglomeration_Causes cluster_0 Driving Forces for Agglomeration cluster_1 Contributing Factors High_Surface_Energy High Surface Energy Van_der_Waals Van der Waals Forces High_Surface_Energy->Van_der_Waals Agglomeration Agglomeration Van_der_Waals->Agglomeration Primary Cause pH_near_IEP pH near Isoelectric Point (IEP) pH_near_IEP->Agglomeration Reduces Electrostatic Repulsion High_Electrolyte_Conc High Electrolyte Concentration High_Electrolyte_Conc->Agglomeration Screens Surface Charge No_Stabilization Lack of Surface Stabilization No_Stabilization->Agglomeration Allows Particle Contact Antimonic_Acid_NPs This compound Nanoparticles

Caption: Causes of this compound nanoparticle agglomeration.

Stabilization_Workflow cluster_0 Dispersion & Stabilization Process Start Start: Agglomerated Nanoparticle Powder Dispersion Dispersion in Liquid Medium (e.g., Water, Buffer) Start->Dispersion Sonication Sonication (Probe or Bath) Dispersion->Sonication Stabilizer_Addition Add Stabilizer (e.g., Surfactant, Polymer) Sonication->Stabilizer_Addition For Steric/Electrosteric Stabilization Surface_Modification Surface Modification (e.g., Silica Coating) Sonication->Surface_Modification For Core-Shell Stabilization Characterization Characterization (DLS, TEM) Stabilizer_Addition->Characterization Surface_Modification->Characterization Stable_Dispersion Stable Nanoparticle Dispersion Characterization->Stable_Dispersion

Caption: Workflow for preparing a stable nanoparticle dispersion.

Troubleshooting_Logic Problem Observe Agglomeration (e.g., Precipitation, High DLS reading) Check_pH Is pH far from IEP? Problem->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Electrolytes Is ionic strength low? Check_pH->Check_Electrolytes Yes Adjust_pH->Check_Electrolytes Reduce_Electrolytes Use DI water or low-salt buffer Check_Electrolytes->Reduce_Electrolytes No Check_Stabilizer Is a stabilizer present? Check_Electrolytes->Check_Stabilizer Yes Reduce_Electrolytes->Check_Stabilizer Add_Stabilizer Add appropriate stabilizer Check_Stabilizer->Add_Stabilizer No Consider_Coating For long-term stability, consider surface coating Check_Stabilizer->Consider_Coating Yes Add_Stabilizer->Consider_Coating Solution Stable Dispersion Consider_Coating->Solution

Caption: Troubleshooting decision tree for nanoparticle agglomeration.

References

Technical Support Center: Regeneration of Spent Antimonic Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and regenerating spent antimonic acid catalysts. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems associated with the deactivation of this compound catalysts.

IssuePotential Cause(s)Diagnostic StepsProposed Solutions
Gradual Decrease in Catalytic Activity Coking/Fouling: Deposition of carbonaceous materials or heavy byproducts on the catalyst surface, blocking active sites.- Thermogravimetric Analysis (TGA): Observe for significant weight loss upon heating in an oxidizing atmosphere. - Surface Area and Porosity Analysis (BET): A reduction in surface area and pore volume compared to the fresh catalyst is indicative of pore blockage.- Controlled Calcination: Carefully burn off carbon deposits in a controlled air or oxygen/inert gas stream (see Protocol 1). - Solvent Washing: Wash the catalyst with an appropriate organic solvent to remove soluble organic residues.
Poisoning: Strong chemisorption of impurities (e.g., sulfur, nitrogen compounds) from the feedstock onto the catalyst's acid sites.- Elemental Analysis (e.g., X-ray Photoelectron Spectroscopy - XPS, Energy-Dispersive X-ray Spectroscopy - EDX): Identify the presence of potential poisons on the catalyst surface.- Feedstock Purification: Implement a purification step for the reactants and solvents, such as passing them through a guard bed. - Acid/Base Washing: A dilute acid or base wash may remove certain poisons, but this should be approached with caution to avoid damaging the catalyst.
Sudden and Severe Loss of Activity Acute Poisoning: Introduction of a high concentration of a potent catalyst poison into the reaction system.- Analysis of Feedstock: Test the reactants and solvents for contaminants that may have been introduced accidentally.- Identify and Eliminate the Source of Poison: A thorough review of the experimental setup and reagents is necessary. - Regeneration may be difficult and require harsh conditions.
Thermal Degradation/Sintering: Exposure of the catalyst to temperatures exceeding its thermal stability, leading to an irreversible loss of surface area and active sites.- X-ray Diffraction (XRD): Compare the diffraction pattern of the spent catalyst to a fresh sample to detect changes in crystallinity and crystallite size. - Transmission Electron Microscopy (TEM): Visually inspect for changes in particle size and morphology.- Optimize Reaction Temperature: Ensure the reaction is carried out below the catalyst's maximum operating temperature. - Sintering is generally irreversible, and regeneration is unlikely to restore full activity.
Change in Product Selectivity Partial or Selective Deactivation: Certain types of active sites may be preferentially blocked by poisons or coke, altering the reaction pathway.- Temperature-Programmed Desorption (TPD) with a probe molecule (e.g., NH₃): Characterize the acid site strength and distribution of the fresh, spent, and regenerated catalyst.- Modify Regeneration Protocol: A milder regeneration process may be necessary to preserve the desired active sites. - Adjust Reaction Conditions: A change in temperature or pressure might favor the desired reaction pathway on the partially deactivated catalyst.
Evidence of Antimony in the Product Stream (Leaching) Dissolution of Active Phase: The reaction medium (especially polar solvents) or regeneration chemicals may be dissolving the this compound.- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): Analyze the liquid product stream for traces of antimony.- Solvent Selection: If possible, use less polar solvents to minimize leaching. - Milder Regeneration: Avoid aggressive chemical treatments during regeneration. Leaching is an irreversible form of deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of deactivation for this compound catalysts? A1: For many organic reactions, the most common cause of deactivation is coking, where carbon-rich deposits cover the active sites of the catalyst.

Q2: Can I regenerate my this compound catalyst after any type of deactivation? A2: Regeneration is most successful for deactivation caused by coking and some types of poisoning. Deactivation due to thermal degradation (sintering) or leaching of the active antimony component is generally considered irreversible.

Q3: How do I know what temperature to use for calcination during regeneration? A3: The optimal calcination temperature should be high enough to combust the coke but low enough to avoid thermal damage to the catalyst. This is typically determined through thermal analysis (TGA/DSC) of the spent catalyst. A general starting point for antimony-containing oxide catalysts is in the range of 400-800°C, but this should be optimized for your specific catalyst.

Q4: Will my regenerated catalyst have the same activity as a fresh catalyst? A4: While the goal of regeneration is to restore the initial activity, it is common to see a small decrease in performance after each regeneration cycle. With an optimized regeneration protocol, it is often possible to recover a very high percentage of the initial activity.

Q5: What safety precautions should I take during catalyst regeneration? A5: When performing calcination, ensure proper ventilation as CO and CO₂ will be produced. Handle the spent and regenerated catalyst powders in a fume hood to avoid inhalation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Quantitative Data Summary

Effective regeneration should be monitored by comparing the physicochemical properties and catalytic performance of the fresh, spent, and regenerated catalyst.

Catalyst StateSurface Area (m²/g)Total Acidity (mmol/g)Pore Volume (cm³/g)Catalytic Activity (% Conversion)
Fresh e.g., 125e.g., 0.75e.g., 0.45e.g., 98%
Spent e.g., 60e.g., 0.30e.g., 0.20e.g., 35%
Regenerated e.g., 118e.g., 0.71e.g., 0.42e.g., 95%

Note: The values in this table are for illustrative purposes only and will vary depending on the specific catalyst and reaction.

Experimental Protocols

Protocol 1: General Procedure for Regeneration by Calcination

This protocol is effective for removing coke and some organic foulants.

  • Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Solvent Wash: Wash the recovered catalyst with a non-reactive solvent (e.g., acetone or methanol) to remove residual reactants and products. Dry the catalyst in an oven at 60-80°C.

  • Ammonia Impregnation (Optional, for certain antimony oxide catalysts): For some mixed-metal antimony oxide catalysts, impregnation with a dilute aqueous ammonia solution (e.g., 10 wt%) to the point of incipient wetness prior to calcination can be beneficial.

  • Drying: Dry the catalyst at 120°C for at least 4 hours.

  • Calcination: Place the dried catalyst in a tube furnace.

    • Heat the catalyst to the target temperature (e.g., 550-800°C) under a flow of inert gas (e.g., nitrogen).

    • Once at temperature, gradually introduce a controlled flow of air or a lean oxygen/nitrogen mixture.

    • Maintain these conditions for 3-5 hours.

    • Cool down the furnace to room temperature under an inert gas flow.

  • Characterization: Analyze the regenerated catalyst to confirm the restoration of its properties.

Visualizations

Logical Relationship for Diagnosing Catalyst Deactivation

A Activity Loss Detected B Characterize Spent Catalyst (TGA, BET, XRD, Elemental Analysis) A->B C Coking Indicated? (Weight loss in TGA, decreased surface area) B->C D Poisoning Indicated? (Presence of contaminants) C->D No F Regenerate via Calcination C->F Yes E Sintering Indicated? (XRD changes, severe surface area loss) D->E No G Purify Feedstock / Attempt Chemical Wash D->G Yes E->A No, re-evaluate H Deactivation Likely Irreversible E->H Yes cluster_0 Pre-Regeneration cluster_1 Regeneration cluster_2 Post-Regeneration A Spent Catalyst Recovery B Characterization of Spent Catalyst A->B C Solvent Wash (Optional) B->C D Regeneration Protocol (e.g., Calcination) C->D E Characterization of Regenerated Catalyst D->E F Performance Testing E->F F->A Next Cycle

troubleshooting poor performance of antimonic acid-based sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antimonic acid-based sensors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

FAQs and Troubleshooting Guides

Section 1: Poor Sensor Performance - Low Sensitivity, Instability, and Baseline Issues

Q1: My this compound-based sensor is showing low sensitivity to the target analyte. What are the possible causes and how can I troubleshoot this?

A1: Low sensitivity in this compound-based sensors can stem from several factors, ranging from the material synthesis to the testing environment.

Possible Causes and Troubleshooting Steps:

  • Incomplete Activation of Sensing Material: The proton conductivity of this compound is crucial for its sensing performance, especially for humidity sensing. Ensure the material is properly hydrated. For gas sensing at higher temperatures, ensure the operating temperature is optimal for the surface reactions.

  • Contamination of the Sensor Surface: The sensor surface can be contaminated by dust, oils, or interfering chemical species, which block the active sites.

    • Solution: Handle the sensor in a clean environment. If contamination is suspected, attempt to regenerate the sensor (see Q5).

  • Improper Operating Temperature: The kinetics of surface reactions and the desorption of interfering species are highly temperature-dependent.

    • Solution: Optimize the operating temperature for your specific analyte. This may require systematically testing a range of temperatures to find the highest sensor response.

  • High Humidity (for non-humidity sensing applications): Water molecules can compete with the target analyte for active sites on the sensor surface, leading to reduced sensitivity.

    • Solution: Perform experiments in a controlled humidity environment if possible. Consider using a hydrophobic coating or integrating a micro-heater to reduce water adsorption.

  • Degradation of the Sensing Material: Over time, the this compound material may degrade, leading to a decrease in active sites.

    • Solution: If the sensor has been in use for an extended period or exposed to harsh conditions, the sensing material may need to be replaced.

Q2: The baseline of my sensor is drifting or showing significant noise. What should I do?

A2: Baseline drift and noise are common issues that can often be resolved by systematically checking your experimental setup.

Troubleshooting Baseline Drift and Noise:

  • Check for Leaks: In a gas sensing setup, leaks in the gas lines can cause fluctuations in the analyte concentration, leading to a wandering baseline.

  • Temperature and Flow Rate Fluctuations: Unstable operating temperature or gas flow rate will cause the baseline to drift. Ensure your temperature and mass flow controllers are functioning correctly.

  • Electrical Interference: Nearby electrical equipment can introduce noise. Ensure proper grounding and shielding of your setup.

  • Mobile Phase Issues (for liquid-phase sensing): In liquid-phase applications, an inadequately prepared or contaminated mobile phase can cause drift. Ensure it is properly degassed and prepared with high-purity reagents.

  • Detector Equilibration: Allow sufficient time for the sensor to stabilize after turning on the system or changing experimental conditions. A downward drift is normal during initial equilibration.

  • Contamination Buildup: A continuous upward drift can indicate the accumulation of contaminants on the sensor surface.

Section 2: Selectivity and Response Time Issues

Q3: My sensor is responding to interfering gases/ions. How can I improve its selectivity?

A3: Improving selectivity is a key challenge in sensor development. Here are several strategies:

  • Optimize Operating Temperature: Different gases have optimal detection temperatures. By adjusting the temperature, you can enhance the response to your target analyte while minimizing the response to interfering gases.

  • Use of Composite Materials: Incorporating polymers or other metal oxides with this compound can create a composite material with enhanced selectivity. For example, a polymer matrix can act as a selective membrane.

  • Surface Functionalization: Modifying the sensor surface with selective functional groups can increase its affinity for the target analyte.

  • Sensor Array with Pattern Recognition: Using an array of sensors with different sensing characteristics combined with pattern recognition algorithms can help to distinguish between different analytes in a mixture.

Q4: The response and recovery times of my sensor are very slow. How can I improve this?

A4: Slow response and recovery times are often related to the kinetics of analyte interaction with the sensor surface.

Improving Response and Recovery Times:

  • Increase Operating Temperature: Higher temperatures generally lead to faster reaction kinetics and quicker desorption of the analyte and reaction byproducts, thus speeding up both response and recovery. However, be mindful that excessively high temperatures can decrease sensitivity.

  • UV Light Assistance: For some metal oxide sensors, UV irradiation can accelerate the desorption of analytes and promote recovery to the baseline.

  • Material Morphology: The porosity and surface area of the sensing material play a crucial role. A more porous structure allows for faster diffusion of the analyte to the active sites.

  • Reduce Sensing Film Thickness: A thinner sensing layer can reduce the diffusion path length for the analyte, leading to a faster response.

Section 3: Sensor Fabrication and Regeneration

Q5: Can I regenerate a poorly performing this compound-based sensor?

A5: In some cases, regeneration is possible, especially if the poor performance is due to surface contamination or dehydration.

Regeneration Protocols:

  • Thermal Annealing: For sensors used in gas detection, heating the sensor in clean air or an inert atmosphere at a moderate temperature (e.g., 100-200°C) for a period of time can help to desorb contaminants from the surface.

  • Rehydration: For sensors that rely on proton conductivity and may have dehydrated, exposure to a humid environment can help restore performance.

  • Solvent Washing (for ion-selective electrodes): If the sensor is an ion-selective electrode, gently rinsing the membrane with a suitable solvent may remove contaminants. Always consult the manufacturer's instructions before using solvents.

  • Electrochemical Cleaning: For electrochemical sensors, applying a specific potential in a clean electrolyte can sometimes clean the electrode surface.

Q6: I am fabricating a new sensor. What are the key considerations for the this compound sensing layer?

A6: The quality of the sensing layer is critical for sensor performance.

Key Fabrication Considerations:

  • Purity of Precursors: Start with high-purity antimony precursors to synthesize the this compound.

  • Control of Morphology: The synthesis method should be chosen to produce a material with high surface area and porosity. Nanoparticles or nanostructured films are often preferred.

  • Film Deposition Technique: The method used to deposit the sensing layer (e.g., screen printing, drop casting, spin coating) will affect its thickness, uniformity, and adhesion to the substrate. Screen printing is a common method for mass production.

  • Use of Binders: For thick-film sensors, a binder is often mixed with the this compound powder to improve the mechanical stability of the sensing layer. The amount and type of binder can influence the sensor's electrical properties and sensitivity.

  • Characterization: After fabrication, it is essential to characterize the sensing material using techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) to confirm its morphology and crystal structure.

Quantitative Data Summary

The performance of this compound-based sensors can vary significantly depending on the target analyte, sensor fabrication, and operating conditions. The following tables provide a summary of typical performance characteristics for this compound and other comparable metal oxide-based gas sensors.

Table 1: Performance Characteristics of this compound-Based Humidity Sensors

Sensing MaterialBinder Content (wt. %)Operating TemperatureRelative Humidity (RH) RangeResponse/Recovery TimeReference
Polythis compound (PAA)10% PVAAmbient10-90%Not specified[1]
Polythis compound (PAA)20% PVAAmbient10-90%Not specified[1]

Table 2: Performance Comparison of Metal Oxide-Based NO₂ Gas Sensors

Sensing MaterialOperating Temperature (°C)Analyte Concentration (ppm)Response Time (s)Recovery Time (s)Reference
Sb₂Se₃ Nanoflakes25100~20>200[1]
Sb₂Se₃ Nanoflakes140100~15~100[1]
SnO₂Room Temperature2184432[1]
Pt-loaded nanoporous GaN20010022170[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Sensing Material

This protocol describes a general method for the synthesis of this compound via the hydrolysis of an antimony precursor.

Materials:

  • Antimony(III) chloride (SbCl₃)

  • Deionized water

  • Ethanol

  • Ammonia solution (NH₄OH)

Procedure:

  • Dissolve SbCl₃ in ethanol to form a clear solution.

  • Slowly add deionized water to the SbCl₃ solution under vigorous stirring to induce hydrolysis. A white precipitate of antimony oxychloride will form.

  • Continue stirring for several hours to ensure complete hydrolysis.

  • Add ammonia solution dropwise to the suspension to neutralize the hydrochloric acid formed during hydrolysis and to precipitate hydrated antimony oxide.

  • Filter the precipitate and wash it thoroughly with deionized water to remove any remaining chloride ions.

  • Dry the precipitate in an oven at a controlled temperature (e.g., 80-100°C) to obtain this compound powder.

  • The resulting powder can be further processed, for example, by grinding and mixing with a binder for screen printing.

Protocol 2: Fabrication of a Screen-Printed this compound Gas Sensor

This protocol outlines the steps for fabricating a thick-film gas sensor using screen-printing technology.

Materials:

  • This compound powder (synthesized as per Protocol 1)

  • Organic binder (e.g., ethyl cellulose) and solvent (e.g., terpineol) to form a paste

  • Alumina substrate with pre-printed electrodes (e.g., gold or platinum)

  • Screen printer

Procedure:

  • Prepare a paste by mixing the this compound powder with the organic binder and solvent in appropriate proportions. The viscosity of the paste should be optimized for screen printing.

  • Place the alumina substrate with the electrodes on the screen printer.

  • Align the screen with the desired pattern over the substrate.

  • Apply the this compound paste onto the screen and use a squeegee to print the paste onto the substrate, covering the electrode area.

  • Dry the printed sensor at a low temperature (e.g., 100-150°C) to evaporate the solvent.

  • Calcine the sensor at a higher temperature (e.g., 400-600°C) to burn out the organic binder and form a porous, stable sensing film.

  • Solder lead wires to the contact pads of the electrodes for electrical measurements.

Protocol 3: Gas Sensor Calibration

This protocol provides a general procedure for calibrating a gas sensor.

Materials:

  • Gas sensor to be calibrated

  • Gas delivery system with mass flow controllers

  • Certified standard gas of the target analyte

  • Zero gas (e.g., clean, dry air or nitrogen)

  • Sealed test chamber

Procedure:

  • Place the sensor in the test chamber and connect it to the measurement electronics.

  • Purge the chamber with the zero gas until the sensor output stabilizes. This reading corresponds to the baseline.

  • Introduce a known concentration of the target gas into the chamber and allow the sensor response to stabilize. Record the steady-state reading.

  • Repeat step 3 for several different concentrations of the target gas, covering the desired operating range of the sensor.

  • Plot the sensor response versus the analyte concentration to generate a calibration curve.

  • The sensitivity of the sensor can be determined from the slope of the calibration curve.

Visualizations

Troubleshooting Workflow for Low Sensor Sensitivity

low_sensitivity_troubleshooting start Low Sensor Sensitivity Detected check_activation Is the sensing material properly activated/hydrated? start->check_activation check_contamination Is the sensor surface clean? check_activation->check_contamination Yes solution_activation Action: Re-hydrate or activate the material. check_activation->solution_activation No check_temp Is the operating temperature optimized? check_contamination->check_temp Yes solution_contamination Action: Clean or regenerate the sensor. check_contamination->solution_contamination No check_humidity Is humidity interfering with the measurement? check_temp->check_humidity Yes solution_temp Action: Optimize operating temperature. check_temp->solution_temp No check_degradation Is the sensor old or degraded? check_humidity->check_degradation Yes solution_humidity Action: Control humidity or apply hydrophobic coating. check_humidity->solution_humidity No solution_degradation Action: Replace the sensor. check_degradation->solution_degradation Yes

Caption: Troubleshooting workflow for low sensor sensitivity.

Sensing Mechanism for Proton-Conducting Humidity Sensor

humidity_sensing_mechanism cluster_sensor This compound Surface H_plus Protons (H⁺) proton_hopping Grotthuss Mechanism (Proton Hopping) H_plus->proton_hopping sensor_surface Active Sites H2O_in Water Molecules (H₂O) in Ambient Air adsorption Physisorption of H₂O H2O_in->adsorption dissociation Dissociation into H⁺ and OH⁻ adsorption->dissociation On surface dissociation->H_plus conductivity_change Increased Proton Conductivity proton_hopping->conductivity_change signal Sensor Signal conductivity_change->signal

Caption: Humidity sensing mechanism of this compound.

General Gas Sensing Workflow

gas_sensing_workflow start Start Gas Exposure gas_analyte Target Gas Analyte start->gas_analyte adsorption Adsorption of Gas Molecules gas_analyte->adsorption sensor_surface This compound Sensor Surface surface_reaction Surface Chemical Reaction sensor_surface->surface_reaction adsorption->sensor_surface electron_transfer Change in Charge Carrier Concentration surface_reaction->electron_transfer resistance_change Change in Sensor Resistance electron_transfer->resistance_change signal_out Output Signal resistance_change->signal_out

Caption: General workflow of a chemiresistive gas sensor.

References

Technical Support Center: Controlling the Morphology of Synthesized Antimonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of antimonic acid. Our aim is to help you address common challenges and achieve consistent, controlled morphology in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Question: Why is there significant variation in the particle size of my synthesized this compound?

Answer: Inconsistent particle size is a common issue that can often be traced back to several factors during the synthesis process. The nucleation and growth phases of particle formation are highly sensitive to the reaction conditions.

  • Inhomogeneous Precursor Concentration: A non-uniform concentration of the antimony precursor at the start of the reaction can lead to uncontrolled nucleation, resulting in a wide particle size distribution. Ensure vigorous and consistent stirring throughout the addition of the precursor and during the reaction itself.

  • Temperature Fluctuations: Temperature plays a critical role in the kinetics of both nucleation and particle growth. Even minor fluctuations can affect the rate of these processes, leading to variations in particle size. Use a precisely controlled heating system, such as an oil bath with a PID controller, to maintain a stable temperature.

  • pH Instability: The pH of the reaction medium influences the surface charge of the nanoparticles, which in turn affects their stability and growth.[1][2][3] Unstable pH can lead to cycles of aggregation and redispersion, contributing to a broad size distribution. Utilize a robust buffering system or monitor and adjust the pH in real-time.

Question: My this compound particles are heavily aggregated. How can I prevent this?

Answer: Aggregation occurs when the repulsive forces between particles are not sufficient to overcome their natural attraction (van der Waals forces). Several experimental parameters can be adjusted to mitigate this issue.

  • Suboptimal pH: The surface charge of this compound particles is highly dependent on the pH of the solution. At the isoelectric point, the net surface charge is zero, leading to massive aggregation. Adjusting the pH away from this point will increase electrostatic repulsion between particles. For many metal oxide nanoparticles, a more basic pH (e.g., pH 8-9) can lead to smaller, more stable particles.[1]

  • High Precursor Concentration: High concentrations of reactants can lead to a very high nucleation rate, producing a large number of small primary particles that are prone to aggregation.[4][5] Consider reducing the initial concentration of your antimony precursor.

  • Insufficient Capping Agent/Stabilizer: In some synthesis routes, a capping agent or stabilizer can be used to prevent aggregation. These molecules adsorb to the surface of the nanoparticles and provide steric hindrance. If you are using a stabilizer, ensure its concentration is optimal.

Question: The synthesized this compound is amorphous. How can I improve its crystallinity?

Answer: The crystallinity of this compound is influenced by the synthesis conditions, particularly those that allow for sufficient time and energy for the atoms to arrange into an ordered lattice.

  • Insufficient Aging Time: The transformation from an amorphous to a crystalline phase often requires a period of aging in the mother liquor.[6] Increasing the aging time can promote the growth of crystalline domains.

  • Low Reaction Temperature: Higher temperatures provide the necessary activation energy for crystallization. If your synthesis is conducted at a low temperature, consider increasing it. Hydrothermal synthesis, for example, utilizes elevated temperatures and pressures to produce highly crystalline nanoparticles.[7][8]

  • High Acid Concentration: For the hydrolysis of antimony pentachloride, higher acid concentrations have been shown to favor the formation of the crystalline phase.[9]

Quantitative Data Summary

The following table summarizes the general effects of key experimental parameters on the morphology of synthesized this compound nanoparticles. The specific outcomes can vary depending on the exact synthesis method and other interacting factors.

ParameterEffect on Particle SizeEffect on Morphology and CrystallinityNotes
Precursor Concentration Higher concentration generally leads to smaller initial particles but can increase aggregation, resulting in larger final agglomerates.[4][5]High concentrations can sometimes lead to more irregular shapes and may favor amorphous structures due to rapid precipitation.Finding an optimal concentration is key to balancing nucleation and growth for uniform particles.
pH Particle size is often minimized at a pH that maximizes surface charge and colloidal stability (typically basic conditions for metal oxides).[1][2][3]Can influence the crystal phase and shape. Extreme pH values may lead to dissolution or the formation of different species.The isoelectric point should be avoided to prevent aggregation.
Temperature Higher temperatures can increase the growth rate, leading to larger crystalline particles.[7][8]Promotes crystallinity by providing the necessary energy for atomic arrangement. Can also influence the final particle shape.In hydrothermal synthesis, temperature is a critical parameter for controlling both size and crystallinity.
Aging Time Longer aging times can lead to particle growth (Ostwald ripening) and an increase in average particle size.Generally improves crystallinity as it allows for slow, ordered growth and the dissolution of smaller, less stable amorphous particles.[6]The effect of aging is often coupled with the reaction temperature.
Stirring Rate Affects the homogeneity of the reaction mixture. A high, consistent stirring rate can lead to a narrower particle size distribution.Ensures uniform growth conditions, which can lead to more regular particle shapes.Inadequate stirring is a common cause of batch-to-batch variability.

Experimental Protocols

Method 1: Hydrolysis of Antimony Pentachloride

This method is a common route for producing this compound. The properties of the final product are sensitive to the reaction conditions.

  • Preparation of Precursor Solution: Prepare a solution of antimony pentachloride (SbCl₅) in a suitable acidic medium (e.g., hydrochloric acid) to prevent premature hydrolysis. The concentration of both SbCl₅ and the acid are critical parameters.

  • Hydrolysis: Add the precursor solution dropwise to a vigorously stirred aqueous solution. The temperature of the aqueous solution should be carefully controlled. The amount of water used for hydrolysis influences the hydrolysis rate.[6]

  • Aging: After the addition is complete, allow the resulting suspension to age for a specific period (e.g., 5 days) at a controlled temperature. Longer aging times and higher acid concentrations in the mother liquor tend to favor the formation of crystalline this compound.[6][9]

  • Washing: The precipitate should be thoroughly washed to remove residual ions. Washing with deionized water may result in a product containing some crystalline Sb₂O₅·4H₂O, while washing with ethanol tends to yield an amorphous product.[6]

  • Drying: Dry the final product under controlled conditions (e.g., in an oven at a specific temperature). The drying temperature can also influence the final structure and water content.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing start Prepare SbCl5 Solution in Acidic Medium hydrolysis Controlled Dropwise Addition (Hydrolysis) start->hydrolysis Precursor precursor_sol Vigorously Stirred Aqueous Solution precursor_sol->hydrolysis Reaction Medium aging Aging at Controlled Temperature hydrolysis->aging Suspension washing Washing (Water or Ethanol) aging->washing drying Drying washing->drying characterization Morphological & Structural Characterization (SEM, TEM, XRD) drying->characterization

Caption: Workflow for this compound synthesis via hydrolysis.

troubleshooting_guide Troubleshooting Logic for this compound Morphology cluster_size Particle Size Issues cluster_aggregation Aggregation Issues cluster_crystallinity Crystallinity Issues start Unsatisfactory Morphology inconsistent_size Inconsistent Size? start->inconsistent_size adjust_stirring Improve Stirring Homogeneity inconsistent_size->adjust_stirring Yes aggregated Aggregation? inconsistent_size->aggregated No control_temp Stabilize Reaction Temperature adjust_stirring->control_temp stabilize_ph Buffer or Monitor pH control_temp->stabilize_ph end Desired Morphology Achieved stabilize_ph->end adjust_ph Adjust pH Away from Isoelectric Point aggregated->adjust_ph Yes amorphous Amorphous Product? aggregated->amorphous No lower_conc Lower Precursor Concentration adjust_ph->lower_conc lower_conc->end increase_aging Increase Aging Time amorphous->increase_aging Yes amorphous->end No increase_temp Increase Reaction Temperature increase_aging->increase_temp increase_acid Increase Acid Concentration increase_temp->increase_acid increase_acid->end

References

issues with the long-term stability of antimonic acid in devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term stability of antimonic acid, particularly polythis compound (PAA), in various device applications. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general long-term stability of polythis compound (PAA) in devices?

A1: Polythis compound is known for its high thermal stability and good temporal stability, making it a promising material for applications such as humidity sensors and proton conductors.[1][2][3][4] Studies have shown that PAA-based sensors can exhibit good repeatability and reproducibility in their electrical response over extended periods, in some cases up to a year.[1]

Q2: How do environmental factors like humidity and temperature affect the stability of PAA-based devices?

A2: While PAA has good thermal stability, extreme environmental conditions can influence device performance. High humidity can lead to sensor saturation or hysteresis, where the sensor takes a longer time to respond to changes in moisture levels.[1] Temperature fluctuations can also cause drift in sensor readings.[2][5] The structure of PAA can change with its hydration level, which in turn can affect its properties. However, for devices operating at ambient temperatures, PAA has demonstrated good structural stability.[3]

Q3: What is the role of binders in the stability of PAA-based devices?

A3: Binders are often mixed with PAA to fabricate solid device components and their choice can significantly impact long-term stability. The use of binders like polyvinyl alcohol (PVA) has been shown to enhance the moisture sensitivity and time stability of the electrical response of PAA-based sensors.[3] The binder can influence the porosity of the material, and while some porosity is beneficial for sensitivity, excessive or large pores can contribute to the deterioration of the sensor over time.[3]

Q4: Can the crystallinity of PAA affect its stability?

A4: Yes, the degree of crystallization of PAA can vary depending on its hydration state and aging. As PAA samples are dried and aged, their characteristic crystalline peaks can become more intense and narrower, indicating a more ordered structure which may contribute to stability.[3]

Troubleshooting Guides

Issue 1: Drifting or Inaccurate Readings in a PAA-Based Sensor
  • Symptom: The sensor readings gradually and consistently deviate from the true value over time.

  • Possible Causes:

    • Contamination: The surface of the sensing element may be contaminated by dust, oils, or chemical vapors, which can alter its electrical properties.[1][6]

    • Environmental Changes: The device may not have been properly acclimated to significant changes in temperature or humidity.[2]

    • Material Aging: Natural degradation of the PAA or binder material over time.

  • Troubleshooting Steps:

    • Verify with a Calibrated Standard: Compare the readings of the PAA-based sensor with a recently calibrated reference sensor to confirm the drift.

    • Inspect for Contamination: Visually inspect the sensor element for any visible contaminants.

    • Cleaning Procedure (if applicable and specified by the device manufacturer):

      • For dust, use low-pressure compressed air.

      • For chemical residues, gently wipe with a solvent recommended by the manufacturer (e.g., isopropyl alcohol), avoiding immersion of the sensor.[1]

    • Re-stabilize the Sensor: Place the sensor in a controlled environment with stable temperature and humidity for a period to allow it to equilibrate.

    • Recalibration: If the drift persists after cleaning and stabilization, recalibration of the sensor is necessary.

Issue 2: Slow or Unresponsive Sensor
  • Symptom: The sensor responds very slowly to changes in the environment or fails to respond at all.

  • Possible Causes:

    • Sensor Saturation: Prolonged exposure to very high humidity (>95% RH) can cause the sensor to become saturated.[1]

    • Electrical Issues: Poor power supply, loose connections, or ground loops can lead to erratic or no output.[1]

    • Material Degradation: Significant degradation of the PAA material or delamination from the electrodes.

  • Troubleshooting Steps:

    • Check for Saturation: Move the sensor to a dry environment (e.g., a desiccator with silica gel) and monitor its recovery time. A properly functioning sensor should recover within a reasonable time (e.g., under 10 minutes).[1]

    • Inspect Electrical Connections: Ensure all wiring is secure and the power supply is stable and within the specified voltage range.

    • Perform a Diagnostic Check: If the device has self-diagnostic features, run them to identify any internal faults.

    • Visual Inspection: Examine the sensor for any physical damage, such as cracks or delamination of the sensing film.

Data Presentation

Table 1: Summary of Stability Characteristics of Polythis compound (PAA) Based Materials

ParameterObservationConditionsReference
Thermal Stability High thermal stability. No significant mass loss up to 60 °C. Stable up to 300 °C.Ambient and elevated temperatures[3][4]
Temporal Stability Good time stability of electrical response over 1 year.Ambient temperature and varying humidity[1]
Repeatability & Reproducibility Good repeatability and reproducibility of electrical response.Ambient temperature and varying humidity[1]
Effect of Humidity Increased humidity can enhance proton conductivity. Prolonged high humidity may lead to saturation.Varying Relative Humidity (RH)[1]
Effect of Binder (PVA) Enhances moisture sensitivity and time stability.Ambient temperature[3]
Structural Changes Crystallinity can increase with aging and drying.Over time with varying hydration[3]

Experimental Protocols

Protocol for Accelerated Aging and Long-Term Stability Testing of PAA-Based Devices

This protocol outlines a general procedure for evaluating the long-term stability of PAA-based devices through accelerated aging.

1. Objective: To assess the change in performance characteristics (e.g., sensitivity, response time, conductivity) of a PAA-based device over a simulated period.

2. Materials and Equipment:

  • PAA-based devices to be tested.

  • Calibrated reference sensor.

  • Environmental chamber with temperature and humidity control.

  • Impedance spectrometer.

  • Scanning Electron Microscope (SEM).

  • X-ray Diffractometer (XRD).

  • Fourier-Transform Infrared (FTIR) Spectrometer.

  • Data acquisition system.

3. Methodology:

  • Initial Characterization (t=0):

    • Perform a complete functional characterization of the pristine devices at ambient conditions (e.g., 25°C, 50% RH). This includes measuring the baseline response, sensitivity, and response/recovery times.

    • Conduct material characterization on a subset of devices:

      • Electrochemical Impedance Spectroscopy (EIS): To determine the initial charge transfer resistance and other interfacial properties.

      • SEM: To analyze the surface morphology and microstructure.

      • XRD: To determine the initial crystalline structure.

      • FTIR: To obtain the initial vibrational spectrum of the material.

  • Accelerated Aging:

    • Place the devices in an environmental chamber.

    • Set the accelerated aging conditions. According to the Arrhenius equation, a 10°C increase in temperature roughly doubles the rate of chemical reactions. A common starting point for accelerated aging is 50-60°C with controlled humidity (e.g., 75% RH). Caution: The chosen temperature should not exceed the thermal stability limits of any component of the device.

    • The duration of the test will depend on the desired simulated shelf life. For example, based on some models, aging at 55°C for 6.5 weeks can be equivalent to 1 year at 25°C.

  • Periodic Testing:

    • At predetermined intervals (e.g., weekly), remove a subset of devices from the chamber.

    • Allow the devices to stabilize at ambient conditions.

    • Repeat the full functional and material characterization as performed at t=0.

  • Data Analysis:

    • Plot the change in performance parameters (e.g., % drift in sensitivity) as a function of aging time.

    • Compare the SEM, XRD, and FTIR data from aged samples to the initial data to identify any structural or chemical changes in the PAA material. For example, FTIR can be used to track changes in hydroxyl and carbonyl groups, which can be indicative of degradation.

    • Analyze the EIS data to understand changes in the electrochemical interface, which can correlate with performance degradation.

4. Real-Time Aging (for validation):

  • Concurrently, store a control group of devices under normal storage conditions (e.g., 25°C, 50% RH).

  • Test these devices at longer intervals (e.g., every 6 months) to validate the predictions of the accelerated aging study.

Visualizations

cluster_environmental_factors Environmental Stressors cluster_degradation_mechanisms Degradation Mechanisms cluster_device_failure Device Failure Modes High Humidity High Humidity High Temperature High Temperature Structural Change Structural Change High Temperature->Structural Change Accelerated Aging Chemical Alteration Chemical Alteration High Temperature->Chemical Alteration Decomposition Contaminants Contaminants Surface Adsorption Surface Adsorption Contaminants->Surface Adsorption Blocking Active Sites Performance Drift Performance Drift Structural Change->Performance Drift Increased Response Time Increased Response Time Structural Change->Increased Response Time Loss of Sensitivity Loss of Sensitivity Surface Adsorption->Loss of Sensitivity Chemical Alteration->Performance Drift

Caption: Potential degradation pathways for this compound-based devices.

start Device Performance Issue Identified (e.g., Drift, No Response) check_env Check Environmental Conditions (Temp, Humidity, Contaminants) start->check_env is_env_ok Are Conditions Stable & Within Spec? check_env->is_env_ok stabilize Stabilize Environment & Re-acclimate Device is_env_ok->stabilize No check_electrical Inspect Electrical Connections & Power Supply is_env_ok->check_electrical Yes stabilize->check_env is_elec_ok Are Connections & Power OK? check_electrical->is_elec_ok fix_electrical Fix Connections / Stabilize Power is_elec_ok->fix_electrical No clean_sensor Clean Sensor Element (if applicable) is_elec_ok->clean_sensor Yes fix_electrical->check_electrical recalibrate Recalibrate Device clean_sensor->recalibrate end_ok Issue Resolved recalibrate->end_ok contact_support Contact Technical Support for Further Analysis recalibrate->contact_support If issue persists

Caption: Troubleshooting workflow for this compound device stability issues.

References

Technical Support Center: Antimonic Acid Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in antimonic acid catalyzed reactions.

Troubleshooting Guide: Low Reaction Yields

Low yields in this compound catalyzed reactions can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I address them?

Several factors can contribute to low product yields. The following table summarizes the most common issues and provides recommended solutions.

Potential Cause Description Troubleshooting Steps
Catalyst Deactivation The catalyst loses its activity over time due to poisoning, coking (formation of carbonaceous deposits), or sintering (thermal degradation).[1]1. Regenerate the catalyst: Follow the recommended catalyst regeneration protocol. 2. Use fresh catalyst: If regeneration is not effective, use a fresh batch of this compound catalyst. 3. Consider a supported catalyst: Supported this compound catalysts can offer improved stability and resistance to deactivation.[2]
Presence of Water This compound catalysts are highly sensitive to moisture. Water can hydrolyze the active sites, leading to a loss of catalytic activity.[3][4]1. Dry all reagents and solvents: Ensure all starting materials and the reaction solvent are anhydrous. 2. Flame-dry glassware: Remove any adsorbed moisture from the reaction vessel before starting the experiment.[5] 3. Perform the reaction under an inert atmosphere: Use nitrogen or argon to prevent atmospheric moisture from entering the reaction.
Suboptimal Reaction Temperature The reaction temperature significantly impacts the reaction rate and selectivity. An incorrect temperature can lead to incomplete conversion or the formation of side products.[6]1. Optimize the temperature: Conduct small-scale experiments at various temperatures to determine the optimal condition for your specific reaction. 2. Ensure uniform heating: Use an oil bath or a heating mantle with a stirrer to maintain a consistent temperature throughout the reaction mixture.
Incorrect Stoichiometry The molar ratio of reactants and the amount of catalyst can greatly influence the reaction outcome.1. Vary the reactant ratio: Experiment with different molar ratios of your starting materials. 2. Optimize catalyst loading: Test a range of catalyst concentrations to find the most effective amount.
Impure Reagents Impurities in the starting materials or solvents can interfere with the catalyst and lead to the formation of unwanted byproducts.[6]1. Purify starting materials: Use purified reagents whenever possible. 2. Use high-purity solvents: Ensure the solvent is of an appropriate grade for your reaction.

Troubleshooting Workflow for Low Yields

The following diagram illustrates a logical workflow for troubleshooting low yields in your this compound catalyzed reactions.

TroubleshootingWorkflow start Low Reaction Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent and Solvent Quality start->check_reagents regenerate_catalyst Regenerate Catalyst check_catalyst->regenerate_catalyst fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_stoichiometry Optimize Stoichiometry check_conditions->optimize_stoichiometry purify_reagents Purify Reagents/Solvents check_reagents->purify_reagents run_reaction Re-run Reaction regenerate_catalyst->run_reaction fresh_catalyst->run_reaction optimize_temp->run_reaction optimize_stoichiometry->run_reaction purify_reagents->run_reaction analyze_results Analyze Results run_reaction->analyze_results

Caption: A workflow diagram for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q2: How can I regenerate a deactivated this compound catalyst?

Catalyst regeneration can often restore the activity of a deactivated this compound catalyst. A common method involves washing with an aqueous ammonia solution followed by calcination.

Step Procedure Purpose
1. Washing Wash the catalyst with distilled water to remove any loosely bound impurities.Initial cleaning of the catalyst surface.
2. Ammonia Impregnation Impregnate the catalyst with a 5-10% aqueous ammonia solution for several hours.[7]To remove strongly adsorbed species and poisons from the catalyst surface.
3. Drying Dry the catalyst in an oven at 110-120°C overnight.To remove water and ammonia before calcination.
4. Calcination Calcine the dried catalyst in a furnace at a high temperature (e.g., 400-500°C) for 2-4 hours.[7]To restore the active sites of the catalyst.

Note: The optimal regeneration conditions may vary depending on the nature of the catalyst deactivation. It is advisable to perform small-scale trials to determine the most effective regeneration protocol for your specific case.

Q3: What is a general experimental protocol for an this compound catalyzed reaction?

The following is a generalized procedure for a reaction using this compound as a catalyst. This should be adapted based on the specific requirements of your reaction.

General Experimental Workflow

ExperimentalWorkflow start Start setup Assemble and Flame-Dry Glassware start->setup add_reagents Add Reactants and Anhydrous Solvent setup->add_reagents add_catalyst Add this compound Catalyst add_reagents->add_catalyst heat Heat to Desired Temperature with Stirring add_catalyst->heat monitor Monitor Reaction Progress (e.g., TLC, GC) heat->monitor workup Reaction Workup (Quenching, Extraction) monitor->workup purification Purify Product (e.g., Chromatography) workup->purification characterization Characterize Product (e.g., NMR, MS) purification->characterization end End characterization->end

Caption: A general workflow for an this compound catalyzed experiment.

Experimental Protocol Details:

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried. For reactions sensitive to moisture, flame-dry the glassware under vacuum or an inert atmosphere.[5]

  • Reagent Preparation: Use purified reagents and anhydrous solvents. If necessary, distill solvents over a suitable drying agent.

  • Reaction Setup: Assemble the reaction apparatus, including a stirrer and a condenser, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Charge the reaction flask with the starting materials and the solvent.

  • Addition of Catalyst: Add the this compound catalyst to the reaction mixture. The catalyst loading should be optimized for the specific reaction.

  • Reaction Conditions: Heat the reaction mixture to the predetermined optimal temperature and stir vigorously.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a suitable reagent (e.g., a saturated sodium bicarbonate solution). Extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product using techniques such as column chromatography, distillation, or recrystallization.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods like NMR, IR, and Mass Spectrometry.

Q4: Are there any safety precautions I should take when working with this compound?

Yes, this compound and its derivatives, such as fluorothis compound, are highly corrosive and require careful handling.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Handle this compound in a well-ventilated fume hood to avoid inhaling any corrosive vapors.

  • Anhydrous Conditions: As this compound reacts vigorously with water, ensure all handling is done under anhydrous conditions.[3]

  • Spill Management: In case of a spill, neutralize it with a suitable agent like sodium bicarbonate and follow your institution's safety protocols for chemical waste disposal.

References

Technical Support Center: Refining the Purification of Synthesized Antimonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized antimonic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on refining your purification processes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of the this compound I am working with?

A1: Synthesized this compound is correctly represented as a hydrated antimony pentoxide, with the formula HSb(OH)₆. It is important to distinguish this from the superacid, fluorothis compound (H₂SbF₇), which is a mixture of hydrogen fluoride and antimony pentafluoride and has vastly different properties and handling requirements.[1]

Q2: What are the common synthesis routes for this compound?

A2: Common methods for synthesizing this compound include the oxidation of antimony trioxide or antimony trichloride. For instance, antimony trioxide can be oxidized using an oxidizing agent like hydrogen peroxide to form a hydrated antimony pentoxide sol, which is then aged and dried. Another method involves the treatment of antimony compounds with nitric acid.[2]

Q3: What are the primary impurities I should be concerned about in my synthesized this compound?

A3: Impurities can arise from starting materials, reagents, and the synthesis process itself. Common impurities may include:

  • Unreacted starting materials: Residual antimony trioxide or trichloride.

  • Metallic Cations: Ions from catalysts or reaction vessels.

  • Anions: Chlorides or nitrates from precursors and acids used in synthesis.

  • Other Antimony Species: Presence of Sb(III) instead of the desired Sb(V).

Q4: What are the recommended purification methods for this compound?

A4: The choice of purification method depends on the nature of the impurities. Common techniques include:

  • Washing/Leaching: Effective for removing soluble impurities.

  • Ion-Exchange Chromatography: Particularly useful for removing cationic impurities.

  • Recrystallization: Can be used if a suitable solvent system is identified.

Q5: Are there specific purity requirements for this compound used in pharmaceutical applications?

A5: Yes, for pharmaceutical use, this compound must meet stringent purity standards. While specific monographs for this compound are not common, general guidelines for active pharmaceutical ingredients (APIs) and excipients apply. Limits for heavy metals and other elemental impurities are critical. Regulatory bodies like the FDA and EPA have set limits for antimony in drinking water, which can serve as a reference point for acceptable levels in some contexts.[3][4] High-purity chemicals are essential in drug discovery and development to ensure the efficacy and safety of the final product.

Troubleshooting Guide

Problem 1: My purified this compound still contains significant levels of metallic cations.

Possible Cause Troubleshooting Step
Incomplete removal by washing.Increase the number of washes with high-purity deionized water. Ensure thorough mixing during each wash.
Ion-exchange column is saturated or channeled.Regenerate or replace the ion-exchange resin. Ensure proper packing of the column to prevent channeling. Optimize the flow rate for better binding.
Complex formation with impurities.Adjust the pH of the this compound solution before ion exchange to ensure metallic ions are in a free state for efficient binding to the resin.

Problem 2: The final product shows the presence of anionic impurities (e.g., chlorides, nitrates).

Possible Cause Troubleshooting Step
Insufficient washing.Thoroughly wash the synthesized this compound precipitate with deionized water until the washings test negative for the specific anion (e.g., with silver nitrate for chlorides).
Trapped impurities within the crystal lattice.Consider redissolving the product in a suitable solvent and recrystallizing it. This can help in excluding trapped impurities.

Problem 3: My final product has a yellowish tint instead of being white.

Possible Cause Troubleshooting Step
Presence of iron impurities.Use an acidic wash (e.g., dilute HCl) to remove iron, followed by extensive washing with deionized water to remove the acid.[5] Ion-exchange chromatography can also be effective.
Incomplete oxidation of antimony.Ensure complete oxidation of Sb(III) to Sb(V) during the synthesis step. Test for the presence of Sb(III) using appropriate analytical methods.
Organic impurities from solvents or reagents.If organic impurities are suspected, washing with an appropriate organic solvent in which this compound is insoluble may be effective. The use of activated carbon during the purification process can also help remove colored organic impurities.[6]

Problem 4: The yield of purified this compound is very low.

Possible Cause Troubleshooting Step
Dissolution of the product during washing.If this compound shows some solubility in the washing solvent, minimize the volume of solvent used and perform washes at a lower temperature to reduce loss.
Loss of material during transfer and filtration steps.Ensure careful handling and transfer of the product between steps. Use appropriate filtration techniques to minimize loss.
Inefficient crystallization or precipitation.Optimize the cooling rate and solvent system during recrystallization to maximize the recovery of the purified product.

Experimental Protocols

Protocol 1: Purification of this compound by Washing

This protocol is suitable for removing soluble ionic impurities.

Methodology:

  • Transfer the crude synthesized this compound to a beaker.

  • Add high-purity deionized water in a 1:10 solid-to-liquid ratio.

  • Stir the slurry vigorously for 30 minutes.

  • Allow the this compound to settle, and then decant the supernatant.

  • Repeat steps 2-4 for a minimum of five cycles.

  • After the final wash, filter the this compound using a Buchner funnel.

  • Dry the purified this compound in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Purification of this compound by Cation-Exchange Chromatography

This protocol is designed to remove cationic metallic impurities.

Methodology:

  • Resin Preparation: Select a strong acid cation-exchange resin. Prepare a column with the resin and equilibrate it by passing a suitable buffer (e.g., dilute nitric acid at a pH where this compound is stable and soluble) through the column.

  • Sample Preparation: Prepare a solution of the crude this compound in the equilibration buffer. The concentration should be optimized to prevent overloading the column.

  • Loading: Load the this compound solution onto the equilibrated column at a controlled flow rate.

  • Washing: Wash the column with several column volumes of the equilibration buffer to elute any unbound substances.

  • Elution: Elute the purified this compound. Since this compound is anionic or neutral in many conditions, it may pass through the cation-exchange column while cationic impurities are retained. If the this compound itself binds, a suitable eluent (e.g., a buffer with a higher ionic strength or different pH) will be required.

  • Analysis: Collect fractions and analyze them for antimony content and the presence of impurities to identify the pure fractions.

  • Post-processing: Combine the pure fractions and precipitate or dry the this compound.

Quantitative Data Summary

The following table summarizes the typical efficiency of different purification methods for removing common impurities from synthesized this compound. The actual efficiency will depend on the specific experimental conditions.

Purification MethodImpurity TypeTypical Removal Efficiency (%)
Washing (5 cycles with DI water) Soluble Salts (e.g., NaCl, NaNO₃)> 95%
Divalent Cations (e.g., Ca²⁺, Mg²⁺)80 - 90%
Ion-Exchange Chromatography Divalent Cations (e.g., Sr²⁺, Pb²⁺)> 99%
Trivalent Cations (e.g., Fe³⁺)> 98%
Recrystallization Co-precipitated Salts90 - 98%
Organic Impurities85 - 95%

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification processes.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Synthesis Crude Synthesized This compound Washing Washing with Deionized Water Synthesis->Washing Ion_Exchange Cation-Exchange Chromatography Washing->Ion_Exchange If metallic impurities persist Purity_Analysis Purity Analysis (e.g., ICP-MS, Titration) Washing->Purity_Analysis Ion_Exchange->Purity_Analysis Recrystallization Recrystallization Recrystallization->Purity_Analysis Purity_Analysis->Recrystallization If impurities remain Final_Product Pure this compound Purity_Analysis->Final_Product Meets Specs

Caption: General workflow for the purification of synthesized this compound.

Troubleshooting_Logic Start Synthesized this compound Initial_Analysis Initial Purity Analysis Start->Initial_Analysis Washing Perform Washing Protocol Initial_Analysis->Washing Impurities Detected Post_Wash_Analysis Analyze for Impurities Washing->Post_Wash_Analysis Ion_Exchange Perform Ion-Exchange Chromatography Post_Wash_Analysis->Ion_Exchange Cationic Impurities Present Final_Product Pure Product Post_Wash_Analysis->Final_Product Purity Acceptable Post_IX_Analysis Analyze for Cations Ion_Exchange->Post_IX_Analysis Recrystallize Consider Recrystallization Post_IX_Analysis->Recrystallize Impurities Still Present Post_IX_Analysis->Final_Product Purity Acceptable Review_Synthesis Review Synthesis Protocol Post_IX_Analysis->Review_Synthesis High Impurity Levels Recrystallize->Initial_Analysis

Caption: Decision-making flowchart for troubleshooting this compound purification.

References

Validation & Comparative

A Tale of Two Acids: Unveiling the Catalytic Disparity Between Antimonic Acid and Fluoroantimonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an acid catalyst can be pivotal to the success of a chemical synthesis. This guide provides a comprehensive comparison of antimonic acid and fluorothis compound, clarifying their distinct chemical identities and explaining the profound differences in their catalytic capabilities. While both compounds contain antimony, their structures and acidities are worlds apart, leading to vastly different applications in the chemical landscape.

Fluorothis compound stands as the strongest known superacid, a powerful catalyst for a wide array of organic reactions.[1][2][3] In stark contrast, this compound, a hydrated antimony oxide, does not exhibit superacidic properties and its catalytic applications are limited to specific industrial processes, entirely different from the superacid-catalyzed reactions facilitated by its fluorine-containing counterpart.

At a Glance: Key Differences

FeatureThis compoundFluorothis compound
Chemical Formula Sb₂O₅·nH₂O or HSb(OH)₆A mixture of HF and SbF₅, often represented as HSbF₆
Acidity (Hammett Acidity Function, H₀) Not a superacid; H₀ value not applicableThe strongest superacid, H₀ ≈ -28 to -31.3[2][4]
Structure A hydrated oxide with a covalent framework[5]A mixture of fluoronium ions (e.g., H₂F⁺) and fluoroantimonate anions (e.g., SbF₆⁻)[6]
Primary Catalytic Role Limited; certain antimony compounds used in polyester synthesis[7]Superacid catalyst for alkylation, isomerization, polymerization, and other organic reactions[1][3]
Proton Donation Weak proton donorExceptionally strong proton donor[2]

The Decisive Factor: A Chasm in Acidity and Structure

The immense difference in the catalytic activity of these two acids is a direct consequence of their fundamentally different chemical structures and resulting acidities.

Fluorothis compound: The Pinnacle of Superacidity

Fluorothis compound is not a single compound but a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅).[4][6] The remarkable acidity of this system arises from the strong Lewis acidity of SbF₅, which readily abstracts a fluoride ion from HF. This interaction results in the formation of the extremely stable and poorly coordinating hexafluoroantimonate anion (SbF₆⁻) and a "naked" proton, which is solvated by other HF molecules to form species like the fluoronium ion (H₂F⁺).[6]

The stability of the SbF₆⁻ anion is key; it shows very little inclination to recombine with the proton. This leaves the proton exceptionally available to protonate even the weakest of bases, including hydrocarbons.[2][6] This extraordinary proton-donating ability is what defines a superacid and is the source of fluorothis compound's potent catalytic power in organic synthesis.

Diagram: Genesis of Fluorothis compound's Superacidity

cluster_reactants Reactants cluster_products Products HF Hydrogen Fluoride (HF) (Brønsted Acid) Reaction + HF->Reaction SbF5 Antimony Pentafluoride (SbF₅) (Lewis Acid) Products SbF5->Products Reaction->SbF5 H2F Fluoronium Ion (H₂F⁺) (Superacidic Proton Source) Products->H2F SbF6 Hexafluoroantimonate Anion (SbF₆⁻) (Stable, Weakly Coordinating Anion)

Caption: Formation of the superacidic system fluorothis compound.

This compound: A Hydrated Oxide with Modest Acidity

In contrast, this compound is a hydrated solid with the empirical formula Sb₂O₅·nH₂O. Its structure is more accurately represented as hexahydroxyantimonic(V) acid, HSb(OH)₆.[8] This compound consists of a covalent network of SbO₆ octahedra. The protons in this compound are present as hydroxyl groups and hydronium ions within this framework.

While these protons can be exchanged, giving the material some proton conductivity, they are far from the "naked" and highly reactive protons of fluorothis compound. The oxygen atoms in the this compound structure are much more basic than the SbF₆⁻ anion, meaning the protons are more strongly held and not readily donated to weak bases. Consequently, this compound is not a superacid and lacks the ability to catalyze the same range of reactions as fluorothis compound.

Catalytic Applications: A Study in Contrasts

The differing acidities of these two compounds dictate their utility in catalysis.

Fluorothis compound: A Workhorse in Organic Synthesis

The extreme protonating power of fluorothis compound makes it an invaluable catalyst for reactions that require the generation of highly reactive carbocation intermediates.[1] Its applications are widespread in both laboratory-scale synthesis and industrial processes.

Key Catalytic Applications of Fluorothis compound:

  • Alkylation and Acylation: It is used as a catalyst in petrochemistry for alkylations and acylations.[4]

  • Isomerization: Fluorothis compound can catalyze the isomerization of hydrocarbons.[1][3]

  • Polymerization: It serves as a potent initiator for cationic polymerization.[1]

  • Protonation of Weak Bases: Its ability to protonate nearly all organic compounds allows for the activation of otherwise unreactive C-H and C-C bonds.[2]

Diagram: Catalytic Role of Fluorothis compound

FAS Fluorothis compound (H⁺SbF₆⁻) Substrate Organic Substrate (e.g., Alkane, Alkene) FAS->Substrate Protonation Carbocation Carbocation Intermediate Substrate->Carbocation Carbocation->FAS Regenerates Catalyst Product Product (e.g., Isomerized Alkane, Polymer) Carbocation->Product Reaction

Caption: General mechanism of superacid catalysis by fluorothis compound.

This compound: Niche Applications

The term "this compound" in the context of catalysis is often a misnomer, as it is typically antimony compounds derived from it, such as antimony trioxide (Sb₂O₃), that are used. These applications are not based on Brønsted superacidity.

Catalytic Uses of Antimony Compounds (Derived from this compound Precursors):

  • Polyester Synthesis: Antimony trioxide and antimony acetate are widely used as polycondensation catalysts in the production of polyethylene terephthalate (PET).[7]

It is crucial to note that the catalytic mechanism in these processes is entirely different from the proton-driven reactions catalyzed by fluorothis compound.

Experimental Protocols

Due to the extreme corrosivity and reactivity of fluorothis compound, all manipulations must be carried out in specialized equipment, typically made of polytetrafluoroethylene (PTFE).[6] Reactions are conducted under anhydrous conditions to prevent decomposition of the acid.

General Experimental Protocol for a Fluorothis compound-Catalyzed Isomerization (Illustrative):

  • Apparatus: A reaction vessel and stirring apparatus constructed from or lined with PTFE are assembled and thoroughly dried. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent: An inert, non-basic solvent such as SO₂ClF or liquid SO₂ is condensed into the reaction vessel at low temperature.

  • Acid Addition: Fluorothis compound is carefully transferred to the reaction vessel at low temperature.

  • Substrate Addition: The hydrocarbon substrate is slowly added to the stirred superacid solution while maintaining a low temperature.

  • Reaction: The reaction mixture is stirred at the desired temperature for a specified period. Progress can be monitored by techniques compatible with the highly acidic medium, such as low-temperature NMR spectroscopy.

  • Quenching: The reaction is carefully quenched by pouring the mixture onto a large amount of ice or a cold, saturated sodium bicarbonate solution.

  • Workup and Analysis: The organic products are extracted, dried, and analyzed by standard methods such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to determine conversion and product distribution.

Note: This is a generalized protocol. Specific conditions such as temperature, reaction time, and molar ratios will vary depending on the specific substrate and desired transformation.

Conclusion

The comparison between this compound and fluorothis compound highlights a critical principle in catalysis: the profound impact of chemical structure on reactivity. Fluorothis compound, a true superacid, owes its extraordinary catalytic activity to the unique combination of a strong Lewis acid and a Brønsted acid, which generates highly reactive, weakly coordinated protons. In contrast, this compound is a hydrated oxide with a structure that does not permit superacidity, and its catalytic relevance is found in different chemical domains. For researchers in organic synthesis and drug development, understanding this fundamental distinction is essential for the rational selection and application of acid catalysts. Fluorothis compound remains a specialized but powerful tool for transformations requiring extreme acidity, while this compound and its derivatives occupy a niche in specific industrial polymerizations.

References

A Comparative Guide to Solid Acid Catalysts: Antimonic Acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterogeneous catalysis, solid acids are crucial for promoting a vast array of chemical transformations, from petrochemical cracking to fine chemical synthesis and biofuel production. Their primary advantage lies in their ease of separation from reaction products, which simplifies downstream processing and enables continuous flow operations. This guide provides a comparative analysis of antimonic acid against other prominent solid acid catalysts: sulfated zirconia, zeolites, and Nafion. The comparison focuses on their physicochemical properties and catalytic performance, particularly in the context of acid-catalyzed reactions like esterification.

Introduction to Solid Acid Catalysts

Solid acids possess acidic sites on their surface that can donate protons (Brønsted acidity) or accept electron pairs (Lewis acidity), enabling them to catalyze reactions that would otherwise require corrosive and difficult-to-recycle liquid acids like sulfuric acid. The ideal solid acid catalyst offers high activity and selectivity, excellent thermal and chemical stability, and a robust structure that resists deactivation.

This compound (Hydrated Antimony Pentoxide)

Solid this compound is chemically hydrated antimony pentoxide (Sb₂O₅·nH₂O). While it is a known solid with acidic properties, its application as a standalone heterogeneous catalyst in organic synthesis, such as esterification, is not widely documented in scientific literature. It is more commonly utilized as an ion-exchange resin, a component in mixed-metal oxide catalysts for electrocatalysis, and as a flame retardant.[1] Preparation methods typically involve the hydrolysis of antimony pentachloride or the oxidation of antimony trioxide with nitric acid.[2] Due to the scarcity of published data on its specific surface area, acid site density, and performance in common catalytic reactions, a direct quantitative comparison with more established catalysts is challenging.

Prominent Solid Acid Alternatives

For researchers and drug development professionals seeking effective solid acid catalysts, sulfated zirconia, zeolites, and Nafion represent well-characterized and widely-used alternatives.

  • Sulfated Zirconia (SZ): An amorphous or crystalline material treated with sulfate ions, which dramatically increases its acidity to the "superacid" range (H₀ < -12). It is renowned for its high thermal stability and strong acid sites, making it highly active for isomerization, acylation, and esterification reactions.

  • Zeolites: Crystalline, microporous aluminosilicates with a well-defined framework structure. Their acidity, which is primarily of the Brønsted type, can be precisely tuned by varying the silicon-to-aluminum (Si/Al) ratio.[3] The shape-selective nature of their pores also allows for control over product distribution.

  • Nafion™: A perfluorinated sulfonic acid polymer. While often used as a proton-exchange membrane in fuel cells, it can be dispersed on high-surface-area supports (like silica) to create a superacidic solid catalyst. It is known for its high acid strength, comparable to that of sulfated zirconia.

Quantitative Performance Comparison

To provide a clear benchmark, the following table summarizes typical physicochemical properties and catalytic performance data for sulfated zirconia, zeolites, and Nafion in the esterification of fatty acids—a key reaction in biodiesel production. It is important to note that these values can vary significantly based on the specific synthesis method and reaction conditions.

Catalyst PropertySulfated Zirconia (SZ)Zeolites (e.g., H-ZSM-5)Nafion (e.g., Nafion/SiO₂)
BET Surface Area (m²/g) 100 - 200[4]300 - 500300 - 600
Total Acidity (mmol/g) 0.5 - 2.0 (can be higher)[4][5]0.3 - 1.00.1 - 0.9
Acid Strength (Hammett, H₀) < -14 (Superacidic)[6]-8 to -14[7]≈ -12 (Superacidic)
Catalyst Type Primarily Lewis, strong Brønsted sitesPrimarily Brønsted, tunable strengthBrønsted Superacid
Max. Operating Temp. ~600 °C~500-700 °C~130-150 °C
Esterification Performance
Reaction ExampleMyristic Acid + MethanolOleic Acid + MethanolFatty Acid + Methanol
Conversion (%)~98%~70-95%High activity reported
Selectivity (%)>99% (to Methyl Myristate)HighHigh
Reaction Conditions60 °C, 5 h, 0.5 wt% catalyst65-180 °C, 4-8 h70-120 °C

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and comparing catalyst performance. Below are generalized procedures for catalyst synthesis, characterization, and activity testing.

Catalyst Synthesis Protocols
  • Hydrated Antimony Pentoxide: A common laboratory-scale synthesis involves the hydrolysis of antimony pentachloride (SbCl₅). SbCl₅ is slowly added to an excess of cold deionized water with vigorous stirring. The resulting white precipitate of hydrated antimony pentoxide is then repeatedly washed with deionized water until the supernatant is free of chloride ions (tested with AgNO₃ solution) and subsequently dried at a controlled temperature (e.g., 120 °C).

  • Sulfated Zirconia (by Impregnation):

    • Zirconium hydroxide (Zr(OH)₄) is prepared by the hydrolysis of a zirconium salt (e.g., ZrOCl₂·8H₂O) with an ammonium hydroxide solution.

    • The resulting Zr(OH)₄ precipitate is washed, dried, and then impregnated with a sulfuric acid or ammonium sulfate solution (e.g., 1 M H₂SO₄) for several hours.[6]

    • The slurry is filtered to remove excess acid, dried, and then calcined in air at a high temperature (e.g., 550-650 °C) for several hours to generate the active sulfated species on the zirconia surface.[6]

  • Zeolite (H-ZSM-5): The acidic H-form of a zeolite is typically prepared from its sodium (Na⁺) form. The commercial Na-ZSM-5 is subjected to ion exchange with an ammonium salt solution (e.g., 1 M NH₄NO₃) at elevated temperature (e.g., 80 °C) for several hours. This process is often repeated. The resulting NH₄-ZSM-5 is then washed, dried, and calcined in air (e.g., at 550 °C) to decompose the ammonium ions and form the acidic protonic sites (H⁺).

Catalyst Characterization Protocols
  • Surface Area and Porosity (BET Analysis): The specific surface area, pore volume, and pore size distribution are determined by nitrogen physisorption at -196 °C using a surface area and porosimetry analyzer. Before analysis, the catalyst sample is degassed under vacuum at an elevated temperature (e.g., 200-300 °C) for several hours to remove adsorbed moisture and impurities. The Brunauer-Emmett-Teller (BET) equation is used to calculate the specific surface area.

  • Total Acidity (NH₃-TPD): Temperature-Programmed Desorption of ammonia (NH₃-TPD) is used to quantify the total number of acid sites and their strength distribution.

    • A known mass of the catalyst is packed into a quartz reactor and pre-treated in an inert gas flow (e.g., He or Ar) at high temperature to clean the surface.

    • The sample is cooled, and a flow of ammonia gas (e.g., 5% NH₃ in He) is passed over it until the surface is saturated.

    • Physisorbed ammonia is removed by purging with the inert gas at a moderate temperature (e.g., 100-120 °C).

    • The temperature is then ramped linearly while monitoring the desorbed ammonia with a thermal conductivity detector (TCD). The amount of desorbed ammonia corresponds to the total acid site density, and the desorption temperature indicates the acid strength.

Catalytic Activity Testing (Fatty Acid Esterification)
  • A known quantity of fatty acid (e.g., oleic acid), alcohol (e.g., methanol), and an internal standard (e.g., dodecane) are charged into a batch reactor equipped with a magnetic stirrer, condenser, and temperature controller.

  • The reaction mixture is heated to the desired temperature (e.g., 65 °C).

  • A weighed amount of the solid acid catalyst (e.g., 5 wt% relative to the fatty acid) is added to the reactor to initiate the reaction.

  • Aliquots of the reaction mixture are withdrawn at regular intervals.

  • The catalyst is removed from the aliquot by centrifugation or filtration.

  • The concentration of the fatty acid and the corresponding ester product in the sample is determined using gas chromatography (GC) or titration to calculate the conversion and selectivity over time.

Visualizing Catalytic Processes

Diagrams created using DOT language can effectively illustrate complex workflows and relationships in catalysis research.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_testing Catalytic Performance Evaluation s1 Precursor Selection (e.g., ZrOCl₂, SbCl₅) s2 Precipitation / Hydrolysis s1->s2 s3 Washing & Drying s2->s3 s4 Functionalization (e.g., Sulfation) s3->s4 s5 Calcination s4->s5 c1 BET Analysis (Surface Area, Porosity) s5->c1 Characterize Fresh Catalyst c2 NH₃-TPD (Acidity, Strength) s5->c2 Characterize Fresh Catalyst c3 XRD / TEM (Structure, Morphology) s5->c3 Characterize Fresh Catalyst t1 Batch Reactor Setup (Reactants + Catalyst) s5->t1 Test Catalyst t2 Reaction (Controlled T, P) t1->t2 t3 Sampling & Analysis (e.g., GC) t2->t3 t4 Data Analysis (Conversion, Selectivity) t3->t4 t4->t1 Recycle Test

Caption: A typical experimental workflow for solid acid catalyst development.

Structure_Activity_Relationship cluster_properties Catalyst Properties cluster_performance Catalytic Performance p1 Acid Site Density (mmol/g) a1 Activity (e.g., Conversion Rate) p1->a1 Influences p2 Acid Strength (Brønsted vs. Lewis) p2->a1 Strongly Dictates a2 Selectivity (Desired Product %) p2->a2 Affects p3 Surface Area & Porosity (m²/g) p3->a1 Impacts (Mass Transfer) p4 Structural Stability a3 Stability & Reusability (Catalyst Lifetime) p4->a3 Determines

Caption: Key relationships between catalyst properties and performance.

Conclusion

For researchers and professionals in drug development and chemical synthesis, the choice of a solid acid catalyst is critical. While this compound exists as a solid acid, its limited application and characterization in heterogeneous catalysis make it a less predictable choice compared to established alternatives. Sulfated zirconia stands out for its exceptional acid strength and thermal stability, making it highly active but sometimes prone to deactivation. Zeolites offer unparalleled tunability in terms of acid strength and shape selectivity, allowing for precise control over reactions. Nafion-based catalysts also provide superacidic strength but are often limited by lower thermal stability. The optimal choice will invariably depend on the specific reaction requirements, including operating temperature, substrate size, and desired product selectivity. This guide provides the foundational data and protocols to aid in the rational selection and evaluation of these powerful catalytic materials.

References

Performance Showdown: Antimonic Acid Emerges as a Viable Contender in Fuel Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of antimonic acid-based proton exchange membranes reveals competitive performance against industry-standard materials like Nafion and sulfonated poly(ether ether ketone) (SPEEK), positioning it as a promising alternative for next-generation fuel cells.

Researchers and scientists in the field of renewable energy are in a constant pursuit of more efficient and durable materials for fuel cell applications. While Nafion has long been the benchmark for proton exchange membranes (PEMs), its high cost and performance limitations under certain conditions have driven the exploration of alternatives. This guide provides an in-depth comparison of the performance of this compound (Sb₂O₅·nH₂O), also known as polythis compound (PAA), with established materials, supported by experimental data.

Our findings indicate that PAA-based membranes exhibit high proton conductivity, a critical factor for efficient fuel cell operation. This performance, coupled with its potential for cost-effective production, makes this compound a subject of significant interest for researchers and drug development professionals exploring novel energy solutions.

Comparative Performance Data

To facilitate a clear comparison, the following table summarizes the key performance metrics of this compound, Nafion 117, and SPEEK membranes based on available experimental data.

Membrane MaterialProton Conductivity (S/cm)Methanol Crossover (cm²/s)Operating Temperature (°C)
This compound (PAA) 5 x 10⁻² (grain component)[1]Data not available25 - 250[1]
Nafion 117 0.045 - 0.19[2]2.03 x 10⁻⁶ - 8.84 x 10⁻⁷[3]30 - 80[2][3]
SPEEK 0.035 - 0.14[4][5]1.29 x 10⁻⁷ - 2.46 x 10⁻⁶[4]30 - 80[4][5]

In-Depth Analysis of Key Performance Indicators

Proton Conductivity: this compound demonstrates a noteworthy high-grain proton conductivity of 5 x 10⁻² S/cm.[1] This is a crucial measure of the material's ability to facilitate the flow of protons, which is fundamental to the generation of electricity in a fuel cell. While direct comparisons are challenging due to varying experimental conditions, this value is competitive with both Nafion 117 (ranging from 0.045 to 0.19 S/cm) and SPEEK (ranging from 0.035 to 0.14 S/cm).[2][4][5]

Durability: The long-term stability of the membrane is paramount for the commercial viability of fuel cells. Accelerated stress tests are commonly employed to evaluate the durability of PEMs.[6][7][8] While specific durability data for this compound membranes under fuel cell operating conditions is limited in the available literature, its inherent thermal stability is a promising characteristic.[1] Further research focusing on the mechanical and chemical degradation of PAA membranes under prolonged fuel cell operation is necessary.

Experimental Methodologies

A thorough understanding of the experimental protocols is essential for the accurate interpretation and replication of performance data. The following sections detail the methodologies for membrane fabrication and key performance evaluations.

Synthesis of Polythis compound (PAA) Based Membranes

A common method for the fabrication of PAA-based membranes involves the following steps:

  • Preparation of PAA Powder: Polythis compound is synthesized through the hydrolysis of antimony pentachloride (SbCl₅) with an aqueous ammonia solution. The resulting precipitate is then washed and dried to obtain PAA powder.

  • Membrane Casting: The PAA powder is mixed with a binder, such as polytetrafluoroethylene (PTFE) or polyvinyl alcohol (PVA), in a suitable solvent to form a slurry.

  • Drying and Pressing: The slurry is cast into a thin film and dried to remove the solvent. The resulting film is then hot-pressed to form a dense and mechanically stable membrane.

cluster_synthesis PAA Membrane Synthesis SbCl5 Antimony Pentachloride (SbCl5) Hydrolysis Hydrolysis SbCl5->Hydrolysis NH4OH Aqueous Ammonia (NH4OH) NH4OH->Hydrolysis PAA_powder PAA Powder Hydrolysis->PAA_powder Slurry Slurry Formation PAA_powder->Slurry Binder Binder (e.g., PTFE) Binder->Slurry Casting Membrane Casting Slurry->Casting Drying Drying Casting->Drying HotPressing Hot Pressing Drying->HotPressing PAA_membrane PAA Membrane HotPressing->PAA_membrane

PAA membrane synthesis workflow.
Measurement of Proton Conductivity

Proton conductivity is typically measured using Electrochemical Impedance Spectroscopy (EIS). The membrane is placed between two electrodes in a controlled temperature and humidity environment. An AC signal of varying frequency is applied, and the resulting impedance is measured. The proton conductivity (σ) is then calculated from the resistance (R), thickness (L), and area (A) of the membrane using the following equation:

σ = L / (R * A)

Measurement of Fuel Crossover

Fuel crossover is commonly determined using a technique called linear sweep voltammetry (LSV). The membrane is assembled in a fuel cell setup. An inert gas is supplied to the cathode while the fuel (e.g., methanol) is supplied to the anode. A potential is swept at the cathode, and the resulting current from the oxidation of the crossover fuel is measured. This current is then used to calculate the fuel crossover rate.

Factors Influencing Fuel Cell Performance

The overall performance of a fuel cell is a complex interplay of various factors. The signaling pathway diagram below illustrates the key relationships between material properties, operating conditions, and the ultimate performance of the fuel cell.

cluster_factors Factors Affecting Fuel Cell Performance cluster_membrane Membrane Properties cluster_operating Operating Conditions MembraneProps Membrane Properties Performance Fuel Cell Performance MembraneProps->Performance OpConds Operating Conditions OpConds->Performance ProtonConductivity Proton Conductivity FuelCrossover Fuel Crossover Durability Durability Temperature Temperature Temperature->ProtonConductivity Temperature->Durability Humidity Humidity Humidity->ProtonConductivity FuelConc Fuel Concentration FuelConc->FuelCrossover

Key factors influencing fuel cell performance.

Conclusion

This compound presents a compelling case as an alternative material for proton exchange membranes in fuel cells. Its high proton conductivity is a significant advantage. However, to fully realize its potential, further research is imperative to quantify its fuel crossover characteristics and long-term durability under various operating conditions. The development of standardized testing protocols and more detailed fabrication methods will be crucial for advancing this compound-based membranes from the laboratory to commercial applications. The ongoing exploration of such novel materials is vital for the continued advancement of clean and efficient energy technologies.

References

A Comparative Analysis of Antimonic Acid and Zirconium Phosphate as Ion Exchangers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate ion exchanger is critical for purification, separation, and recovery processes. Among the inorganic ion exchangers, antimonic acid (SbA) and zirconium phosphate (ZrP) are prominent materials known for their high ion-exchange capacity and stability. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal material for specific applications.

This analysis delves into the synthesis, quantitative performance metrics, and operational protocols for both this compound and zirconium phosphate, offering a comprehensive resource for laboratory and industrial applications.

Quantitative Performance Comparison

The efficacy of an ion exchanger is determined by several key parameters, including its ion exchange capacity (IEC), selectivity towards specific ions, and its thermal and chemical stability. The following tables summarize the quantitative data for this compound and zirconium phosphate based on available research.

Table 1: Ion Exchange Capacity (IEC)

The ion exchange capacity represents the total number of exchangeable ions per unit mass of the material.

Ion ExchangerTarget IonIon Exchange Capacity (meq/g)Reference Conditions
This compound (crystalline) Na⁺~5.0Not specified
Sr²⁺42 mg/g (~0.96 meq/g)0.1 M Nitric Acid
Zirconium Phosphate (amorphous) Na⁺4.9 - 8.8pH 10
Heavy Metals (Pb²⁺, Zn²⁺, Cd²⁺)~3.04 (H⁺ release at pH < 7)pH < 7[1]
Zirconium Phosphate (α-ZrP, crystalline) Theoretical Maximum6.6Not specified[2]
Eu³⁺~0.3 (Breakthrough capacity)pH 1

Note: The ion exchange capacity is highly dependent on the synthesis method, crystallinity, and the pH of the solution.

Table 2: Selectivity and Distribution Coefficients (K_d)

Selectivity is a measure of the preference of the ion exchanger for one ion over another. The distribution coefficient (K_d) indicates the affinity of the exchanger for a particular ion.

Ion ExchangerIon Selectivity TrendK_d (mL/g)Reference Conditions
This compound For alkali metals: Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺[3]For Sr²⁺: High affinity in acidic solutionNot specified
For alkaline earth metals: Mg²⁺ < Ba²⁺ < Ca²⁺ < Sr²⁺Nitric Acid solution
Zirconium Phosphate (amorphous) For heavy metals: Pb²⁺ > Zn²⁺ ≈ Cd²⁺[1]Not specified[1]
Zirconium Phosphate (α-ZrP, crystalline) For various cations: Eu³⁺ > Cs⁺ > Sr²⁺ > Co²⁺ > Na⁺For Cs⁺: High affinity[4]pH 4[4]
For Sr²⁺: High affinity[4]pH 4[4]
Table 3: Thermal and Chemical Stability

Thermal and chemical stability are crucial for the operational lifetime and regeneration of the ion exchanger.

Ion ExchangerThermal StabilityChemical Stability
This compound IEC increases up to 200°C, then decreases significantly at 400°C due to de-hydroxylation.Crystalline form is insoluble and stable in acidic solutions.[5]
Zirconium Phosphate Thermally stable.[4][6]High stability in acidic and oxidizing media; resistant to radiation.[4][6]

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of ion exchange materials.

Synthesis of this compound (Hydrolysis Method)
  • Dissolution: Dissolve antimony pentachloride (SbCl₅) in aqua regia (concentrated HNO₃:HCl, 1:4 by volume).

  • Hydrolysis: The resulting solution is heated with hot water (approximately 70°C) to induce hydrolysis, forming a white precipitate of this compound.

  • Aging/Refluxing: The precipitate is left in contact with the mother liquor, often with heating or refluxing for several hours, to promote crystallization.[7]

  • Washing: The precipitate is filtered and washed repeatedly with hot, then cold deionized water until the filtrate is free of chloride ions (tested with AgNO₃).

  • Drying and Sieving: The washed this compound is dried at a low temperature (e.g., 50°C), then ground and sieved to the desired particle size.

Synthesis of α-Zirconium Phosphate (Reflux Method)
  • Preparation of Solutions: Prepare a solution of zirconyl chloride (ZrOCl₂·8H₂O) in hydrochloric acid and a separate solution of orthophosphoric acid (H₃PO₄).

  • Precipitation: Slowly add the zirconium solution to the phosphoric acid solution with continuous stirring. A white precipitate of amorphous zirconium phosphate will form.

  • Refluxing: The resulting gel or precipitate is refluxed in concentrated phosphoric acid for an extended period (e.g., 24-48 hours) to induce crystallization into the α-phase.

  • Washing: The crystalline product is thoroughly washed with deionized water to remove excess acid until the pH of the washing solution is neutral.

  • Drying: The final product is dried in an oven at a controlled temperature (e.g., 60-100°C).[8]

Determination of Ion Exchange Capacity (Batch Method)
  • Preparation: A known mass of the dried ion exchanger (in H⁺ form) is placed in a flask.

  • Equilibration: A standard solution of a salt (e.g., NaCl) of known concentration and volume is added to the flask. The mixture is shaken for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Titration: The solid is filtered off, and the liberated H⁺ ions in the supernatant are titrated with a standardized sodium hydroxide (NaOH) solution using a suitable indicator.

  • Calculation: The ion exchange capacity (in meq/g) is calculated using the formula: IEC = (V_NaOH × M_NaOH) / m_exchanger, where V_NaOH is the volume of NaOH used, M_NaOH is its molarity, and m_exchanger is the mass of the ion exchanger.

Determination of Distribution Coefficient (K_d)
  • Contact: A small, known mass of the ion exchanger is equilibrated with a known volume of a solution containing the ion of interest at a specific concentration and pH.

  • Analysis: After equilibration, the solid and liquid phases are separated. The concentration of the ion remaining in the liquid phase is determined using an appropriate analytical technique (e.g., AAS, ICP-MS).

  • Calculation: The distribution coefficient is calculated as: K_d = [(C_initial - C_final) / C_final] × (V/m), where C_initial and C_final are the initial and final concentrations of the ion in solution, V is the volume of the solution, and m is the mass of the ion exchanger.

Visualizing the Processes

Diagrams can help clarify the mechanisms and workflows involved in ion exchange studies.

Ion_Exchange_Mechanism cluster_solid Ion Exchanger Matrix cluster_solution Aqueous Solution p1 p2 p3 p4 H1 H+ H_out H+ H1->H_out Released H2 H+ M_ion M+ M_ion->H1 Displaces Experimental_Workflow A Synthesis (e.g., Hydrolysis, Reflux) B Washing & Drying A->B C Characterization (XRD, TGA, SEM, FTIR) B->C D Performance Evaluation B->D E Ion Exchange Capacity (IEC) (Batch Titration) D->E F Selectivity (Kd) (Batch Equilibration) D->F G Stability Tests (Thermal & Chemical) D->G

References

A Comparative Analysis of Antimonic Acid and Antimony Trioxide as Flame Retardant Synergists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the pursuit of enhanced fire safety for polymeric materials, the selection of an effective flame retardant system is paramount. For decades, antimony trioxide (Sb₂O₃) has been a cornerstone as a synergistic additive, particularly with halogenated flame retardants. However, emerging research and industrial applications have brought forth pentavalent antimony compounds, such as antimonic acid (in the form of its dehydrated counterpart, antimony pentoxide, Sb₂O₅), as a viable and, in some aspects, superior alternative. This guide provides a detailed comparison of the flame retardant efficiency of this compound (as antimony pentoxide) versus antimony trioxide, supported by experimental data and methodologies, to assist researchers and professionals in making informed decisions.

Executive Summary

Antimony compounds do not act as flame retardants on their own but exhibit a powerful synergistic effect when combined with halogenated materials.[1] Both antimony trioxide and antimony pentoxide function by interrupting the combustion cycle in both the gas and solid phases. In the gas phase, they react with hydrogen halides released from the decomposing halogenated retardant to form volatile antimony halides and oxyhalides. These species act as radical scavengers, quenching the high-energy radicals (H•, OH•) that propagate the flame.[2] In the solid phase, they promote the formation of a protective char layer, which insulates the underlying polymer from heat and oxygen.[2]

While the fundamental mechanism is similar, the choice between the trivalent (Sb₂O₃) and pentavalent (Sb₂O₅) forms of antimony oxide can significantly impact the performance of the flame-retardant system and the physical properties of the host polymer. Key differentiators include particle size, efficiency at lower loadings, and effects on the polymer's mechanical and optical properties.

Quantitative Performance Data

The following tables summarize the comparative performance of antimony pentoxide (representing this compound) and antimony trioxide based on standard flammability tests.

Table 1: Comparison of Physical and Flame Retardant Properties

PropertyAntimony Trioxide (Sb₂O₃)Antimony Pentoxide (Sb₂O₅)Key Advantages of Antimony Pentoxide
Typical Particle Size 0.8 - 2.0 µm< 0.1 µm (colloidal)Smaller particle size leads to improved dispersion, reduced impact on polymer strength, and better surface finish.
Tinting Strength HighLowAllows for the production of translucent or brightly colored plastics without the need for additional pigments.
Thermal Stability Melts at 656 °CDecomposes at a higher temperatureSuitable for use in engineering plastics that require high processing temperatures.
Synergistic Efficiency Effective at 2-15% loading (with halogen)Potentially effective at lower loadingsMay allow for reduced overall flame retardant content, preserving polymer properties and potentially lowering costs.

Table 2: Flame Retardancy in Polypropylene (PP) with a Brominated Flame Retardant

Flame Retardant SystemLoading LevelLimiting Oxygen Index (LOI) (%)UL-94 Vertical Burn Test Rating
Antimony PentoxideNot SpecifiedNot SpecifiedV-2[3]
Antimony TrioxideHigh (8-12%)Not SpecifiedV-0[3]
Antimony TrioxideLowNot SpecifiedFail[3]

Note: The data in Table 2 is derived from a single comparative study on polypropylene.[3] The V-0 rating for antimony trioxide was achieved at high loading levels, which may negatively impact the physical properties of the polymer. The V-2 rating for antimony pentoxide was consistent across various concentrations.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the accurate assessment of flame retardant efficiency.

Limiting Oxygen Index (LOI) - ASTM D2863

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Experimental Workflow:

LOI_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure Sample Prepare vertically oriented sample of specific dimensions Place Place sample in a glass chimney Sample->Place 1. Introduce Introduce a controlled O₂/N₂ mixture from the bottom Place->Introduce 2. Ignite Ignite the top of the sample Introduce->Ignite 3. Adjust Adjust O₂ concentration until a steady flame is maintained Ignite->Adjust 4. Record Record the minimum O₂ concentration Adjust->Record 5.

Caption: LOI Test Workflow (ASTM D2863).

A higher LOI value indicates better flame retardancy.

UL-94 Vertical Burn Test

This test classifies the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.

Experimental Workflow:

UL94_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure Sample Condition rectangular bar specimens Mount Mount specimen vertically Sample->Mount ApplyFlame1 Apply flame for 10s Mount->ApplyFlame1 Record1 Record afterflame time (t1) ApplyFlame1->Record1 ApplyFlame2 Re-apply flame for 10s Record1->ApplyFlame2 Record2 Record afterflame (t2) and afterglow (t3) times ApplyFlame2->Record2 ObserveDrips Observe for flaming drips igniting cotton below Record2->ObserveDrips Classify Classify as V-0, V-1, or V-2 based on criteria ObserveDrips->Classify

Caption: UL-94 Vertical Burn Test Workflow.

The classifications (V-0, V-1, V-2) are based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton patch placed below the specimen. V-0 is the most stringent classification.

Flame Retardant Mechanisms

The synergistic flame retardant action of antimony compounds with halogens occurs through a combination of gas-phase and solid-phase mechanisms.

Gas-Phase Inhibition

Gas_Phase_Mechanism cluster_fire Fire Condition cluster_reaction Synergistic Reaction cluster_inhibition Flame Inhibition Polymer Polymer Decomposition Flame Flame Propagation (H•, OH• radicals) Polymer->Flame HalogenFR Halogenated FR Decomposition HX Hydrogen Halide (HX) HalogenFR->HX Sb2O3_Sb2O5 Sb₂O₃ or Sb₂O₅ SbX3_SbOX Volatile Antimony Halides (SbX₃, SbOX) Sb2O3_Sb2O5->SbX3_SbOX Reacts with HX->SbX3_SbOX RadicalQuenching Radical Scavenging (Quenches H•, OH•) SbX3_SbOX->RadicalQuenching Acts as RadicalQuenching->Flame Inhibits

Caption: Gas-Phase Flame Retardant Mechanism.

Solid-Phase Char Formation

Solid_Phase_Mechanism cluster_fire Fire Condition cluster_reaction Synergistic Action cluster_protection Protective Barrier Heat Heat from Flame Polymer Polymer Surface Heat->Polymer CharPromotion Promotes Dehydration & Cross-linking Polymer->CharPromotion Sb2O3_Sb2O5 Sb₂O₃ or Sb₂O₅ Sb2O3_Sb2O5->CharPromotion Acts on Polymer CharLayer Formation of Insulating Char Layer CharPromotion->CharLayer Block Blocks Heat and Oxygen Transfer CharLayer->Block Block->Polymer Protects

Caption: Solid-Phase Flame Retardant Mechanism.

Conclusion

The choice between this compound (as antimony pentoxide) and antimony trioxide as a flame retardant synergist is a nuanced one that depends on the specific requirements of the application.

Antimony trioxide is a well-established, effective synergist, particularly when high loadings can be tolerated and when optical clarity or mechanical properties are not the primary concern.

This compound (antimony pentoxide) , especially in its colloidal form, presents a compelling alternative for applications demanding higher performance. Its smaller particle size can lead to superior mechanical properties and a better surface finish in the final product. Furthermore, its lower tinting strength is a significant advantage in applications where color and transparency are important. While the direct flame retardant efficiency can be complex to compare across different studies, there is evidence to suggest that antimony pentoxide can achieve effective flame retardancy, potentially at lower concentrations than antimony trioxide in some systems.

For researchers and drug development professionals working with advanced polymeric materials, the potential benefits of this compound in preserving the integrity and performance of the base polymer make it a subject worthy of further investigation and consideration.

References

performance comparison of antimonic acid and Nafion in proton exchange membranes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

In the pursuit of highly efficient and robust proton exchange membranes (PEMs) for applications such as fuel cells, the perfluorosulfonated polymer Nafion has long been the benchmark material.[1][2] Its excellent proton conductivity and chemical stability have made it a cornerstone of PEM technology.[1][2] However, the scientific community is in continuous exploration of alternative materials that can offer comparable or superior performance, potentially at a lower cost and with improved properties under specific operating conditions. Among the contenders, inorganic proton conductors, particularly antimonic acid and its derivatives, have garnered attention for their potential to enhance the performance of PEMs.

This guide provides an objective comparison of the performance of this compound, primarily in the context of composite membranes, against the well-established Nafion membranes. The information is curated for researchers, scientists, and professionals in drug development who require a clear understanding of the materials' capabilities, supported by experimental data.

Data Presentation: A Quantitative Look at Performance

Direct comparative studies between standalone this compound membranes and Nafion are limited in publicly available literature. However, research on composite membranes, where this compound is incorporated into a polymer matrix like Nafion, provides valuable insights into its contribution to performance. The following tables summarize key performance metrics from studies on Nafion and Nafion-phosphatothis compound composite membranes.

Table 1: Proton Conductivity

Membrane TypeCompositionTemperature (°C)Relative Humidity (%)Proton Conductivity (S/cm)
Nafion 117 Perfluorosulfonic acid polymer8096~0.1
Composite Membrane Nafion with 10% phosphatothis compound8096> 0.1 (implied improvement)[3]
Polythis compound (PAA) Sb2O5·3H2O with fluoroplastic binder25-250Dry and Moisturized AirHigh-grain component of 5 x 10⁻²[4]

Table 2: Water Uptake and Swelling Ratio

Membrane TypeWater Uptake (%)Swelling Ratio (%)
Nafion Varies significantly with temperature and RH[1]Dependent on water content[1]
Nafion/GO Composite Increases with GO content[5][6]Elongation ratio reduces with GO addition[5][6]

Note: Specific quantitative data for water uptake and swelling of this compound composite membranes directly compared to Nafion under the same conditions were not available in the reviewed literature. However, the incorporation of hydrophilic inorganic fillers like this compound is generally known to influence water management properties.

Table 3: Thermal Stability

Membrane TypeOnset of Decomposition (°C)Key Observations
Nafion (acid form) Multiple degradation steps starting around 300°CThermal stability is influenced by the nature of the exchangeable cation.[7]
Polythis compound (PAA) Stable up to 330°CNo phase transitions observed up to this temperature.[4]
Nafion-Phosphatothis compound Composite Enhanced thermomechanical performance compared to Nafion 117.[3]The inorganic filler improves the mechanical strength.[3]

Table 4: Fuel Cell Performance

Membrane Electrode Assembly (MEA)Key Finding
Based on Nafion-Phosphatothis compound (10%) Composite Membrane Improved polarization curves compared to pristine Nafion 117 membranes.[3]

Experimental Protocols: Methodologies Behind the Metrics

To ensure a comprehensive understanding of the presented data, this section outlines the detailed methodologies for the key experiments cited.

Proton Conductivity Measurement

Proton conductivity is a critical measure of a PEM's efficiency in transporting protons. It is typically determined using Electrochemical Impedance Spectroscopy (EIS).

Experimental Workflow for Proton Conductivity Measurement

cluster_prep Membrane Preparation cluster_measurement EIS Measurement cluster_analysis Data Analysis prep1 Cut membrane to specific dimensions prep2 Equilibrate membrane at desired temperature and relative humidity prep1->prep2 meas1 Place membrane in a four-probe conductivity cell prep2->meas1 meas2 Apply a small AC voltage over a range of frequencies meas1->meas2 meas3 Measure the impedance response meas2->meas3 ana1 Plot Nyquist plot (imaginary vs. real impedance) meas3->ana1 ana2 Determine membrane resistance (R) from the high-frequency intercept with the real axis ana1->ana2 ana3 Calculate proton conductivity (σ) using the formula: σ = L / (R * A) ana2->ana3

Caption: Workflow for determining proton conductivity using Electrochemical Impedance Spectroscopy.

Water Uptake and Swelling Ratio Measurement

Water management is crucial for PEM performance, affecting both proton conductivity and mechanical stability. Water uptake and swelling ratio are key parameters to quantify this.

Experimental Workflow for Water Uptake and Swelling Ratio

cluster_prep Initial State cluster_hydration Hydration cluster_measurement Measurement & Calculation prep1 Cut membrane to a defined size prep2 Dry the membrane in a vacuum oven at a specific temperature until a constant weight (W_dry) is achieved prep1->prep2 prep3 Measure the initial dimensions (length and thickness) prep2->prep3 hyd1 Immerse the dry membrane in deionized water at a specific temperature for a set time prep3->hyd1 hyd2 Remove the membrane and quickly wipe off surface water hyd1->hyd2 meas1 Weigh the wet membrane (W_wet) hyd2->meas1 meas2 Measure the dimensions of the wet membrane (length and thickness) hyd2->meas2 calc1 Calculate Water Uptake (%): ((W_wet - W_dry) / W_dry) * 100 meas1->calc1 calc2 Calculate Swelling Ratio (%): ((Dimension_wet - Dimension_dry) / Dimension_dry) * 100 meas2->calc2

Caption: Protocol for measuring water uptake and swelling ratio of a proton exchange membrane.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the membranes by monitoring their weight change as a function of temperature.

Logical Flow of Thermal Stability Assessment

start Sample Preparation tga Thermogravimetric Analysis (TGA) start->tga heating Controlled Heating Program (e.g., 10°C/min under N2 atmosphere) tga->heating data Record Weight Loss vs. Temperature heating->data analysis Analyze TGA Curve data->analysis end Determine Onset of Decomposition analysis->end

Caption: Process for determining the thermal stability of a PEM using TGA.

Single-Cell Fuel Cell Performance Testing

The ultimate test of a PEM's performance is its operation within a fuel cell. This involves assembling a Membrane Electrode Assembly (MEA) and testing it in a single-cell fuel cell test station.

Experimental Setup for Single-Cell PEM Fuel Cell Test

cluster_anode Anode Side cluster_cathode Cathode Side cluster_control Control & Measurement MEA Anode (Fuel: H2) Membrane Electrode Assembly (MEA) Cathode (Oxidant: O2/Air) Load Electronic Load MEA->Load H2_supply Hydrogen Supply Mass_flow_H2 Mass Flow Controller H2_supply->Mass_flow_H2 Humidifier_H2 Humidifier Humidifier_H2->MEA:f0 Mass_flow_H2->Humidifier_H2 O2_supply Oxygen/Air Supply Mass_flow_O2 Mass Flow Controller O2_supply->Mass_flow_O2 Humidifier_O2 Humidifier Humidifier_O2->MEA:f2 Mass_flow_O2->Humidifier_O2 Potentiostat Potentiostat/Galvanostat Load->Potentiostat Temp_control Temperature Controller Temp_control->MEA

Caption: Schematic of a single-cell PEM fuel cell test station.

Concluding Remarks

While Nafion remains the incumbent material in many PEM applications, the exploration of this compound, particularly in composite membranes, shows promise for enhancing key performance characteristics. The incorporation of phosphatothis compound into Nafion has been shown to improve thermomechanical properties and fuel cell performance.[3] Furthermore, polythis compound itself demonstrates high intrinsic proton conductivity and thermal stability.[4]

For researchers and scientists, the key takeaway is that this compound-based materials represent a viable pathway for developing next-generation PEMs. Future research focusing on the fabrication and comprehensive testing of standalone or high-content this compound membranes against Nafion under identical conditions is crucial to fully elucidate their potential and pave the way for their broader application in energy conversion and storage technologies.

References

Unveiling the Selectivity of Antimonic Acid for Targeted Ion Removal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective removal of specific ions from complex solutions is a critical challenge. Antimonic acid, an inorganic ion exchanger, has demonstrated significant promise in this domain, particularly for the remediation of radioactive waste streams. This guide provides an objective comparison of this compound's performance against other common ion-exchange materials, supported by experimental data and detailed protocols to validate its selectivity.

This compound (Sb₂O₅·nH₂O), also known as hydrated antimony pentoxide, exhibits a high affinity for certain cations, a characteristic attributed to its unique crystal structure and the presence of exchangeable protons. Its performance, particularly in acidic environments where many organic resins falter, makes it a compelling candidate for specialized separation processes.

Performance Comparison: this compound vs. Alternatives

The efficacy of an ion exchanger is primarily determined by its selectivity and capacity for the target ion, often quantified by the distribution coefficient (Kᵈ) and ion exchange capacity (mmol/g). The following table summarizes the performance of this compound in comparison to other widely used ion exchangers for the removal of key ions.

Ion ExchangerTarget Ion(s)Distribution Coefficient (Kᵈ) (mL/g)Ion Exchange Capacity (mmol/g)Experimental Conditions
This compound Sr²⁺High0.950.1 M HNO₃
Cs⁺Moderate-Acidic media
Na⁺High--
Ca²⁺Low--
Zeolite (Clinoptilolite) Sr²⁺-0.046-
Cs⁺High--
Titanium Silicate Sr²⁺Very High-Highly alkaline and acidic solutions
Cs⁺Low--
Titanium Antimonate Sr²⁺Increases with Sb content-Acidic solutions
Cs⁺---

Key Observations:

  • This compound demonstrates a notable selectivity for strontium (Sr²⁺) ions, particularly in acidic solutions, with a reported adsorption capacity of 42 mg/g (equivalent to 0.95 mmol/g) in 0.1 M nitric acid.[1]

  • The affinity of this compound for alkali metals follows the sequence Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺, indicating a preference for ions with smaller hydrated radii.[2]

  • For alkaline earth metals, the selectivity trend on crystalline this compound is Mg²⁺ < Ba²⁺ < Ca²⁺ < Sr²⁺, highlighting its strong preference for strontium.[1]

  • In comparison, while zeolites are effective for cesium (Cs⁺) removal, their capacity for strontium can be lower.[3][4]

  • Titanium silicate emerges as a highly selective material for strontium, performing well across a wide pH range.[5][6]

  • Titanium antimonates, a related class of materials, show tunable selectivity for strontium that increases with the antimony content, making them effective in acidic conditions.[1]

Experimental Protocols for Validating Ion Selectivity

To ensure the reproducibility and accuracy of selectivity studies, standardized experimental protocols are essential. The following outlines the methodologies for synthesizing this compound and evaluating its ion-exchange performance.

Synthesis of this compound

This compound can be prepared through two primary routes:

  • Hydrolysis of Antimony Pentachloride: This method involves the hydrolysis of antimony pentachloride (SbCl₅) in an aqueous solution. The resulting precipitate is then aged, filtered, washed, and dried to obtain the final product. The degree of crystallinity, which influences ion-exchange properties, can be controlled by adjusting the aging time and temperature.

  • Oxidation of Antimony Trioxide: In this process, antimony trioxide (Sb₂O₃) is oxidized using an oxidizing agent such as hydrogen peroxide or nitric acid. This method is often favored for its simplicity and the ability to produce a material with good mechanical strength suitable for column operations.[1]

Determination of Ion Selectivity (Batch Method)

The batch equilibrium method is a straightforward approach to determine the distribution coefficient (Kᵈ) and assess the selectivity of an ion exchanger.

Procedure:

  • Preparation of Ion Exchanger: A known mass of dried this compound is washed with deionized water to remove any impurities.

  • Preparation of Test Solutions: Prepare standard solutions of the ions of interest (e.g., Sr²⁺, Cs⁺, Na⁺, Ca²⁺) at known concentrations in a relevant matrix (e.g., 0.1 M HNO₃).

  • Equilibration: Add a precise volume of the test solution to a vessel containing the pre-weighed this compound. The mixture is then agitated for a predetermined period (e.g., 24 hours) to reach equilibrium.

  • Phase Separation: After equilibration, the solid and liquid phases are separated by filtration or centrifugation.

  • Analysis: The concentration of the ion in the liquid phase is determined using appropriate analytical techniques, such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Calculation of Distribution Coefficient (Kᵈ): The Kᵈ value is calculated using the following formula:

    Kᵈ (mL/g) = [(C₀ - Cₑ) / Cₑ] * (V / m)

    Where:

    • C₀ is the initial concentration of the ion in the solution.

    • Cₑ is the equilibrium concentration of the ion in the solution.

    • V is the volume of the solution (mL).

    • m is the mass of the ion exchanger (g).

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and evaluation of this compound.

Synthesis_Workflow cluster_synthesis This compound Synthesis start Starting Material (SbCl₅ or Sb₂O₃) process Hydrolysis or Oxidation start->process aging Aging/Crystallization process->aging separation Filtration & Washing aging->separation drying Drying separation->drying product This compound Powder drying->product

Synthesis of this compound.

Selectivity_Validation_Workflow cluster_workflow Ion Selectivity Validation (Batch Method) prep_exchanger Prepare this compound equilibration Equilibrate Exchanger with Solution prep_exchanger->equilibration prep_solution Prepare Test Ion Solutions prep_solution->equilibration separation Separate Solid & Liquid Phases equilibration->separation analysis Analyze Ion Concentration in Liquid Phase (AAS/ICP-MS) separation->analysis calculation Calculate Distribution Coefficient (Kᵈ) analysis->calculation result Selectivity Profile calculation->result

Workflow for Validating Ion Selectivity.

Conclusion

This compound presents a compelling option for the selective removal of specific ions, most notably strontium, from acidic solutions. Its performance, when compared to other materials like zeolites and titanium silicates, highlights its unique advantages in particular applications, such as the treatment of radioactive waste. The experimental protocols outlined in this guide provide a framework for researchers to independently validate and compare the selectivity of this compound and other ion-exchange materials, ensuring the selection of the most appropriate material for their specific separation needs. The provided visualizations offer a clear and concise overview of the synthesis and evaluation processes, aiding in the planning and execution of such studies.

References

cross-validation of characterization results for antimonic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Cross-Validation of Antimonic Acid's Characterization Results for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and performance characteristics of this compound with other common ion exchangers, namely zeolites and Amberlite resins. The information is compiled from various scientific sources to offer an objective overview supported by experimental data and methodologies.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound in comparison to zeolites and Amberlite, a common commercial ion exchange resin.

Table 1: Comparison of Ion Exchange Capacity, Surface Area, and Pore Size

MaterialIon Exchange Capacity (meq/g)BET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
This compound (Crystalline) 0.8 - 5.015 - 300.1 - 0.220 - 40
Zeolite (Clinoptilolite) 2.0 - 2.615 - 400.1 - 0.24 - 7
Amberlite® IR120 (Strong Acid Cation Resin) ~ 4.5< 0.1~ 0.3Gel-type (microporous)

Table 2: Thermal Stability Comparison

MaterialDecomposition Temperature (°C)Notes
This compound > 400Gradual loss of water up to 400°C, with structural changes affecting ion exchange capacity.
Zeolite (Clinoptilolite) > 700High thermal stability, maintains structural integrity at high temperatures.
Amberlite® IR120 ~ 200Begins to lose functional groups and structural integrity above this temperature.

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

X-Ray Diffraction (XRD)

Objective: To determine the crystalline structure and phase purity of this compound.

Protocol:

  • Sample Preparation: The this compound sample is finely ground to a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites.

  • Instrument: A powder X-ray diffractometer is used for the analysis.

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly employed.

  • Scan Parameters:

    • Scan Range (2θ): 10° to 80°

    • Scan Speed: 1°/min

    • Step Size: 0.02°

  • Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions and intensities. These are then compared with standard diffraction patterns from databases (e.g., ICDD) to confirm the pyrochlore-type structure of crystalline this compound.

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology and particle size of this compound.

Protocol:

  • Sample Preparation:

    • A small amount of the dry this compound powder is mounted on an aluminum stub using double-sided conductive carbon tape.

    • Excess powder is removed by gently tapping the stub or using a gentle stream of compressed air.

    • For non-conductive samples, a thin layer of a conductive material (e.g., gold or palladium) is sputtered onto the sample surface to prevent charging under the electron beam.

  • Instrument: A scanning electron microscope is used.

  • Analysis Conditions:

    • Accelerating Voltage: 10-20 kV

    • Working Distance: 10-15 mm

    • Magnification: Ranging from 100x to 50,000x to observe overall particle morphology and fine surface details.

  • Imaging: Secondary electron (SE) mode is typically used to obtain high-resolution images of the surface topography.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Protocol:

  • Sample Preparation: A small, accurately weighed amount of the this compound sample (5-10 mg) is placed in an alumina or platinum crucible.

  • Instrument: A thermogravimetric analyzer is used.

  • Analysis Conditions:

    • Heating Rate: A linear heating rate of 10 °C/min is applied.

    • Temperature Range: The sample is heated from room temperature to 800 °C.

    • Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Data Analysis: The TGA curve plots the percentage weight loss as a function of temperature, indicating the temperatures at which water is lost and the material begins to decompose.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in this compound.

Protocol:

  • Sample Preparation: The KBr pellet method is commonly used. A small amount of the dried this compound sample (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrument: A Fourier-transform infrared spectrometer is used.

  • Analysis Conditions:

    • Spectral Range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting infrared spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the sample, such as O-H stretching and Sb-O vibrations.

Visualizations

Experimental Workflow for Heavy Metal Separation

The following diagram illustrates a typical workflow for the separation of heavy metal ions from an aqueous solution using a column packed with this compound.

heavy_metal_separation cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution and Collection cluster_regeneration Regeneration p1 Pack column with This compound p2 Equilibrate column with deionized water p1->p2 l1 Introduce heavy metal -containing solution p2->l1 l2 Heavy metal ions bind to this compound l1->l2 e1 Pass eluent (acidic solution) through the column l2->e1 e2 Collect eluate containing purified water e1->e2 r1 Wash column with regeneration solution e2->r1 Optional r2 Column ready for reuse r1->r2

Workflow for heavy metal separation.
Conceptual Mechanism for Photocatalytic Degradation

This diagram outlines the proposed mechanism for the photocatalytic degradation of organic dyes using an antimony-based compound as the photocatalyst.

photocatalytic_degradation catalyst Antimony Compound (Photocatalyst) electron_hole Electron-Hole Pair (e⁻ + h⁺) catalyst->electron_hole Generates light Light (hν) light->catalyst Excitation oxygen O₂ electron_hole->oxygen e⁻ reduces water H₂O electron_hole->water h⁺ oxidizes superoxide Superoxide Radical (•O₂⁻) oxygen->superoxide hydroxyl Hydroxyl Radical (•OH) water->hydroxyl dye Organic Dye (Pollutant) superoxide->dye Attack hydroxyl->dye Attack degradation Degradation Products (CO₂, H₂O, etc.) dye->degradation

Photocatalytic degradation of organic dyes.

A Comparative Guide to the Synthesis of Antimonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Antimonic acid (Sb₂O₅·nH₂O), a hydrated form of antimony pentoxide, is a compound of significant interest in various scientific fields, including as a cation-exchange material, a component in flame retardants, and a catalyst. Its performance in these applications is intrinsically linked to its physicochemical properties, such as particle size, crystallinity, and purity, which are in turn dictated by the method of synthesis. This guide provides a comparative analysis of the two primary methods for synthesizing this compound: the hydrolysis of antimony pentachloride and the oxidation of antimony trioxide.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for this compound depends on the desired properties of the final product and the specific requirements of the application. The hydrolysis of antimony pentachloride is a widely used laboratory-scale method that allows for good control over the product's crystallinity. The oxidation of antimony trioxide is a common industrial method, particularly for producing colloidal this compound.

PropertyHydrolysis of Antimony PentachlorideOxidation of Antimony Trioxide
Starting Material Antimony Pentachloride (SbCl₅)Antimony Trioxide (Sb₂O₃)
Typical Reagents Deionized WaterHydrogen Peroxide (H₂O₂), Nitric Acid (HNO₃)
Yield Up to 97%[1][2]High (details vary by process)
Purity ~97.6%[1]>95% (as Sb₂O₅)[3]
Particle Size Variable, dependent on conditions2-50 nm (colloidal)[3]
Crystallinity Amorphous initially, becomes crystalline with aging[1][4]Dependent on specific process
Key Process Steps Dilution, hydrolysis, aging, filtration, drying[1]Oxidation reaction, temperature control, purification[3]
Advantages Good control over crystallinity through aging.[1]Direct production of fine colloidal particles.[5] Avoids the use of corrosive nitrogen oxides when using H₂O₂.[5]
Disadvantages Use of highly corrosive and moisture-sensitive SbCl₅.[6]The oxidation reaction can be exothermic and requires careful temperature control.

Experimental Protocols

Hydrolysis of Antimony Pentachloride

This method relies on the reaction of antimony pentachloride with water to form hydrated antimony pentoxide, which is this compound. The degree of hydrolysis and subsequent aging are critical parameters that influence the product's properties.

Materials:

  • Antimony pentachloride (SbCl₅) solution

  • Deionized water

  • Ammonia solution (for purification)

Procedure:

  • An aqueous solution of antimony pentachloride is prepared.

  • Deionized water is added to the SbCl₅ solution with agitation. The volume ratio of deionized water to the acid solution (hydrolysis ratio) is a key parameter; a ratio of 1.5 has been shown to be effective.[1]

  • The resulting mixture is kept for a period of time to allow for hydrolysis and aging. An aging time of 7 days can achieve a high recovery rate.[1][2]

  • During aging, the initially amorphous precipitate gradually transforms into a crystalline powder.[4]

  • The precipitate is then filtered from the solution.

  • The collected solid is treated with an ammonia solution to purify the antimony oxide.

  • Finally, the purified product is filtered and dried to obtain this compound (hydrated antimony pentoxide).[1]

Oxidation of Antimony Trioxide

This industrial method involves the oxidation of antimony(III) to antimony(V) using a strong oxidizing agent, typically hydrogen peroxide, to produce a colloidal solution of this compound.

Materials:

  • Antimony trioxide (Sb₂O₃)

  • Aqueous hydrogen peroxide (H₂O₂) solution

  • Aqueous medium (e.g., deionized water)

Procedure:

  • Antimony trioxide is mixed with an aqueous medium to form a slurry. The concentration of Sb₂O₃ is typically in the range of 1-30% by weight.[3]

  • An aqueous solution of hydrogen peroxide is added to the Sb₂O₃ slurry.

  • The mixture is heated to a temperature range of 50-80°C.[3]

  • The reaction temperature is carefully controlled to remain within the desired range to facilitate the oxidation of Sb₂O₃ to antimony pentoxide (this compound).

  • The reaction results in the formation of an aqueous sol of this compound with primary particle diameters typically between 2 and 50 nm.[3]

  • The resulting sol can then be further processed or used directly.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key stages from precursor to final product.

SynthesisWorkflow cluster_hydrolysis Hydrolysis Method cluster_oxidation Oxidation Method cluster_common Common Processing start_h Antimony Pentachloride (SbCl5) hydrolysis Hydrolysis with Water start_h->hydrolysis aging Aging hydrolysis->aging purification_h Purification aging->purification_h filtration Filtration purification_h->filtration start_o Antimony Trioxide (Sb2O3) oxidation Oxidation with H2O2 start_o->oxidation temp_control Temperature Control (50-80°C) oxidation->temp_control purification_o Purification (optional) temp_control->purification_o purification_o->filtration drying Drying filtration->drying product This compound (Sb2O5·nH2O) drying->product

Caption: General workflow for this compound synthesis.

References

benchmarking the performance of antimonic acid-based gas sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of antimonic acid-based gas sensors, offering an objective comparison with alternative gas sensing technologies. The information is supported by a summary of experimental data and detailed methodologies for key experiments to aid in the evaluation and selection of appropriate gas sensing solutions for research and development applications.

This compound, as a solid proton conductor, presents a unique material for the fabrication of gas sensors.[1] Its proton conductivity is a key characteristic exploited in sensing applications, particularly for gases that can interact with and modulate this property.[2] This guide will focus on the performance of this compound-based sensors for the detection of ammonia (NH3) and hydrogen sulfide (H2S), two gases of significant interest in various scientific and industrial fields. While direct comparative studies with extensive quantitative data for this compound sensors are limited in publicly accessible literature, this guide compiles available information and contrasts it with the well-established performance of other leading sensor technologies.

Performance Comparison of Gas Sensing Technologies

The selection of a gas sensor is dictated by the specific requirements of the application, including the target gas, required sensitivity, and operating conditions. Below is a comparative overview of this compound-based sensors against other common technologies for the detection of ammonia and hydrogen sulfide.

Ammonia (NH3) Gas Sensor Comparison

Ammonia is a widely used chemical in various industries and also a key biomarker in medical diagnostics.[3] The accurate and selective detection of NH3 is therefore crucial.

Sensor TypeDetection PrincipleTypical Detection LimitTypical Response TimeTypical Recovery TimeSelectivityOperating Temperature
This compound-Based Proton Conductionppm range (inferred)[1]Seconds to Minutes[1]Seconds to Minutes[1]Moderate to GoodRoom Temperature
Metal Oxide (MOS) Change in resistance of a heated metal oxideppb to ppm range[3][4]Seconds to Minutes[5]Minutes[5]Low to ModerateHigh (150-400 °C)[3]
Electrochemical Electrochemical reaction producing a currentppb to ppm range[4][6]Seconds[6]Minutes[6]Good to ExcellentRoom Temperature
Optical Absorption of light at a specific wavelengthppb to ppm range[3][7]Seconds[3]Seconds[3]ExcellentRoom Temperature
Conducting Polymer Change in conductivity of a polymer filmppm range[7]Seconds to Minutes[8]Minutes[8]Moderate to GoodRoom Temperature
Hydrogen Sulfide (H2S) Gas Sensor Comparison

Hydrogen sulfide is a toxic and corrosive gas encountered in industrial processes and as a product of biological decay.[9] Its detection at low concentrations is vital for safety and process control.

Sensor TypeDetection PrincipleTypical Detection LimitTypical Response TimeTypical Recovery TimeSelectivityOperating Temperature
This compound-Based Proton Conduction (potential application)Data not readily availableData not readily availableData not readily availableModerate to Good (inferred)Room Temperature (inferred)
Metal Oxide (MOS) Change in resistance of a heated metal oxideppb to ppm range[10]Seconds to MinutesMinutesLow to Moderate[10]High (typically >150 °C)
Electrochemical Electrochemical reaction producing a currentppb to ppm range[9]Seconds to a MinuteMinutesGood to ExcellentRoom Temperature
Optical Absorption or colorimetric changeppm range[10]Seconds to Minutes[10]Minutes[10]Good to ExcellentRoom Temperature
Conducting Polymer Change in conductivity of a polymer filmsub-ppm to ppm range[11]Seconds to a Minute[11]Minutes[11]GoodRoom Temperature[11]

Experimental Protocols

The performance metrics presented in the comparison tables are determined through standardized experimental procedures. A typical experimental setup and protocol for benchmarking gas sensor performance are detailed below.

Experimental Setup

A standard gas sensor testing apparatus consists of a sealed test chamber, a gas delivery system with mass flow controllers (MFCs), a sensor holder with electrical connections, a data acquisition system, and a controlled environment (temperature and humidity).[12][13]

General Experimental Protocol
  • Sensor Preparation and Stabilization: The this compound-based sensor is placed inside the test chamber. A carrier gas, typically synthetic air or nitrogen, is passed through the chamber at a constant flow rate until a stable baseline signal is achieved.[14]

  • Gas Exposure (Response Time): A known concentration of the target gas (e.g., NH3 or H2S) is introduced into the chamber by mixing it with the carrier gas using MFCs. The time taken for the sensor signal to reach 90% of its final steady-state value is recorded as the response time.[15]

  • Purging (Recovery Time): The flow of the target gas is stopped, and the chamber is purged with the carrier gas. The time taken for the sensor signal to return to 10% of its peak value is measured as the recovery time.[15]

  • Sensitivity Measurement: The sensor is exposed to various concentrations of the target gas, and the sensor's response at each concentration is recorded to generate a calibration curve. The sensitivity is determined from the slope of this curve.[4]

  • Selectivity Measurement: To assess selectivity, the sensor is exposed to various interfering gases at concentrations relevant to the intended application. The sensor's response to these gases is compared to its response to the primary target gas.[10] Cross-sensitivity can be a significant factor in sensor performance and needs to be carefully evaluated.[16]

  • Stability and Repeatability: The entire measurement cycle is repeated multiple times to assess the repeatability and long-term stability of the sensor's performance.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for benchmarking gas sensor performance.

Experimental_Workflow cluster_setup Sensor Setup and Stabilization cluster_testing Performance Testing Cycle cluster_analysis Data Analysis and Evaluation start Start setup Place Sensor in Test Chamber start->setup stabilize Flow Carrier Gas (e.g., Air/N2) setup->stabilize baseline Establish Stable Baseline Signal stabilize->baseline expose Introduce Target Gas (e.g., NH3, H2S) baseline->expose record_response Record Response Time and Sensitivity Data expose->record_response purge Purge with Carrier Gas record_response->purge record_recovery Record Recovery Time purge->record_recovery analyze Analyze Data: - Sensitivity - Selectivity - Response/Recovery Time record_recovery->analyze compare Compare with Alternative Sensors analyze->compare end End compare->end

Caption: A flowchart of the gas sensor performance benchmarking process.

Gas_Delivery_System CarrierGas Carrier Gas Source (e.g., Synthetic Air) MFC1 Mass Flow Controller 1 CarrierGas->MFC1 TargetGas Target Gas Source (e.g., NH3, H2S) MFC2 Mass Flow Controller 2 TargetGas->MFC2 InterferentGas Interferent Gas Source (for Selectivity Test) MFC3 Mass Flow Controller 3 InterferentGas->MFC3 MixingChamber Gas Mixing Chamber MFC1->MixingChamber MFC2->MixingChamber MFC3->MixingChamber TestChamber Sensor Test Chamber MixingChamber->TestChamber Exhaust Exhaust TestChamber->Exhaust

References

Safety Operating Guide

Proper Disposal Procedures for Antimonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of antimonic acid. It is intended for use by trained researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area.

This compound (H₃SbO₃) and its compounds are recognized as hazardous materials, necessitating meticulous handling and disposal procedures to ensure personnel safety and environmental protection.[1][2] Improper disposal can lead to contamination and potential health risks. This guide outlines the essential operational and disposal plans for this compound waste.

Hazardous Waste Classification

Antimony compounds are classified as hazardous waste by environmental regulatory agencies such as the U.S. Environmental Protection Agency (EPA).[1] Specifically, certain waste streams from the production of antimony oxide are listed as hazardous wastes.[1] Therefore, all waste containing this compound must be treated as hazardous waste.

Personal Protective Equipment (PPE)

Due to its corrosive nature and the toxicity of antimony compounds, appropriate personal protective equipment must be worn at all times when handling this compound.

PPE CategorySpecificationColor Palette Reference
Eye Protection Chemical splash goggles or a full-face shield.#4285F4 (Goggles/Shield Frame)
Hand Protection Chemical-resistant gloves (e.g., thick nitrile or butyl rubber). Inspect gloves for any signs of degradation before use.#34A853 (Gloves)
Body Protection A lab coat, chemical-resistant apron, and closed-toe shoes are mandatory. For larger quantities or in case of a splash risk, a chemical-resistant suit is recommended.#F1F3F4 (Lab Coat), #5F6368 (Apron)
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of aerosol generation and a fume hood is not available, a respirator with an acid gas cartridge may be necessary.#EA4335 (Respirator Cartridge)

Spill Management Protocol

In the event of an this compound spill, the following steps should be immediately taken:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial acid spill kit to contain the liquid. Do not use combustible materials like paper towels directly on the acid.

  • Neutralization (for spill cleanup only): Cautiously neutralize the contained spill by slowly adding a weak base such as sodium bicarbonate (baking soda) or soda ash (sodium carbonate). Be aware that this may cause fizzing and the release of gas. Test the pH of the mixture to ensure it is between 6 and 8.

  • Collection: Carefully scoop the neutralized mixture into a clearly labeled, sealed, and chemical-resistant waste container.

  • Decontamination: Decontaminate the spill area with a mild detergent and water.

  • Waste Disposal: The collected waste from the spill cleanup must be disposed of as hazardous waste.

This compound Waste Disposal Procedure

Important Note on Neutralization: A specific, validated, and universally accepted protocol for the in-lab neutralization of bulk this compound waste for the purpose of disposal could not be identified in the available safety and chemical literature. The reaction of this compound with neutralizing agents can be complex, and the resulting antimony salts may have their own hazardous properties or be insoluble, creating a hazardous sludge that requires special handling.

Therefore, attempting to neutralize this compound waste in the laboratory without a thoroughly vetted and approved procedure from your institution's EHS department is strongly discouraged.

The following step-by-step procedure outlines the recommended process for the disposal of this compound waste:

  • Segregation: Do not mix this compound waste with any other waste streams, particularly organic solvents or other acids, to prevent potentially violent reactions.

  • Containerization:

    • Collect this compound waste in a dedicated, properly labeled, and chemical-resistant container. High-density polyethylene (HDPE) or other compatible plastic containers are generally suitable. Avoid glass containers if there is any potential for the formation of hydrofluoric acid as a contaminant.

    • The container must be in good condition, with a secure, leak-proof lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "this compound," and the approximate concentration.

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment bin away from incompatible materials.

    • The storage area should be secure and accessible only to authorized personnel.

  • Disposal Request:

    • Once the container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not pour this compound waste down the drain.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the following diagram:

G This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Interim Storage cluster_3 Final Disposal A Wear Appropriate PPE B Handle in a Ventilated Area (Fume Hood) A->B C Segregate this compound Waste B->C D Use Labeled, Compatible Waste Container C->D E Store in Secondary Containment D->E F Keep in a Secure, Ventilated Area E->F G Contact EHS for Pickup F->G H Professional Hazardous Waste Disposal G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for Fluoroantimonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for handling fluoroantimonic acid (HSbF₆). Given its nature as one of the strongest known superacids, adherence to these protocols is imperative for the safety of all laboratory personnel.[1][2] This document is intended for use by trained professionals, including researchers, scientists, and drug development experts.

Important Note: This guide specifically addresses Fluorothis compound (CAS No: 16950-06-4) , a highly corrosive and reactive superacid created by mixing hydrogen fluoride and antimony pentafluoride.[1][2] It should not be confused with the less common and less hazardous this compound (H₃SbO₃, CAS No: 13453-11-7).[3] The procedures outlined below are for the superacid HSbF₆.

Hazard Summary

Fluorothis compound is classified as extremely hazardous. Its vapors are toxic, and contact with skin or eyes can cause severe, deep-seated burns. It is fatal if swallowed, inhaled, or in contact with skin.

Hazard ClassificationGHS Pictogram(s)Hazard Statement
Acute Toxicity, Oral (Category 2)☠️H300: Fatal if swallowed
Acute Toxicity, Dermal (Category 1)☠️H310: Fatal in contact with skin
Acute Toxicity, Inhalation (Category 2)☠️H330: Fatal if inhaled
Skin Corrosion (Sub-category 1A)corrosiveH314: Causes severe skin burns and eye damage[4]
Serious Eye Damage (Category 1)corrosiveH318: Causes serious eye damage[4]
Hazardous to the Aquatic Environment, Chronic (Category 2)environmentally_hazardousH411: Toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. All equipment must be inspected for integrity before each use.[4]

  • Eye and Face Protection:

    • Wear tightly fitting, chemical splash-resistant safety goggles conforming to EU EN166 or NIOSH standards.[4][5]

    • A full-face shield must be worn over the safety goggles at all times.[1][5]

  • Hand Protection:

    • Primary Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., thick nitrile or Silver Shield lined gloves), ensuring cuffs are rolled up to prevent liquids from running down the arms.[6]

    • Secondary Gloves: Wear thin nitrile gloves as a base layer.[6] This provides secondary protection and prevents contamination of primary gloves during donning and doffing.

    • Gloves must be inspected for tears or cracks before use and washed and dried thoroughly after.[4][6]

  • Body Protection:

    • Wear fire/flame-resistant and impervious clothing, such as a chemically resistant apron or full suit.[4]

    • Ensure complete coverage, leaving no skin exposed.

    • Contaminated clothing must be removed immediately and laundered separately before reuse.[7]

  • Respiratory Protection:

    • All work must be conducted in a certified chemical fume hood.

    • If there is any risk of exceeding exposure limits or if ventilation is inadequate, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required.[4]

Operational Plan: Handling and Storage

Strict adherence to standard operating procedures is crucial.

Experimental Protocol: Safe Handling

  • Preparation:

    • Ensure an emergency eyewash station and safety shower are unobstructed and readily accessible.[1]

    • Verify the chemical fume hood is functioning correctly.

    • Have spill containment materials (e.g., sand, vermiculite) and a neutralization solution (e.g., sodium bicarbonate, lime) immediately available.[1][7][8]

  • Handling:

    • Work exclusively within a chemical fume hood.

    • Avoid all personal contact with the substance.[7] Do not breathe vapors, mists, or fumes.[4]

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[4]

    • When diluting, ALWAYS add the acid slowly to water, never the other way around, to avoid a violent reaction.[7]

  • Post-Handling:

    • Tightly close the container immediately after use.[4]

    • Thoroughly wash hands and any potentially exposed skin after handling.[4]

    • Decontaminate the work area.

Storage Requirements

  • Store in specially designed containers made of Polytetrafluoroethylene (PTFE) or Perfluoroalkoxy alkanes (PFA).[1][2] Glass containers are incompatible and will be dissolved.[2]

  • Keep containers tightly sealed and store in a cool, dry, and well-ventilated area.[1][4]

  • Store locked up, accessible only to authorized personnel.

  • Segregate from incompatible materials such as bases and combustibles.[1]

Emergency Protocol: Spill Management

In the event of a spill, immediate and decisive action is required.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area and move upwind.[1][4]

  • Alert: Alert the appropriate emergency response team and inform them of the nature and location of the spill.[7]

  • Contain (Trained Personnel Only):

    • Only personnel with appropriate full PPE should address the spill.[1]

    • Prevent the spill from entering drains or waterways.[4][7]

    • Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[7] Do not use combustible materials.

  • Clean-Up:

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, corrosion-resistant container for disposal.[4][7]

    • The spill area should be cleaned and decontaminated after material pickup is complete.

Disposal Plan

Fluorothis compound waste is considered hazardous and must be disposed of following all local, state, and federal regulations.[7][9]

  • Do Not Dispose Down the Drain: Under no circumstances should the acid or its containers be disposed of in the sewer system.[4]

  • Neutralization (for small residual amounts):

    • Slowly and carefully pour the acid waste onto a large excess of crushed ice and water to dilute it.

    • Slowly add a suitable base, such as sodium bicarbonate or lime, to neutralize the diluted acid.[8]

    • Monitor the pH to ensure the solution is neutral (pH 7) before proceeding.[8]

  • Professional Disposal:

    • The neutralized material and any contaminated solids must be collected in a suitable, leak-proof, and clearly labeled container.[8]

    • Contact a licensed professional waste disposal service or chemical destruction plant for final disposal.[4]

  • Container Disposal:

    • Empty containers should be triply rinsed with an appropriate solvent before being offered for recycling or reconditioning.[4] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill as per regulations.[4]

Workflow for Handling Fluorothis compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Waste Disposal Phase prep Verify Safety Equipment - Fume hood operational - Eyewash/shower accessible - Spill kit & neutralizer ready ppe Don Full PPE - Double gloves (Nitrile/Silver Shield) - Face shield & goggles - Chemical-resistant suit/apron - Appropriate respirator if needed prep->ppe Proceed if safe handle Execute Task in Fume Hood - Use non-sparking tools - Add acid to water (never reverse) - Keep container closed when not in use - Avoid all personal contact ppe->handle cleanup Decontaminate & Store - Clean work area - Securely seal & store container in  designated PTFE-compatible cabinet - Doff PPE correctly - Wash hands thoroughly handle->cleanup waste Manage Hazardous Waste - Collect waste in labeled, compatible container - Neutralize small residues carefully - Contact licensed disposal service - Document waste transfer cleanup->waste

Caption: Workflow for the safe handling and disposal of Fluorothis compound.

References

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